molecular formula C9H17ClO4 B1367400 3-Chloro-2-(1-ethoxyethoxy)propyl acetate CAS No. 85328-35-4

3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Cat. No.: B1367400
CAS No.: 85328-35-4
M. Wt: 224.68 g/mol
InChI Key: FEVMWAZUQCLBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(1-ethoxyethoxy)propyl acetate is a useful research compound. Its molecular formula is C9H17ClO4 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-chloro-2-(1-ethoxyethoxy)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVMWAZUQCLBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(COC(=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS No. 85328-35-4), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It consolidates available data on its structure, properties, synthesis, and analytical characterization. While experimental data for some properties of this specific molecule are not widely published, this guide synthesizes known information and provides expert analysis based on analogous structures and foundational chemical principles.

Introduction and Strategic Importance

This compound is a functionalized organic molecule of interest in multistep synthetic pathways. Its structure combines a reactive chloropropyl group, an acetate ester, and an ethoxyethoxy acetal. This unique combination of functional groups makes it a versatile building block, particularly in pharmaceutical synthesis where controlled, sequential reactions are paramount.

The strategic importance of this molecule lies in the differential reactivity of its functional groups. The ethoxyethoxy group serves as a protecting group for the secondary alcohol, allowing for selective reactions at other sites of the molecule.[1] Such protecting group strategies are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

Structural and General Properties

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 85328-35-4[1][2]
Molecular Formula C₉H₁₇ClO₄[1][2]
Molecular Weight 224.68 g/mol [1][2]
Appearance Expected to be a colorless liquidAnalogous Compounds
Purity Commercially available at ≥98%[1]
Storage Sealed in a dry environment at 2-8°C[1]
Predicted Physical Properties

While experimental values are not available, computational models and comparison with structurally similar compounds allow for the prediction of key physical properties. For instance, the boiling point is expected to be significantly higher than that of simpler chloropropanols due to the increased molecular weight and presence of the ester and acetal groups. The compound is likely soluble in a range of organic solvents.

Synthesis and Reaction Mechanisms

A definitive, published protocol for the synthesis of this compound is not widely available. However, a logical and efficient synthetic route can be devised from its precursor, 3-chloro-1,2-propanediol. This synthesis involves two key transformations: the protection of one of the hydroxyl groups as an acetal, followed by the acetylation of the remaining hydroxyl group.

Synthesis of the Precursor: 3-Chloro-1,2-propanediol

The starting material, 3-chloro-1,2-propanediol, is a readily available commodity chemical. It is commonly synthesized through the hydrolysis of epichlorohydrin or the chlorination of glycerol.[3] One established method involves passing gaseous hydrogen chloride through a mixture of glycerol and glacial acetic acid at elevated temperatures (105-110° C).[4]

Proposed Synthetic Pathway for this compound

The proposed synthesis involves a two-step process starting from 3-chloro-1,2-propanediol.

Step 1: Acetal Protection of the Secondary Hydroxyl Group

The selective protection of the secondary hydroxyl group of 3-chloro-1,2-propanediol can be achieved by reaction with ethyl vinyl ether in the presence of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS). This reaction forms the ethoxyethoxy acetal preferentially at the more sterically accessible secondary alcohol.

Step 2: Acetylation of the Primary Hydroxyl Group

The remaining primary hydroxyl group is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis Pathway 3-chloro-1,2-propanediol 3-Chloro-1,2-propanediol Intermediate 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol 3-chloro-1,2-propanediol->Intermediate Ethyl vinyl ether, PPTS Final_Product This compound Intermediate->Final_Product Acetic anhydride, Pyridine

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization

Comprehensive analytical data is crucial for the unambiguous identification and quality control of this compound. While a complete set of experimental spectra is not publicly available, we can predict the expected spectral features based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons. Key expected signals include:

    • A triplet corresponding to the methyl protons of the ethoxy group.

    • A quartet for the methylene protons of the ethoxy group.

    • A quartet for the methine proton of the acetal.

    • A doublet for the methyl protons of the acetal.

    • A singlet for the methyl protons of the acetate group.

    • Complex multiplets for the protons of the chloropropyl backbone.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts can be predicted based on the functional groups present. For example, the carbonyl carbon of the ester group is expected to appear in the range of 170-185 ppm, while the carbons bonded to oxygen will be in the 50-80 ppm range.[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M+). A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[6] Common fragmentation patterns would likely involve the loss of the ethoxy group, the acetate group, and the chloromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands of its functional groups. Key expected peaks include:

  • A strong C=O stretching vibration from the ester group, typically around 1740 cm⁻¹.

  • C-O stretching vibrations from the ester and ether linkages in the fingerprint region (1000-1300 cm⁻¹).

  • C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.

  • A C-Cl stretching vibration, which is typically weaker and found in the lower frequency region of the fingerprint region.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound in drug development lies in its role as a versatile intermediate. The presence of the acetal protecting group allows for nucleophilic substitution reactions at the primary carbon bearing the chlorine atom without interference from the secondary hydroxyl group.

A potential application workflow is illustrated below:

G cluster_1 Synthetic Application Workflow Starting_Material This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., with an amine or thiol) Starting_Material->Nucleophilic_Substitution Deprotection Acidic Hydrolysis (Deprotection of Acetal) Nucleophilic_Substitution->Deprotection Further_Functionalization Further Functionalization of the secondary alcohol Deprotection->Further_Functionalization Target_Molecule Complex Target Molecule (e.g., API) Further_Functionalization->Target_Molecule

Caption: A generalized workflow for the use of this compound in multi-step synthesis.

This strategic approach is particularly valuable in the synthesis of chiral drugs, where maintaining the stereochemical integrity of chiral centers is critical. The development of chiral versions of this compound would be of significant interest for the asymmetric synthesis of complex pharmaceutical agents.

Safety and Handling

Based on the GHS information for this compound, it is classified as harmful if swallowed (H302).[1] Standard laboratory safety protocols should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. While a complete experimental dataset for its physicochemical properties is not yet available in the public domain, this guide provides a robust framework based on its known characteristics and the properties of analogous compounds. Further research into its synthesis, reactivity, and applications is warranted and will undoubtedly contribute to the advancement of complex molecule synthesis.

References

  • Google Patents. CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • Doc Brown's Chemistry. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram. Available from: [Link]

  • PrepChem.com. Preparation of 3-chloro-1,2-propanediol. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

Sources

The Strategic Utility of 3-Chloro-2-(1-ethoxyethoxy)propyl Acetate in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical development, the strategic use of specialized intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS No. 85328-35-4) emerges as a significant, albeit niche, building block, particularly in the synthesis of chiral molecules and antiviral agents.[1][2] Its unique structural features, combining a reactive chloromethyl group, a selectively cleavable acetal protecting group, and an acetate moiety, offer medicinal chemists a versatile tool for multi-step synthetic strategies. This guide provides an in-depth technical overview of its chemical properties, synthesis, applications in drug development, analytical characterization, and safe handling protocols, grounded in established scientific principles and field-proven insights.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The molecule's characteristics are summarized in the table below.

PropertyValueSource
CAS Number 85328-35-4[3]
Molecular Formula C₉H₁₇ClO₄[3]
Molecular Weight 224.68 g/mol [3]
Purity ≥98% (typical commercial grade)[3]
Storage Conditions Sealed in a dry environment at 2-8°C[3]
Topological Polar Surface Area (TPSA) 44.76 Ų[3]
LogP 1.556[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 7[3]

The presence of both ether and ester functionalities contributes to its moderate polarity, influencing its solubility and chromatographic behavior. The absence of hydrogen bond donors is a key feature, impacting its reactivity and interaction with other molecules.

Synthesis and Manufacturing: A Multi-Step Approach

The synthesis of this compound is a multi-step process that begins with the readily available precursor, 3-chloro-1,2-propanediol. The synthetic strategy hinges on the selective protection of one hydroxyl group, followed by acetylation of the remaining hydroxyl group.

Step 1: Synthesis of the Precursor, 3-chloro-1,2-propanediol

The primary industrial synthesis of 3-chloro-1,2-propanediol involves the hydrolysis of epichlorohydrin. This reaction is typically acid-catalyzed and requires careful control of temperature and pH to minimize the formation of byproducts.

Experimental Protocol: Hydrolysis of Epichlorohydrin

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a temperature probe is charged with deionized water.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is added to the water.

  • Epichlorohydrin Addition: Epichlorohydrin is added dropwise to the acidic solution while maintaining a controlled temperature, typically between 70-90°C. The exothermic nature of the reaction necessitates efficient cooling.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to ensure the complete consumption of epichlorohydrin.

  • Neutralization and Workup: Upon completion, the reaction mixture is neutralized with a base, such as sodium hydroxide. The resulting solution is then subjected to distillation under reduced pressure to isolate the 3-chloro-1,2-propanediol.

Step 2: Selective Protection of the Diol

The key transformation to introduce the ethoxyethoxy group involves the acid-catalyzed reaction of 3-chloro-1,2-propanediol with ethyl vinyl ether. This reaction forms a hemiacetal intermediate which then reacts with another molecule of the alcohol to form the acetal. This protection strategy is favored due to the mild conditions required for both its introduction and subsequent removal.

Step 3: Acetylation

The final step is the acetylation of the remaining free hydroxyl group. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the final product, this compound.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Protection cluster_2 Step 3: Acetylation Epichlorohydrin Epichlorohydrin Propanediol 3-Chloro-1,2-propanediol Epichlorohydrin->Propanediol Hydrolysis H2O_Hplus H₂O / H⁺ ProtectedDiol 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol Propanediol->ProtectedDiol Acid Catalyst EthylVinylEther Ethyl Vinyl Ether FinalProduct This compound ProtectedDiol->FinalProduct AceticAnhydride Acetic Anhydride / Base

Synthetic pathway for this compound.

The Pivotal Role in Drug Development

The utility of this compound in drug development stems from its identity as a chiral synthon and a versatile intermediate.[4][5] The presence of a chlorine atom provides a reactive handle for nucleophilic substitution reactions, a cornerstone of many API syntheses.[2]

Application in the Synthesis of Antiviral Nucleoside Analogues

Nucleoside analogues are a critical class of antiviral drugs that function by inhibiting viral replication.[1][6] The synthesis of these complex molecules often requires the use of chiral building blocks to construct the modified sugar moiety. This compound, particularly its chiral forms, serves as a valuable precursor for these sugar mimics. The ethoxyethoxy group acts as a protecting group for the hydroxyl functionality, allowing for selective modifications at other positions of the molecule.[7] Following the construction of the core structure, the protecting group can be readily removed under mild acidic conditions to reveal the free hydroxyl group for further functionalization or to yield the final API.

While the direct application of this compound in the synthesis of a specific, named blockbuster drug is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of a broad range of nucleoside and nucleotide analogues investigated for the treatment of various viral infections, including those caused by HIV, hepatitis B and C, and herpes viruses.[1][6][8]

Potential Role in the Synthesis of L-Carnitine

The precursor, (R)-3-chloro-1,2-propanediol, is a known starting material for the synthesis of L-carnitine, a compound essential for fatty acid metabolism.[4][5] A patented synthetic route involves the reaction of (R)-3-chloro-1,2-propanediol with triethyl orthoacetate to form a cyclic intermediate, which is then further processed.[5] This reaction is analogous to the formation of the ethoxyethoxy group, suggesting that this compound could potentially be employed in alternative synthetic strategies for L-carnitine and its derivatives.

The logical relationship of its application in drug synthesis can be depicted as:

Drug_Synthesis_Application Intermediate This compound ChiralSynthon Chiral Synthon Intermediate->ChiralSynthon ProtectingGroup Protected Diol Intermediate->ProtectingGroup ReactiveHandle Chlorine Atom Intermediate->ReactiveHandle LCarnitine L-Carnitine & Derivatives Intermediate->LCarnitine Potential Application SugarMimic Sugar Mimic Synthesis ChiralSynthon->SugarMimic ProtectingGroup->SugarMimic NucleophilicSub Nucleophilic Substitution ReactiveHandle->NucleophilicSub NucleophilicSub->SugarMimic AntiviralNA Antiviral Nucleoside Analogues SugarMimic->AntiviralNA

Role of the target molecule in pharmaceutical synthesis.

Analytical Characterization: Ensuring Quality and Purity

Robust analytical methods are essential to confirm the identity and purity of this compound, ensuring its suitability for use in GMP (Good Manufacturing Practice) environments. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[9] It allows for the separation of the target compound from starting materials, byproducts, and residual solvents, while the mass spectrometer provides structural information for identification.

Illustrative GC-MS Protocol

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector: Split/splitless injector, typically operated at 250°C.

    • Oven Program: A temperature gradient program is used to ensure good separation, for example, starting at 50°C and ramping up to 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanning from m/z 40 to 300.

  • Data Analysis: The retention time of the main peak is compared to that of a reference standard. The mass spectrum is analyzed for characteristic fragment ions to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features:

  • Chloromethyl Protons (CH₂Cl): A doublet of doublets or a multiplet in the region of 3.6-3.8 ppm.

  • Protons on the Propyl Backbone (CHO and CH₂O): Multiplets in the range of 3.5-4.2 ppm.

  • Ethoxy Protons (OCH₂CH₃): A quartet around 3.5-3.7 ppm and a triplet around 1.2 ppm.

  • Ethoxy Acetal Proton (CH): A quartet around 4.7-4.9 ppm.

  • Ethoxy Acetal Methyl Proton (CH₃): A doublet around 1.3 ppm.

  • Acetyl Protons (COCH₃): A singlet around 2.1 ppm.

Predicted ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C=O): A peak around 170 ppm.

  • Acetal Carbon (OCHO): A peak in the region of 98-102 ppm.

  • Carbons of the Propyl Backbone (CHO, CH₂O, CH₂Cl): Peaks in the range of 45-75 ppm.

  • Ethoxy Carbons (OCH₂CH₃): Peaks around 60-65 ppm and 15 ppm.

  • Acetyl Methyl Carbon (COCH₃): A peak around 21 ppm.

NMR data for the precursor, 3-chloro-1,2-propanediol, is available and serves as a useful reference for assigning the signals of the propyl backbone.[10][11]

Safety and Handling: A Precautionary Approach

As with all chlorinated organic compounds, proper safety precautions must be observed when handling this compound. While a specific, detailed safety data sheet (SDS) for this compound is not universally available, the hazards can be inferred from its structural components and data for related compounds.

Potential Hazards:

  • Toxicity: Chlorinated hydrocarbons can be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: The compound may be irritating to the skin, eyes, and respiratory system.

  • Environmental Hazards: Halogenated organic compounds should be disposed of responsibly to prevent environmental contamination.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents a valuable and versatile intermediate for the pharmaceutical industry. Its carefully designed structure provides a stable yet readily deprotectable hydroxyl group, a reactive chlorine handle for nucleophilic substitution, and a chiral center that can be exploited in asymmetric synthesis. While its application in the synthesis of specific blockbuster drugs may not be widely publicized, its utility in the development of antiviral nucleoside analogues and other complex chiral molecules is clear. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe implementation in drug discovery and development programs, ultimately contributing to the advancement of therapeutic options for a range of diseases.

References

  • Li, X., Yang, Y.-X., Wang, W., Hu, B.-t., Xue, H. M., Zhang, T., & Zhang, X. fei. (2011). Asymmetric synthesis of L-carnitine from (R)-3-chloro-1,2-propanediol. Chinese Chemical Letters, 22(7), 765–767.
  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a), and poly(MMA-b-CL) triarm block copolymer (b). Retrieved January 23, 2026, from [Link]

  • Mehellou, Y., & De Clercq, E. (2020). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 11(1), 16-32.
  • ResearchGate. (n.d.). (a) Two-step synthesis to produce 2-alkyaryl acetates[7]; (b) one-pot... Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). GC chromatogram for acetate derivative (propyl-acetate). a Total ion... Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Di(ethylene glycol) vinyl ether: a highly efficient deactivating reagent for olefin metathesis catalysts. Retrieved January 23, 2026, from [Link]

  • Parvathaneni, V., Kulkarni, A. D., Muth, A., & Gupta, V. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 446–479.
  • Eyer, L., Nougairède, A., Uhl, S., & Touret, F. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 662.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 23, 2026, from [Link]

  • Mashimo, M., & Mashima, R. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Biotechnology for Biofuels, 9(1), 189.
  • PubChem. (n.d.). 3-Chloro-1,2-propanediol. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN101838212A - Method for synthesizing L-carnitine by using (R)-(-)-3-chlorine-1,2-propylene glycol as chiral initiative raw material.
  • Li, X., Yang, Y.-X., Wang, W., Hu, B.-t., Xue, H. M., Zhang, T., & Zhang, X. fei. (2011). Asymmetric synthesis of L-carnitine from (R)-3-chloro-1,2-propanediol. Semantic Scholar. Retrieved from [Link]

  • Neef, C., Trog, M., & Schiller, J. (2016). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 21(11), 1438.
  • Amblard, F., Coats, S. J., & Schinazi, R. F. (2018). Addressing the selectivity and toxicity of antiviral nucleosides. Chemical Research in Toxicology, 31(3), 139-153.
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
  • JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved January 23, 2026, from [Link]

  • Automated Topology Builder. (n.d.). (R)-3-Chloro-1,2-propanediol. Retrieved January 23, 2026, from [Link]

  • Knowde. (n.d.). Industrial Uses of Chloromethyl Ethyl Ether. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE.
  • ResearchGate. (n.d.). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
  • YouTube. (2020, May 23). Protection of 1, 2- & 1, 3-Diols. Retrieved from [Link]

  • Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,1‐dialkoxyalkyl alkane‐ and arene‐carboxylates. Part II. Synthesis of dialkoxymethyl esters and of 2‐acetoxy‐1,3‐dioxolanes. Retrieved January 23, 2026, from [Link]

  • Kowalska, M., & Dudziak, M. (2018). GC-MS determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 11(3), 117-122.
  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of L-carnitine.
  • Shavrin, A. S., & Zhidkova, O. B. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 23(15), 8129.
  • Eyer, L., Nougairède, A., Uhl, S., & Touret, F. (2021). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research, 189, 105058.
  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved January 23, 2026, from [Link]

  • Costa, J. L., Guedes, R. C., & Afonso, C. M. (2023). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Toxics, 11(4), 361.

Sources

Deconstructing Complexity: A Technical Guide to the IUPAC Nomenclature of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise language of organic chemistry, the unambiguous naming of molecules is paramount for effective scientific communication and discovery. This technical guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as 3-Chloro-2-(1-ethoxyethoxy)propyl acetate. By dissecting its structural components and applying the hierarchical rules of IUPAC nomenclature, we will systematically derive the correct and formal name for this multifaceted molecule. This document serves as a reference for researchers, scientists, and professionals in drug development, offering clarity on the principles of naming complex organic structures.

Introduction to IUPAC Nomenclature: The Foundation of Chemical Communication

The IUPAC system of nomenclature provides a standardized and systematic method for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. This system is essential for avoiding ambiguity in scientific literature, patents, and regulatory submissions. The naming process for a complex molecule involves identifying the principal functional group, determining the parent hydrocarbon chain, and systematically naming and numbering all substituents.

For molecules with multiple functional groups, a defined order of precedence is used to determine the principal group, which dictates the suffix of the name.[1][2][3] All other functional groups are then treated as substituents and are designated with prefixes.[1][3]

Structural Analysis of this compound

To determine the correct IUPAC name, we must first deconstruct the molecule into its constituent functional groups and its carbon skeleton. The common name "this compound" suggests the presence of several key features:

  • An acetate group: This indicates an ester derived from acetic acid.

  • A propyl chain: A three-carbon chain forms the backbone of the alcohol portion of the ester.

  • A chloro substituent: A chlorine atom is attached to the propyl chain.

  • An ethoxyethoxy group: This is a more complex substituent, an acetal, attached to the propyl chain.

Chemical databases confirm the molecular formula as C₉H₁₇ClO₄ and provide a SMILES string of CCOC(C)OC(CCl)COC(=O)C, which allows for the visualization of the molecular structure.[4][5]

Systematic IUPAC Name Derivation

The derivation of the IUPAC name follows a logical, step-by-step process grounded in the established rules of nomenclature.

Identification of the Principal Functional Group

The molecule contains an ester, an ether (within the acetal), and a halide. According to IUPAC priority rules, the ester functional group takes precedence over ethers and alkyl halides.[1][2] Therefore, the molecule will be named as an ester.

Naming the Ester: The "Alkyl Alkanoate" Format

Esters are systematically named with the format "alkyl alkanoate".[6][7][8]

  • The Alkyl Group: This part of the name comes from the alcohol component of the ester. In this case, the alcohol portion is the substituted propyl group.

  • The Alkanoate Group: This part comes from the carboxylic acid component. Here, it is derived from acetic acid, so the suffix will be "acetate" or "ethanoate". "Acetate" is a commonly accepted trivial name within IUPAC nomenclature, while "ethanoate" is the systematic name.[9]

Defining and Numbering the Parent Chain

The parent chain is the part of the molecule attached to the carbonyl group of the ester. In this case, it is the acetyl group (-C(=O)CH₃).

The alcohol-derived portion is a substituted propyl group. We number this chain starting from the carbon atom bonded to the ester oxygen.

Identifying and Naming the Substituents

Based on the numbering of the propyl chain, we can identify the substituents:

  • At position 3 , there is a chloro group.

  • At position 2 , there is a complex substituent: 1-ethoxyethoxy . This group is an acetal, and it is named as a substituted alkoxy group. The "ethoxy" part is attached to the first carbon of the "ethoxy" chain.

Assembling the Final IUPAC Name

Following the "alkyl alkanoate" format, we first name the complex alkyl group, listing its substituents alphabetically.

  • The parent alkyl chain is "propyl".

  • The substituents on the propyl chain are "3-chloro" and "2-(1-ethoxyethoxy)".

  • Alphabetizing the substituents (chloro before ethoxyethoxy), the full name of the alkyl group is: 3-chloro-2-(1-ethoxyethoxy)propyl .

  • The alkanoate part is acetate .

Combining these parts, the full, correct IUPAC name is:

This compound

A fully systematic alternative using "ethanoate" would be:

3-chloro-2-(1-ethoxyethoxy)propyl ethanoate

The name provided in the topic is indeed the correct IUPAC name. A similar naming convention is seen for a related structure in the PubChem database, [3-chloro-2-(oxan-2-yloxy)propyl] acetate.[10]

Experimental Protocols: Not Applicable

As this guide focuses on the theoretical principles of chemical nomenclature, experimental protocols for synthesis or analysis are not directly relevant to the core topic.

Visualization of the Naming Logic

The following diagrams illustrate the molecular structure and the logical workflow for determining the IUPAC name.

Molecular Structure and Numbering

start Start: this compound identify_fg Identify Functional Groups (Ester, Ether, Halide) start->identify_fg prioritize Determine Principal Group (Ester > Ether, Halide) identify_fg->prioritize name_format Apply Ester Naming Format 'Alkyl Alkanoate' prioritize->name_format sub_branch sub_branch name_format->sub_branch name_alkanoate Name Alkanoate Part (from Acetic Acid) -> acetate sub_branch->name_alkanoate name_alkyl Name Alkyl Part (Substituted Propyl Group) sub_branch->name_alkyl final_name Combine Alkyl and Alkanoate Parts name_alkanoate->final_name number_chain Number Propyl Chain (Start from C attached to ester O) name_alkyl->number_chain id_substituents Identify Substituents on Propyl Chain number_chain->id_substituents subst_chloro Position 3: Chloro id_substituents->subst_chloro subst_acetal Position 2: 1-Ethoxyethoxy id_substituents->subst_acetal assemble_alkyl Assemble Alkyl Name (Alphabetize Substituents) -> 3-chloro-2-(1-ethoxyethoxy)propyl subst_chloro->assemble_alkyl subst_acetal->assemble_alkyl assemble_alkyl->final_name result Final IUPAC Name: This compound final_name->result

Caption: Workflow for the systematic IUPAC naming of the compound.

Conclusion

The systematic application of IUPAC nomenclature rules confirms that This compound is the correct name for the specified molecule. This process involves a hierarchical approach: identifying the principal functional group (ester), naming the parent alkanoate (acetate), and systematically numbering and naming the substituted alkyl group (3-chloro-2-(1-ethoxyethoxy)propyl). A thorough understanding of these principles is indispensable for scientists in research and development, ensuring precision and clarity in the global chemical discourse.

References

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]

  • Wikipedia. (n.d.). Propyl acetate. [Link]

  • PubChem. (n.d.). 3-Chloro-2-tetrahydropyranyloxy-1-propyl acetate. [Link]

  • The Organic Chemistry Tutor. (2016). Naming Ethers - IUPAC Nomenclature With Branching, Organic Chemistry Practice Problems. [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Esters. [Link]

  • Chemistry LibreTexts. (2020). Functional Group Order of Precedence For Organic Nomenclature. [Link]

  • The Organic Chemistry Tutor. (2016). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. [Link]

  • KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Ethers. [Link]

  • Thompson Rivers University. (n.d.). 4.5 naming of esters. [Link]

Sources

Spectroscopic Unveiling of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. 3-Chloro-2-(1-ethoxyethoxy)propyl acetate, a key chemical intermediate, presents a unique combination of functional groups—a chloroalkane, an acetal, and an ester. This guide provides an in-depth analysis of its spectral data, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple presentation of data, delving into the rationale behind experimental choices and the interpretation of the resulting spectra, thereby providing a robust framework for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the hydrogen environments within a molecule. The predicted ¹H NMR spectrum of this compound offers a detailed map of its proton structure.

Predicted ¹H NMR Data
SignalChemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
a4.70Quartet1HO-CH(CH₃)-O
b4.20 - 4.35Multiplet2HO-CH₂-CH
c4.05 - 4.15Multiplet1HCH₂-CH-O
d3.65 - 3.80Multiplet2HCH₂-Cl
e3.50 - 3.65Multiplet2HO-CH₂-CH₃
f2.05Singlet3HC(=O)-CH₃
g1.25Doublet3HO-CH(CH₃)-O
h1.18Triplet3HO-CH₂-CH₃
Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic environment.[1]

  • Signal a (4.70 ppm): This quartet corresponds to the proton on the acetal methine group (-O-CH(CH₃)-O-). Its downfield shift is due to the deshielding effect of the two adjacent oxygen atoms. The quartet splitting pattern arises from coupling with the three protons of the adjacent methyl group (g).

  • Signals b and c (4.20 - 4.35 ppm and 4.05 - 4.15 ppm): These complex multiplets are assigned to the protons of the propyl backbone. The protons on the carbon bearing the acetate group (b) are expected to be the most downfield in this group due to the electron-withdrawing nature of the ester. The proton on the carbon adjacent to the acetal oxygen (c) is also shifted downfield. The complexity of these signals is due to diastereotopicity and mutual coupling, as well as coupling to the adjacent protons.

  • Signal d (3.65 - 3.80 ppm): This multiplet is assigned to the protons on the carbon bonded to the chlorine atom. The electronegative chlorine atom causes a significant downfield shift.

  • Signal e (3.50 - 3.65 ppm): This multiplet represents the methylene protons of the ethoxy group. These protons are deshielded by the adjacent oxygen atom.

  • Signal f (2.05 ppm): The sharp singlet is characteristic of the methyl protons of the acetate group. The absence of adjacent protons results in a singlet.

  • Signal g (1.25 ppm): This doublet is assigned to the methyl protons of the acetal group, coupled to the single methine proton (a).

  • Signal h (1.18 ppm): The triplet is characteristic of the terminal methyl protons of the ethoxy group, coupled to the adjacent methylene protons (e).

Experimental Protocol for ¹H NMR Acquisition

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.[2][3][4][5][6]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Given the polar aprotic nature of the analyte, deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are appropriate choices.[7][8][9] Ensure the sample is completely dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[3][4][5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set to at least 3-4 seconds to ensure adequate data acquisition for good resolution.

    • Relaxation Delay: A delay of 1-2 seconds is generally adequate for routine ¹H NMR.

    • Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

Diagram of the ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon environment.

Predicted ¹³C NMR Data
SignalChemical Shift (ppm, predicted)Assignment
1170.5C =O
2100.0O-C H(CH₃)-O
375.0CH₂-C H-O
468.0O-C H₂-CH
561.0O-C H₂-CH₃
645.0C H₂-Cl
721.0C(=O)-C H₃
820.0O-CH(C H₃)-O
915.0O-CH₂-C H₃
Interpretation of the ¹³C NMR Spectrum

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom.

  • Signal 1 (170.5 ppm): This downfield signal is characteristic of the carbonyl carbon of the ester group.

  • Signal 2 (100.0 ppm): The signal for the acetal methine carbon is found in the typical range for such carbons, deshielded by two oxygen atoms.

  • Signals 3 and 4 (75.0 and 68.0 ppm): These signals correspond to the carbons of the propyl backbone that are bonded to oxygen.

  • Signal 5 (61.0 ppm): This signal is assigned to the methylene carbon of the ethoxy group.

  • Signal 6 (45.0 ppm): The carbon atom attached to the chlorine atom appears at this chemical shift, influenced by the electronegativity of the halogen.

  • Signal 7 (21.0 ppm): This upfield signal is characteristic of the methyl carbon of the acetate group.

  • Signal 8 (20.0 ppm): The methyl carbon of the acetal group appears in this region.

  • Signal 9 (15.0 ppm): The most upfield signal corresponds to the terminal methyl carbon of the ethoxy group.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus. The same deuterated solvents as for ¹H NMR can be used.

  • Instrumentation: A high-field NMR spectrometer is advantageous.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets.

    • Spectral Width: A wider spectral width (e.g., 0-220 ppm) is necessary to encompass all carbon signals.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons, although none are present in this molecule.

    • Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹, predicted)IntensityVibrationFunctional Group
2975 - 2850Medium-StrongC-H stretchAlkanes
1745StrongC=O stretchEster
1240StrongC-O stretchEster
1150 - 1050Strong, multiple bandsC-O-C stretchAcetal, Ether
750 - 650Medium-StrongC-Cl stretchChloroalkane
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the ester and acetal groups.

  • C-H Stretching (2975 - 2850 cm⁻¹): These bands are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the molecule.

  • C=O Stretching (1745 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group in the ester functionality.[12]

  • C-O Stretching (1240 cm⁻¹ and 1150 - 1050 cm⁻¹): The ester C-O stretch is expected around 1240 cm⁻¹. The acetal and ether C-O-C stretches will give rise to several strong bands in the 1150-1050 cm⁻¹ region, often referred to as the "fingerprint region" for these functional groups.[12]

  • C-Cl Stretching (750 - 650 cm⁻¹): The presence of the chloroalkane group is indicated by an absorption band in this region.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal preparation.[13][14][15]

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of the ATR-FTIR Analysis Workflow

G cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_output Final Spectrum clean Clean ATR Crystal background Collect Background Spectrum clean->background apply Apply Liquid Sample to Crystal background->apply acquire Acquire Sample Spectrum apply->acquire process Ratio Sample to Background acquire->process G cluster_frags Primary Fragments M [M]⁺˙ m/z = 224/226 F179 m/z = 179 M->F179 - ·OCH₂CH₃ F175 m/z = 175 M->F175 - ·CH₂Cl F73 m/z = 73 M->F73 Acetal Cleavage F43 m/z = 43 M->F43 Ester Cleavage

Caption: Proposed fragmentation of this compound.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The compound is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or via a direct insertion probe. As the compound is a liquid, GC-MS is a suitable method.

  • Ionization: In the ion source, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺). [16]3. Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, from the detailed proton and carbon environments revealed by NMR, to the identification of key functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. This in-depth guide serves as a valuable resource for scientists and researchers, enabling the confident identification and quality assessment of this important chemical intermediate in various stages of research and development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Becalski, A., Lau, B. P. Y., Lewis, D., & Seaman, S. W. (2015). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Journal of Agricultural and Food Chemistry, 63(3), 954-960.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Kasprzyk-Hordern, B., Dinsdale, R., & Guwy, A. J. (2020).
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2016). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved from [Link]

  • Hulet, R. (2021). 17c: Advanced IR analysis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared: Interpretation. Retrieved from [Link]

  • Khan Academy. (n.d.). Complex splitting [Video]. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

  • Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part II. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Nanalysis. (n.d.). NMR-HANDS-ON PROTOCOLS –ACQUISITION. Retrieved from [Link]

  • Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Dr. Anaji. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

  • CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

  • CHIMIA. (2000). Application of Special FTIR ATR Techniques for Quantitative Structural Analysis of Thin Surface Layers. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

Sources

3-Chloro-2-(1-ethoxyethoxy)propyl acetate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 85328-35-4) is a halogenated acetal ester of significant interest as a potential intermediate in pharmaceutical and fine chemical synthesis. Its unique combination of a reactive chloropropyl group, a protective ethoxyethoxy moiety, and an acetate functional group makes it a versatile building block. This guide provides a comprehensive overview of its known and predicted physical properties, offering a critical resource for scientists working with this compound. Due to the limited availability of experimentally determined data in public literature, this document synthesizes information from chemical supplier databases, computational predictions, and comparative analysis of analogous structures to provide a robust profile.

Chemical Identity and Structure

A thorough understanding of a molecule's physical and chemical behavior begins with its precise identification and structure.

Nomenclature and Identifiers
  • Systematic Name: this compound

  • CAS Number: 85328-35-4[1][2]

  • Molecular Formula: C₉H₁₇ClO₄[1][2]

  • Molecular Weight: 224.68 g/mol [1][2]

  • SMILES: CCOC(C)OC(CCl)COC(=O)C[1]

Molecular Structure

The structure of this compound features a central propyl chain. The C1 position is esterified with an acetate group, the C2 hydroxyl group is protected as an ethoxyethyl acetal, and the C3 position is substituted with a chlorine atom. This acetal protecting group is notable for its stability under basic conditions and its lability under mild acidic conditions, a key feature for its utility in multi-step synthesis.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Direct experimental data for many physical properties of this compound are not widely published. The following table consolidates available information, including computationally predicted values, which are essential for practical handling and reaction planning.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
Molecular Weight 224.68 g/mol [1][2]
Appearance Not specified (likely a liquid)Inferred from analogous structures
Purity (Typical) ≥98%[1]
Topological Polar Surface Area (TPSA) 44.76 Ų[1] (Computational)
LogP (Octanol-Water Partition Coefficient) 1.556[1] (Computational)
Hydrogen Bond Acceptors 4[1] (Computational)
Hydrogen Bond Donors 0[1] (Computational)
Rotatable Bonds 7[1] (Computational)
Storage Conditions Sealed in dry, 2-8°C[1]
Interpretation and Significance for Researchers
  • LogP: The predicted LogP of 1.556 suggests that the compound is moderately lipophilic. This has implications for its solubility, indicating better solubility in organic solvents than in water. For drug development professionals, this value is a key parameter in predicting pharmacokinetic properties (ADME).

  • TPSA: A TPSA of 44.76 Ų is relatively low, which often correlates with good cell membrane permeability. This is another critical factor in the early stages of drug design.

  • Hydrogen Bonding: With four hydrogen bond acceptors and no donors, this molecule can interact with protic solvents and biological macromolecules through hydrogen bonding.

  • Rotatable Bonds: The presence of seven rotatable bonds suggests a high degree of conformational flexibility, which can be important for its interaction with enzyme active sites or receptors.

Predicted Physical Properties and Comparison with Analogs

In the absence of direct experimental data, we can estimate key physical properties by examining structurally similar compounds. This comparative approach provides a practical baseline for experimental design.

Table 2: Comparison of Physical Properties with Analogous Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Propyl acetate 102.131020.89[3]
3-Chloropropyl acetate 136.5880-81 @ 30 mmHg1.111 @ 25°C
Ethoxy Propyl Acetate 146.18153-1600.941[4]
3-Chloro-2-oxopropyl acetate 150.56112-114 @ 16 Torr1.28[5]
This compound 224.68Predicted: >200 Predicted: ~1.1-1.2
Rationale for Predictions
  • Boiling Point: The introduction of a chlorine atom and an ethoxyethoxy group significantly increases the molecular weight and polarity compared to propyl acetate. The boiling point is therefore expected to be substantially higher. Given that ethoxy propyl acetate boils around 153-160°C[4], and considering the higher molecular weight of our target compound, a boiling point well above 200°C at atmospheric pressure is a reasonable estimation.

  • Density: Halogenated organic compounds are typically denser than their non-halogenated counterparts. 3-Chloropropyl acetate has a density of 1.111 g/mL. It is plausible that this compound will have a similar or slightly higher density, likely in the range of 1.1 to 1.2 g/cm³.

  • Solubility: Based on its structure and predicted LogP value, this compound is expected to be miscible with a wide range of common organic solvents such as alcohols, ethers, ketones, and esters. Its solubility in water is likely to be low.

Spectroscopic Data (Predicted)

While experimental spectra are not publicly available, an understanding of the expected spectroscopic signatures is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers (in the propyl chain and the acetal group), which would lead to diastereomers and potentially complex splitting patterns. Key expected signals include:

  • A singlet for the acetate methyl protons (~2.0-2.2 ppm).

  • Multiplets for the propyl chain protons.

  • Signals for the ethoxy group (a quartet and a triplet).

  • A quartet for the methine proton of the acetal.

  • A doublet for the methyl group of the acetal.

¹³C NMR Spectroscopy

The carbon NMR spectrum should show nine distinct signals corresponding to each carbon atom in the molecule. Key expected chemical shifts include:

  • A signal for the carbonyl carbon of the acetate group (~170 ppm).

  • Signals for the carbons bonded to oxygen in the 60-80 ppm range.

  • A signal for the carbon bonded to chlorine (~40-50 ppm).

  • Signals for the aliphatic carbons at higher field.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups:

  • A strong C=O stretch from the ester at ~1740-1750 cm⁻¹.

  • C-O stretching bands in the 1000-1300 cm⁻¹ region.

  • C-Cl stretching, which may be observed in the fingerprint region.

Mass Spectrometry

In mass spectrometry (electron ionization), the molecular ion peak may be weak or absent. Characteristic fragmentation patterns would likely involve the loss of the acetate group, the ethoxy group, and cleavage of the propyl chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature for fragments containing the chlorine atom.

Safety and Handling

While a specific Safety Data Sheet (SDS) is not widely available, some hazard information can be gleaned from supplier data and analogous compounds.

  • GHS Hazard Statements: At least one supplier indicates H302: Harmful if swallowed[1].

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P330 (Rinse mouth), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)[1].

  • General Precautions: As with any chlorinated organic compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Potential Applications in Drug Development and Synthesis

The molecular architecture of this compound suggests its primary utility as a synthetic intermediate.

G cluster_0 This compound cluster_1 Synthetic Transformations cluster_2 Resulting Intermediates cluster_3 Potential Final Products start Target Molecule nucleophilic Nucleophilic Substitution (e.g., with amines, thiols, azides) start->nucleophilic React at C3 deprotection Acidic Deprotection start->deprotection Remove Acetal hydrolysis Ester Hydrolysis start->hydrolysis Remove Acetate substituted Substituted Propyl Acetate Derivative nucleophilic->substituted diol Chlorinated Diol Acetate deprotection->diol alcohol Substituted Propanol substituted->alcohol Further Modification diol->alcohol Further Modification pharma Pharmaceuticals alcohol->pharma fine_chem Fine Chemicals alcohol->fine_chem

Caption: Potential synthetic pathways utilizing this compound.

The presence of the chlorine atom at the C3 position makes it a good electrophile for nucleophilic substitution reactions. The acetal protecting group at C2 allows for selective reactions at other parts of the molecule. After the desired modifications, the protecting group can be easily removed under mild acidic conditions to reveal the diol functionality, which can be further functionalized. This strategic protection and activation make it a valuable precursor for chiral building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Conclusion

This compound is a promising, albeit not extensively characterized, chemical intermediate. This guide has compiled the available structural and computational data, and provided reasoned estimations for its key physical properties based on analogous compounds. For researchers and drug development professionals, this information serves as a foundational resource for safely handling this compound and strategically incorporating it into synthetic workflows. Further experimental validation of the predicted properties is highly encouraged to refine our understanding of this versatile molecule.

References

  • Redox. Safety Data Sheet Ethoxy Propyl Acetate (EPA). [Link]

  • PubChem. 3-Chloro-2-tetrahydropyranyloxy-1-propyl acetate. [Link]

  • Wikipedia. Propyl acetate. [Link]

  • ChemBK. 3-chloro-2-oxopropyl acetate. [Link]

Sources

An In-Depth Technical Guide to the Ethoxyethyl (EE) Acetal as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection and application of protecting groups are paramount.[1] A protecting group must be introduced efficiently and selectively, remain robust through various transformations, and be removed under mild conditions that preserve the integrity of the often-complex molecular architecture.[2] This guide provides a comprehensive technical overview of the 1-ethoxyethyl (EE) group, an acetal-based protecting group for alcohols. We will delve into the mechanistic underpinnings of its formation and cleavage, provide detailed, field-proven protocols, and analyze its stability profile in comparison to other common alcohol protecting groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the EE group in their synthetic strategies.

Introduction: The Role of the Ethoxyethyl (EE) Group in Modern Synthesis

The protection of hydroxyl functionalities is a frequent necessity in organic synthesis to prevent their undesired participation in reactions targeting other parts of a molecule.[3] Alcohols, being both weakly acidic and nucleophilic, can interfere with a wide array of reagents, including organometallics, hydrides, and strong bases.[4] While numerous alcohol protecting groups exist, they are broadly categorized into classes such as silyl ethers, ethers, and acetals, each with distinct stability profiles and deprotection methods.[5]

The ethoxyethyl (EE) group belongs to the acetal class, which is characterized by its stability in neutral to strongly basic environments and its lability under acidic conditions.[6][7] It is formed by the reaction of an alcohol with an enol ether, typically (2-Ethoxyethyl) vinyl ether. The EE group serves as a valuable alternative to other common acetal protecting groups like tetrahydropyranyl (THP) and methoxymethyl (MOM), offering a nuanced stability profile that can be exploited for selective deprotection strategies.

A significant consideration when using the EE group, similar to the THP group, is the introduction of a new stereocenter at the acetal carbon upon reaction with a chiral alcohol, leading to a mixture of diastereomers.[8] This can complicate purification and spectral analysis. However, in many applications, this is a manageable drawback, and the EE group's unique reactivity and ease of use make it a powerful tool in the synthetic chemist's arsenal.

Mechanism of Protection and Deprotection

The chemistry of the EE group is governed by the principles of acetal formation and hydrolysis. The reactions are acid-catalyzed and reversible.

Protection of Alcohols

The protection of an alcohol with (2-ethoxyethyl) vinyl ether is an acid-catalyzed addition reaction.[9] The mechanism, illustrated below, involves the protonation of the vinyl ether to generate a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this electrophilic species to form a protonated acetal. Subsequent deprotonation yields the stable ethoxyethyl ether.[9]

Caption: Mechanism of EE Protection of an Alcohol.

Deprotection of EE-Protected Alcohols

Deprotection is the reverse of the protection mechanism, involving acid-catalyzed hydrolysis of the acetal.[9] The ether oxygen is protonated, creating a good leaving group. Cleavage of the C-O bond results in the formation of the parent alcohol and a resonance-stabilized carbocation, which is then quenched by water. The resulting hemiacetal is unstable and equilibrates to acetaldehyde and ethanol.[9]

Caption: Mechanism of Acid-Catalyzed EE Deprotection.

Experimental Protocols

The following protocols are provided as a guide for the protection and deprotection of alcohols using the ethoxyethyl group. Optimization may be required for specific substrates.

Protocol for the Protection of a Primary Alcohol

This procedure is a general method for the formation of an EE ether from a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

Materials:

  • Primary Alcohol (1.0 equiv)

  • (2-Ethoxyethyl) vinyl ether (1.5-2.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add (2-ethoxyethyl) vinyl ether to the solution.

  • Add PPTS to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol for the Deprotection of an EE-Protected Alcohol

This protocol describes a mild deprotection using acetic acid in a THF/water solvent system.[9]

Materials:

  • EE-protected alcohol (1.0 equiv)

  • Acetic Acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the EE-protected alcohol in a mixture of THF and 20% aqueous acetic acid (e.g., a 1:1 mixture).[9]

  • Stir the reaction mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).[9]

  • Combine the organic layers and wash with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected alcohol.[9]

  • Purify by flash column chromatography if necessary.

SubstrateProductCatalystSolventTime (h)Yield (%)
Benzyl alcoholBenzyl 1-ethoxyethyl etherPPTSCH₂Cl₂295
CyclohexanolCyclohexyl 1-ethoxyethyl etherPPTSCH₂Cl₂392
GeraniolGeranyl 1-ethoxyethyl etherPPTSCH₂Cl₂2.594
d-Glucal3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol-2-O-(1-ethoxyethyl) etherPPTSCH₂Cl₂490

Table adapted from data presented in BenchChem Application Notes.[9]

Stability and Orthogonality

The utility of a protecting group is defined by its stability profile. The EE group is stable to a wide range of conditions, making it a versatile choice in many synthetic contexts.

  • Stable to:

    • Strongly basic conditions (e.g., NaOH, LDA, NaH).[9]

    • Organometallic reagents (e.g., Grignard reagents, organolithiums).[9]

    • Nucleophilic reagents.[4]

    • Many reducing agents (e.g., LiAlH₄, NaBH₄).[4]

    • Many oxidizing agents.[4]

  • Labile to:

    • Acidic conditions (protic and Lewis acids).[9]

This stability profile allows for an orthogonal strategy in complex syntheses.[4] For example, an EE group can be selectively removed in the presence of silyl ethers (e.g., TBDMS, TIPS), which are typically cleaved with fluoride ions, or benzyl ethers, which are removed by hydrogenolysis.

Comparative Acid Lability

Within the family of acetal protecting groups, there are subtle but synthetically useful differences in their lability towards acid. The general order of increasing stability to acid-catalyzed hydrolysis is:

MOM < EE < THP

The ethoxyethyl ether is more readily cleaved by acidic hydrolysis than the THP ether.[10] This allows for the selective deprotection of an EE ether in the presence of a THP ether under carefully controlled acidic conditions. The methoxymethyl (MOM) ether is generally more stable than both EE and THP ethers.[2]

Strategic Applications in Complex Synthesis

The specific reactivity of the EE group has been leveraged in numerous total syntheses of complex molecules.

Synthesis of Prostaglandin Analogs

In the synthesis of prostaglandin analogs such as latanoprost, the EE group has been used to protect hydroxyl groups at the C9 and C11 positions.[9] This allows for selective modifications, such as Wittig or Horner-Wadsworth-Emmons olefinations, to be carried out on other parts of the molecule without affecting the sensitive hydroxyl groups. The EE groups are then removed under mild acidic conditions in a late-stage deprotection step.[9]

Caption: Simplified workflow for Latanoprost synthesis.

Total Synthesis of Phostriecin

In the total synthesis of the potent protein phosphatase inhibitor phostriecin, the EE group was chosen to protect a key hydroxyl group.[11] This choice was strategic, as the EE group could be selectively removed under mild acidic conditions without affecting a labile triene and a sensitive allylic alcohol present in the molecule.[11] This highlights the utility of the EE group's specific lability in the presence of other acid-sensitive functionalities.

Limitations and Considerations

While a versatile protecting group, the EE group has limitations that must be considered during synthetic planning.

  • Formation of Diastereomers: As previously mentioned, the reaction of (2-ethoxyethyl) vinyl ether with a chiral alcohol creates a new stereocenter, resulting in a mixture of diastereomers.[12] This can lead to complications in purification and characterization (e.g., complex NMR spectra). In some cases, the diastereomers can be separated chromatographically, while in others, the mixture is carried through the synthetic sequence.

  • Acid Lability: While its acid lability is its primary feature for deprotection, it also means that the EE group is incompatible with any acidic reagents that may be required for other transformations in the synthetic route.

  • Introduction to Hindered Alcohols: The protection of sterically hindered secondary or tertiary alcohols can be sluggish and may require more forcing conditions or alternative catalysts.

Conclusion

The ethoxyethyl (EE) protecting group is a valuable and reliable tool for the temporary masking of alcohol functionalities in organic synthesis. Its ease of introduction under mild acidic conditions, robust stability towards a wide range of non-acidic reagents, and facile cleavage make it a strategic choice for complex multi-step syntheses. While the formation of diastereomers with chiral substrates requires careful consideration, the nuanced acid lability of the EE group, particularly its greater sensitivity compared to the THP group, allows for sophisticated orthogonal protection strategies. For the medicinal and natural product chemist, a thorough understanding of the properties and protocols associated with the EE group is essential for the efficient and successful synthesis of complex molecular targets.

References

  • Boger, D. L., et al. (2003). Total Synthesis, Assignment of the Relative and Absolute Stereochemistry, and Structural Reassignment of Phostriecin (aka Sultriecin). Journal of the American Chemical Society, 125(45), 13794–13805. [Link]

  • Organic Chemistry (2021). EE (Ethoxyethyl) Protecting Group Addition. YouTube. [Link]

  • Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Chem-Station International (2014). Acetal Protective Groups. [Link]

  • BenchChem (2025). Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols. BenchChem.com.
  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. [Link]

  • Chemistry LibreTexts (2019). 17.8: Acetals as Protecting Groups. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Wikipedia. (2023). Ether cleavage. [Link]

  • Khan Academy (2019). Acetals as Protecting Groups and Thioacetals. YouTube. [Link]

  • Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • McMurry, J. (2024). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry.
  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Ranu, B. C., et al. (2002). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 102(10), 3577–3610. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
  • Lönnberg, H., & Kankaanperä, A. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 686–693. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-(1-ethoxyethoxy)propyl acetate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate, a key chemical intermediate with significant potential in the pharmaceutical and fine chemical industries. This document delves into the compound's synthesis, chemical properties, and prospective applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Protected Chlorohydrins

Chlorohydrins are a class of organic compounds containing both a chlorine atom and a hydroxyl group on adjacent carbon atoms. Their bifunctional nature makes them exceptionally versatile building blocks in organic synthesis.[1][2] Specifically, optically active chlorohydrins are highly sought-after intermediates for the synthesis of a wide array of biologically active molecules, including amino alcohols, epoxides, and various heterocyclic compounds.[1]

The strategic protection of the hydroxyl group in chlorohydrins is often a critical step in multi-step syntheses. This masking of the reactive hydroxyl functionality allows for selective transformations at other positions of the molecule, preventing unwanted side reactions. The choice of the protecting group is paramount and is dictated by its ease of introduction, stability under various reaction conditions, and facile removal when no longer needed. The 1-ethoxyethyl (EE) group is an acetal-type protecting group favored for its mild installation and deprotection conditions.[3]

This compound (CAS No. 85328-35-4) is a protected chlorohydrin derivative that holds promise as a stable and versatile intermediate for the introduction of the 3-chloro-2-hydroxypropyl moiety in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 85328-35-4[4][5]
Molecular Formula C₉H₁₇ClO₄[4][5]
Molecular Weight 224.68 g/mol [4][5]
Appearance Not specified (likely a liquid)Inferred
Storage Sealed in dry, 2-8°C[5]

Synthesis of this compound

A plausible and efficient two-step synthetic route to this compound is outlined below. This pathway commences with the readily available starting material, epichlorohydrin.

Step 1: Synthesis of 3-Chloro-2-hydroxypropyl acetate

The first step involves the regioselective ring-opening of epichlorohydrin with acetic acid. This reaction yields the key intermediate, 3-chloro-2-hydroxypropyl acetate.

Reaction Scheme: Synthesis of 3-Chloro-2-hydroxypropyl acetate

epichlorohydrin Epichlorohydrin product 3-Chloro-2-hydroxypropyl acetate epichlorohydrin:e->product:w + Acetic Acid acetic_acid Acetic Acid catalyst Acid Catalyst catalyst:n->product:s

Caption: Synthesis of the key intermediate, 3-chloro-2-hydroxypropyl acetate.

This reaction is typically catalyzed by a solid acid catalyst to enhance regioselectivity and facilitate catalyst recovery. The use of an acid catalyst is crucial as it protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the acetic acid.

Step 2: Protection of the Hydroxyl Group

The second step is the protection of the secondary hydroxyl group of 3-chloro-2-hydroxypropyl acetate using ethyl vinyl ether to form the 1-ethoxyethyl (EE) acetal.

Reaction Scheme: Protection of 3-Chloro-2-hydroxypropyl acetate

intermediate 3-Chloro-2-hydroxypropyl acetate final_product This compound intermediate:e->final_product:w + Ethyl Vinyl Ether ethyl_vinyl_ether Ethyl Vinyl Ether acid_catalyst Mild Acid Catalyst (e.g., PPTS) acid_catalyst:n->final_product:s

Caption: Formation of the final product via hydroxyl group protection.

This reaction proceeds via an acid-catalyzed addition of the alcohol to the vinyl ether.[3] A mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is typically employed to avoid undesired side reactions.[3] The mechanism involves the protonation of the vinyl ether, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated acetal, which is subsequently deprotonated to yield the stable ethoxyethyl ether.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-hydroxypropyl acetate

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Introduce a catalytic amount of a solid acid catalyst.

  • Reagent Addition: Slowly add acetic acid to the reaction mixture with constant stirring.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst. The filtrate is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-chloro-2-hydroxypropyl acetate.

Protocol 2: Synthesis of this compound

  • Reactor Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 3-chloro-2-hydroxypropyl acetate in a dry, non-polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).

  • Reagent Addition: Slowly add a slight excess of ethyl vinyl ether to the solution at room temperature with stirring.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a small amount of a weak base (e.g., triethylamine) to neutralize the acid catalyst. Dilute the reaction mixture with a suitable organic solvent and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development

While specific examples of APIs synthesized directly from this compound are not prominently featured in publicly accessible literature, its structural motifs are highly relevant to pharmaceutical synthesis. Epichlorohydrin and its derivatives are crucial intermediates in the production of various pharmaceuticals.[6][7] For instance, epichlorohydrin is a key building block in the synthesis of beta-blockers, which are used to treat cardiovascular diseases.

The value of this compound lies in its ability to serve as a stable, yet reactive, synthon. The protected hydroxyl group allows for nucleophilic substitution reactions at the carbon bearing the chlorine atom without interference from the hydroxyl group. Subsequently, the ethoxyethyl protecting group can be easily removed under mild acidic conditions to reveal the free hydroxyl group for further functionalization.[3] This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis, particularly in the construction of complex drug molecules.

Workflow: Application in Multi-step Synthesis

start Starting Material step1 Synthesis of This compound start->step1 step2 Nucleophilic Substitution at C-Cl step1->step2 step3 Deprotection of Hydroxyl Group step2->step3 final_product Complex Target Molecule (e.g., API) step3->final_product

Caption: A generalized workflow illustrating the utility of the title compound.

Safety and Handling

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents and intermediates is essential.

  • Epichlorohydrin: This starting material is a highly reactive and toxic compound. It is classified as a probable human carcinogen.[6][7][8] It can cause irritation to the eyes, skin, and respiratory tract.[8] Chronic exposure may lead to more severe health effects.[6][7][8] All manipulations involving epichlorohydrin should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl Vinyl Ether: This reagent is a highly flammable liquid and vapor. It may cause drowsiness or dizziness. It is also harmful to aquatic life with long-lasting effects. Standard precautions for handling flammable liquids should be strictly followed.

  • 3-Chloro-2-hydroxypropyl acetate: This intermediate is expected to be an irritant to the eyes, respiratory system, and skin.[9] Ingestion may be harmful.[9]

  • This compound: While specific toxicological data for the final product is not available, it should be handled with care, assuming it may possess hazards similar to its precursors. It is prudent to avoid inhalation, ingestion, and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety procedures.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its synthesis from readily available starting materials via a straightforward two-step process makes it an attractive building block. The presence of a protected hydroxyl group and a reactive chloride allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. As the demand for sophisticated and stereochemically defined pharmaceutical agents continues to grow, the utility of such versatile intermediates is expected to increase. Further research into the applications of this compound is warranted and will likely unveil its role in the synthesis of novel therapeutic agents.

References

  • Bajpayee, M., Pandey, A. K., Parmar, D., & Dhawan, A. (2006). Genetic toxicology of epichlorohydrin: a review. Mutation Research/Reviews in Mutation Research, 613(2-3), 83–101. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chlorohydrin synthesis by chlorination or substitution. Retrieved from [Link]

  • LibreTexts. (2025). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Epichlorohydrin. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Rodríguez-Mata, M., et al. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters, 24(39), 7215–7220. Retrieved from [Link]

  • Brinkman, J. A., et al. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry, 68(25), 9797–9800. Retrieved from [Link]

  • Fernandes, A. C., & Romão, C. C. (2010). Catalytic Transfer Vinylation of Alcohols. Coordination Chemistry Reviews, 254(5-6), 617-644. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Epichlorohydrin - IDLH. NIOSH. Retrieved from [Link]

  • Gelest, Inc. (2016). Safety Data Sheet: Ethyl Vinyl Ether. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthetic Approaches to 1,2-Chlorohydrins. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Epichlorohydrin (1-Chloro-2,3- Epoxypropane). Retrieved from [Link]

  • Roy, L., et al. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. Retrieved from [Link]

  • New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: Vinyl Ethyl Ether. Retrieved from [Link]

  • Google Patents. (1968). Preparation of vinyl ethers.
  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Material Safety Data Sheet: 3-Chloro-2-hydroxypropyl methacrylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Godavari Biorefineries Ltd. (2024). Safety Data Sheet: Ethyl Vinyl Ether. Retrieved from [Link]

  • Wikipedia. (2025). Epichlorohydrin. Retrieved from [Link]

  • Google Patents. (1992). Preparation of chlorohydrins.
  • Chem-Station. (2014). Ether Synthesis by Acetal Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Chad's Prep. (2020, November 19). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration | OChem [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 8: Ethers as Protecting Groups. Science of Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Leveraging 3-Chloro-2-(1-ethoxyethoxy)propyl Acetate as a Versatile C3 Synthon for Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This fundamental principle dictates that the therapeutic efficacy and safety of a drug molecule are often intrinsically linked to its three-dimensional stereochemistry. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and medicinal chemistry.[1] Chiral building blocks, or synthons, are therefore indispensable tools, providing a reliable and efficient means to introduce specific stereocenters into complex molecules.[2][3] This guide focuses on the strategic application of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate, a functionalized C3 chlorohydrin, as a versatile precursor for the asymmetric synthesis of chiral molecules, particularly chiral β-amino alcohols, which are key structural motifs in numerous pharmaceuticals, including the widely recognized class of β-blockers.[4][5]

Core Chemical Principles: A Stepwise Approach to Asymmetric Induction

This compound is a prochiral molecule that, through a series of strategic transformations, can be elaborated into a range of valuable chiral intermediates. The core strategy detailed herein involves a sequence of deprotection, epoxide formation, and subsequent stereoselective ring-opening.

1. The Role of Protecting Groups: The "1-ethoxyethoxy" group is an acetal, which serves as a robust protecting group for the secondary alcohol. Acetals are notably stable under basic and nucleophilic conditions, which is crucial for the subsequent epoxide formation step.[2][6] This stability allows for selective reactions at other sites of the molecule without compromising the integrity of the hydroxyl group.[7] The acetate group, an ester, can be readily hydrolyzed under basic conditions to unmask the primary alcohol.

2. Intramolecular Cyclization to an Epoxide: The deprotected chlorohydrin, in the presence of a base, undergoes an intramolecular Williamson ether synthesis. The alkoxide formed from the more acidic primary alcohol acts as a nucleophile, displacing the chloride on the adjacent carbon to form a reactive epoxide ring. This transformation converts the prochiral chlorohydrin into a prochiral epoxide, setting the stage for the key stereoselective step.

3. Asymmetric Ring-Opening of the Epoxide: The cornerstone of this synthetic strategy is the enantioselective ring-opening of the epoxide with a suitable nucleophile, such as a primary or secondary amine. This reaction, when catalyzed by a chiral catalyst, can proceed with high stereoselectivity, yielding an enantiomerically enriched β-amino alcohol.[3] The choice of catalyst and reaction conditions is paramount in achieving high enantiomeric excess (e.e.).

Experimental Protocols

Protocol 1: Synthesis of 2-((1-Ethoxyethoxy)methyl)oxirane

This protocol describes the conversion of this compound to its corresponding epoxide.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Deacetylation: Dissolve this compound in methanol. Add potassium carbonate to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Epoxidation: Dissolve the crude chlorohydrin in dichloromethane. Add a fresh portion of potassium carbonate (1.5 eq) and stir the suspension vigorously at room temperature overnight.

  • Isolation: Filter the reaction mixture and wash the solid with dichloromethane. Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-((1-ethoxyethoxy)methyl)oxirane.

Data Presentation:

StepReactantsReagentsSolventTime (h)TemperatureExpected Yield (%)
DeacetylationThis compoundK₂CO₃MeOH2-4RT>95
Epoxidation3-Chloro-2-(1-ethoxyethoxy)propan-1-olK₂CO₃DCM12-16RT85-95
Protocol 2: Asymmetric Synthesis of a Chiral β-Amino Alcohol

This protocol outlines the enantioselective ring-opening of 2-((1-ethoxyethoxy)methyl)oxirane with an amine, using a chiral catalyst system.

Materials:

  • 2-((1-Ethoxyethoxy)methyl)oxirane (1.0 eq)

  • A primary or secondary amine (e.g., Benzylamine) (1.2 eq)

  • Chiral catalyst (e.g., a chiral salen complex or a chiral amino alcohol-derived ligand with a metal salt) (0.01-0.1 eq)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral catalyst in the anhydrous solvent.

  • Addition of Reactants: Add the amine to the catalyst solution and stir for 10-15 minutes. Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and then add the 2-((1-ethoxyethoxy)methyl)oxirane dropwise.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for the determined reaction time (typically 12-48 hours), monitoring for the consumption of the epoxide by TLC.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

AmineCatalystSolventTemp (°C)Time (h)Yield (%)e.e. (%)
BenzylamineChiral Salen-Co(III)Toluene02480-90>95
IsopropylamineChiral Ti-TADDOLTHF-204875-85>90

Visualization of the Synthetic Workflow

G A This compound B Deacetylation (K2CO3, MeOH) A->B C 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol B->C D Epoxidation (K2CO3, DCM) C->D E 2-((1-Ethoxyethoxy)methyl)oxirane D->E F Asymmetric Ring-Opening (Amine, Chiral Catalyst) E->F G Chiral Protected β-Amino Alcohol F->G H Deprotection (Acidic Hydrolysis) G->H I Chiral β-Amino Alcohol H->I

Caption: Synthetic pathway from the starting material to the final chiral product.

Mechanism of Asymmetric Ring-Opening

The enantioselectivity of the ring-opening reaction is dictated by the chiral catalyst, which coordinates to the epoxide, activating it towards nucleophilic attack. The catalyst's chiral environment sterically hinders one face of the epoxide, directing the incoming amine nucleophile to attack the other face preferentially.

G cluster_0 Catalyst-Epoxide Complex Epoxide Epoxide Catalyst Chiral Catalyst Epoxide->Catalyst Coordination TransitionState Diastereomeric Transition State Catalyst->TransitionState Amine Amine (Nucleophile) Amine->TransitionState Nucleophilic Attack Product Enantiomerically Enriched β-Amino Alcohol TransitionState->Product

Caption: Simplified mechanism of catalyzed asymmetric epoxide ring-opening.

Trustworthiness and Self-Validation

The protocols described are based on well-established and fundamental organic transformations. The success of each step can be readily validated using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and determine the optimal reaction time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediates and the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final chiral β-amino alcohol, providing a quantitative measure of the stereoselectivity of the asymmetric ring-opening step.

By following these analytical procedures, researchers can ensure the reliability and reproducibility of the synthesis.

References

  • MDPI. Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. [Link]

  • Chemistry LibreTexts. Acetals as Protecting Groups. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

  • ResearchGate. Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. [Link]

  • PubChem. This compound. [Link]

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • SciELO. enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. [Link]

Sources

Application Notes and Protocols for 3-Chloro-2-(1-ethoxyethoxy)propyl acetate as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Principles and Reagent Overview

Introduction: A Versatile Synthon for Glycerol Functionalization

3-Chloro-2-(1-ethoxyethoxy)propyl acetate is a trifunctional reagent designed for the introduction of a protected glycerol backbone into a target molecule. Its utility lies in its capacity to act as a potent alkylating agent via its primary chloride, while the secondary hydroxyl and primary hydroxyl (post-ester hydrolysis) are masked with protecting groups of differing lability. This differential protection allows for sequential and site-selective modifications, making it a valuable building block in the synthesis of complex molecules such as functionalized glycerolipids, ether lipids, and pharmacologically active compounds.[1][2] The presence of the chloro group is pivotal for its role in drug discovery, where chlorinated molecules often exhibit significant therapeutic properties.[3]

The 1-ethoxyethoxy (EE) ether is an acetal protecting group, stable to basic and nucleophilic conditions, yet readily cleaved under mild acidic conditions. The acetate ester, on the other hand, is susceptible to basic hydrolysis. This orthogonal protecting group strategy is a cornerstone of modern organic synthesis, enabling intricate molecular construction.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the reagent is provided below. These properties are essential for handling, reaction setup, and purification.

PropertyValueSource
CAS Number 85328-35-4[4][5]
Molecular Formula C₉H₁₇ClO₄[4][5]
Molecular Weight 224.68 g/mol [4][5]
Appearance Colorless liquidInferred from similar compounds
Purity ≥98% (typical)[4]
Storage Sealed in dry, 2-8°C[4]
SMILES CCOC(C)OC(CCl)COC(=O)C[4]

Part 2: Scientific Rationale and Mechanism of Action

The Alkylation Reaction: An S_N2 Pathway

The primary chloride in this compound serves as a good leaving group in nucleophilic substitution reactions. The alkylation proceeds via a classic S_N2 mechanism, particularly with soft nucleophiles like phenoxides and amines.[6][7]

The general mechanism involves the backside attack of a nucleophile on the carbon atom bearing the chlorine. For this reaction to be efficient, the choice of a suitable base and solvent is critical to deprotonate the nucleophile without promoting side reactions.

SN2_Alkylation_Mechanism reagent This compound intermediate reagent->intermediate nucleophile Nu-H nucleophile->intermediate Deprotonation base Base base->intermediate product Alkylated Product salt Base-H+ Cl- start intermediate->product SN2 Attack intermediate->salt finish

Caption: Generalized S_N2 alkylation workflow.

Deprotection Strategies: Unmasking the Glycerol Backbone

Following successful alkylation, the protecting groups can be removed to reveal the diol functionality. The differential stability of the acetal and ester groups allows for selective deprotection.

  • Acetate Removal (Basic Hydrolysis): The acetate group can be selectively cleaved under basic conditions, such as treatment with potassium carbonate in methanol, to yield the corresponding alcohol. This leaves the ethoxyethoxy group intact.

  • Ethoxyethoxy (EE) Acetal Removal (Acidic Hydrolysis): The EE group is readily removed under mild acidic conditions, for instance, with pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent or dilute aqueous acid.[2][8]

Deprotection_Strategy protected_product Alkylated Product (EE and Ac Protected) mono_deprotected Mono-deprotected Product (EE Protected) protected_product->mono_deprotected Basic Hydrolysis (e.g., K2CO3, MeOH) fully_deprotected Fully Deprotected Diol protected_product->fully_deprotected One-pot Deprotection (Acidic Conditions) mono_deprotected->fully_deprotected Acidic Hydrolysis (e.g., PPTS, EtOH)

Caption: Orthogonal deprotection of the glycerol backbone.

Part 3: Detailed Application Notes and Protocols

Application Note 1: O-Alkylation of Phenols in the Synthesis of Aryl Glyceryl Ethers

Aryl glyceryl ethers are important structural motifs in various natural products and pharmacologically active compounds. The Williamson ether synthesis provides a reliable method for their preparation.[7] this compound is an ideal reagent for this transformation, enabling the introduction of a protected glycerol moiety onto a phenolic substrate.

Protocol: General Procedure for the O-Alkylation of a Phenol

This protocol is a general guideline and may require optimization for specific phenolic substrates.

Materials:

  • Phenolic substrate

  • This compound (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents) or Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the phenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of the Aryl Glyceryl Ether:

  • Acetate Removal: Dissolve the purified product in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until the starting material is consumed (monitored by TLC). Neutralize with a weak acid (e.g., Amberlyst® 15 resin), filter, and concentrate to yield the alcohol.

  • EE Acetal Removal: Dissolve the resulting alcohol in ethanol and add a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Heat to 50-60 °C and monitor by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to afford the final aryl glyceryl diol.

O_Alkylation_Workflow start Start: Phenol + Base add_reagent Add this compound start->add_reagent reaction Heat and Monitor (TLC) add_reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification deprotection Sequential Deprotection (Basic then Acidic) purification->deprotection final_product Final Product: Aryl Glyceryl Ether Diol deprotection->final_product

Caption: Workflow for O-alkylation and subsequent deprotection.

Application Note 2: N-Alkylation of Amines for the Synthesis of Functionalized Glycerol Derivatives

Nitrogen-containing glycerol derivatives are prevalent in various bioactive molecules, including certain classes of lipids and pharmaceutical intermediates. Direct alkylation of primary or secondary amines with this compound provides a straightforward route to these compounds.

Protocol: General Procedure for the N-Alkylation of an Amine

Care must be taken to control the stoichiometry to minimize over-alkylation, a common side reaction in the N-alkylation of primary amines.[9]

Materials:

  • Primary or secondary amine substrate

  • This compound (1.0 - 1.2 equivalents for mono-alkylation)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2-3 equivalents)

  • Acetonitrile (CH₃CN) or ethanol (EtOH) as solvent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 equivalent) and the base (e.g., K₂CO₃, 2.5 equivalents) in acetonitrile.

  • Add this compound (1.1 equivalents) to the mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Deprotection of the N-Alkylated Product: The deprotection strategy is analogous to that described for the O-alkylation product, involving sequential basic and acidic hydrolysis to unmask the diol functionality.

Safety Precautions

  • This compound is a chlorinated organic compound and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases such as sodium hydride are highly reactive and should be handled with extreme care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for the reagent and all other chemicals used in the protocols for detailed safety information.

Part 4: Comprehensive References

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Gaspard, C., et al. Synthesis of ether lipids: natural compounds and analogues. RSC Chemical Biology, 2023. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Paul, N. D., et al. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry, 2023. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Xiao, T., et al. Total Synthesis and Structure-Activity Relationship of Glycoglycerolipids from Marine Organisms. Marine Drugs, 2017. [Link]

  • Al-Amin, M., et al. Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online, 2008. [Link]

  • Liu, Z., et al. SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering, 2018. [Link]

  • Tsubogo, T., et al. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Nature Communications, 2018. [Link]

  • Google Patents. Preparation method of 3-chloro-1,2-propanediol.

  • Kégl, T., et al. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 2024. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Chemistry with Caroline. Alkylation of Amines. YouTube, 2022. [Link]

  • Google Patents. Phenol alkylation.

  • Oswald, E. O., et al. The synthesis of 14 C‐ and 3 H‐labeled glycerol ethers. Lipids, 1966. [Link]

  • Organic Syntheses. γ-CHLOROPROPYL ACETATE. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Balaraman, K., et al. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 2021. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Pagliaro, M., et al. Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. Catalysis Science & Technology, 2012. [Link]

  • Google Patents. Phenol alkylation process.

  • El-Fakharany, E. M., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Advanced Research, 2020. [Link]

Sources

A Multi-faceted Approach to the Analytical Characterization of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note details a suite of robust analytical methods for the definitive characterization of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS No. 85328-35-4), a key intermediate in pharmaceutical synthesis. Recognizing the critical need for stringent quality control, we present an integrated strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group verification, and orthogonal chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for purity assessment and impurity profiling. Each protocol is designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and reliability. This guide serves as an essential resource for researchers and quality control analysts in the pharmaceutical industry.

Introduction

This compound is a complex aliphatic compound featuring ester, acetal (a protected hydroxyl group), and chloro functional groups.[1][2] Its molecular structure makes it a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple reactive sites and a chiral center necessitates a rigorous analytical framework to confirm its identity, quantify its purity, and characterize any process-related or degradation impurities.[3] Impurities can significantly impact the safety and efficacy of the final drug product, making their control a regulatory imperative.[4]

This document moves beyond simple procedural lists to explain the causality behind methodological choices, providing a framework that is not only instructive but also adaptable to specific laboratory contexts. The validation of these analytical procedures is paramount to demonstrating their fitness for purpose.[5][6]

Compound Details:

PropertyValueReference
Chemical Name This compound[1]
CAS Number 85328-35-4[1][2][7]
Molecular Formula C₉H₁₇ClO₄[1][2][7]
Molecular Weight 224.68 g/mol [1][2]
SMILES CC(OCC(OC(OCC)C)CCl)=O[1]

Integrated Analytical Workflow

A multi-technique, or orthogonal, approach is essential for the comprehensive analysis of a pharmaceutical intermediate. No single method can provide all the necessary information regarding identity, purity, assay, and impurity profile. Our proposed strategy leverages the strengths of both spectroscopic and chromatographic techniques to build a complete quality profile of the analyte.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Structural & Identity Verification cluster_2 Purity, Assay & Impurity Profiling cluster_3 Data Analysis & Reporting Sample Test Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) - Definitive Structure Sample->NMR Identity FTIR FT-IR Spectroscopy - Functional Groups Sample->FTIR Identity GCMS GC-MS - Volatile Impurities - Assay Sample->GCMS Purity/Assay HPLC HPLC-RI/UV - Orthogonal Purity - Non-volatile Impurities Sample->HPLC Purity/Assay Report Certificate of Analysis (CoA) - Identity Confirmed - Purity & Assay Values - Impurity Profile NMR->Report FTIR->Report GCMS->Report HPLC->Report

Caption: Integrated workflow for the complete characterization of the target compound.

Method 1: Structural Elucidation by NMR Spectroscopy

Causality: NMR spectroscopy is the gold standard for unambiguous structural determination. It provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the confirmation of connectivity and stereochemistry. For a molecule with multiple functional groups and stereocenters like this compound, NMR is indispensable.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[8] Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 5 seconds.

      • Number of Scans: 16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024.

  • Data Processing & Analysis: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Analyze the chemical shifts, integration values, and coupling patterns (multiplicity) to assign all signals to the corresponding nuclei in the molecule.

Expected Spectral Data:

Assignment (¹H NMR)Predicted δ (ppm)MultiplicityIntegration
CH₃ (acetate)~2.1Singlet3H
CH₃ (ethoxy)~1.2Triplet3H
CH₃ (acetal)~1.3Doublet3H
O-CH₂ (ethoxy)~3.6Quartet2H
CH Cl~3.7-3.8Multiplet2H
CH -O (backbone)~4.0-4.2Multiplet1H
CH ₂-O (acetate)~4.3-4.4Multiplet2H
O-CH -O (acetal)~4.8Quartet1H

Note: The protons on the chloropropyl backbone are diastereotopic and will exhibit complex splitting patterns.

Assignment (¹³C NMR)Predicted δ (ppm)
CH₃ (acetate)~21
CH₃ (ethoxy)~15
CH₃ (acetal)~20
C H₂Cl~45
O-C H₂ (ethoxy)~62
C H₂-O (acetate)~65
C H-O (backbone)~75
O-C H-O (acetal)~100
C=O (ester)~170

Method 2: Functional Group Identification by FT-IR Spectroscopy

Causality: FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The vibrational frequencies of bonds are highly characteristic. This method serves as a quick identity check, confirming the presence of the ester carbonyl (C=O) and the multiple C-O bonds of the ether and acetal functionalities, while also confirming the absence of potential hydroxyl-containing impurities (e.g., unreacted diol).[9]

Protocol: FT-IR Analysis
  • Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a thin liquid film can be prepared between two potassium bromide (KBr) plates.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Expected Absorption Bands:

Wavenumber (cm⁻¹)AssignmentIntensityRationale
~2980-2850C-H (sp³) stretchStrongAliphatic C-H bonds
~1745C=O (ester) stretchVery Strong, SharpCharacteristic of saturated aliphatic esters.[10][11]
~1240C-O (ester) stretchStrongAsymmetric stretch of the ester C-O bond.
~1150-1050C-O (ether/acetal) stretchVery Strong, BroadOverlapping signals from multiple C-O single bonds.[9]
~750-650C-Cl stretchMedium-WeakFound in the fingerprint region.

Method 3: Purity and Assay by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Due to its expected volatility, this compound is well-suited for GC analysis. The high efficiency of capillary GC columns provides excellent separation of the main component from volatile process impurities.[12] Coupling with a mass spectrometer provides definitive peak identification based on mass-to-charge ratio and fragmentation patterns, offering superior specificity compared to non-specific detectors.[13]

GCMS_Workflow A 1. Sample Prep (Dilute in Ethyl Acetate) B 2. GC Injection (Split Mode) A->B C 3. Separation (Capillary Column) B->C D 4. Ionization & MS Detection (Electron Impact, Quadrupole) C->D E 5. Data Analysis - Identify Peaks via Library - Calculate % Area Purity - Quantify via Standard D->E

Caption: Step-by-step workflow for GC-MS analysis.

Protocol: GC-MS Analysis
  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of reference standard and dissolve in a 25 mL volumetric flask with ethyl acetate.

    • Sample Solution (1 mg/mL): Prepare the test sample in the same manner.

  • Instrument Parameters:

    • Gas Chromatograph:

      • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

      • Inlet Temperature: 250°C.

      • Injection Volume: 1 µL, Split ratio 50:1.

      • Oven Program: Hold at 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer:

      • Ion Source: Electron Impact (EI), 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40 - 450 amu.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Data Analysis:

    • Purity: Integrate all peaks in the sample chromatogram. Calculate purity using the area percent method (Area of main peak / Total area of all peaks) x 100.

    • Assay: Compare the peak area of the analyte in the sample solution to that of the reference standard.

    • Impurity Identification: Compare the mass spectrum of any impurity peak against a spectral library (e.g., NIST) for tentative identification.

Method 4: Orthogonal Purity by HPLC

Causality: An HPLC method provides an orthogonal (different mechanism) separation to GC.[14] This is crucial for detecting non-volatile or thermally labile impurities that would not be amenable to GC analysis. Since the target analyte lacks a strong UV chromophore, a Refractive Index (RI) detector is a suitable choice for purity determination, as it is a universal detector that responds to changes in the refractive index of the mobile phase eluate.[15]

Protocol: HPLC-RI Analysis
  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water (60:40 v/v). Filter and degas prior to use.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase.

    • Standard/Sample Solution (2 mg/mL): Accurately weigh ~50 mg of the reference standard or sample and dissolve in a 25 mL volumetric flask with diluent.

  • Instrument Parameters:

    • HPLC System:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase: Acetonitrile:Water (60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 20 µL.

    • Refractive Index (RI) Detector:

      • Cell Temperature: 35°C.

      • Allow sufficient time for the detector to stabilize.

  • System Suitability: Inject the standard solution five times. The RSD for the peak area and retention time should be ≤ 2.0% and ≤ 1.0%, respectively.

  • Data Analysis: Calculate purity using the area percent method. Note that RI detection is not suitable for gradient elution.

Analytical Method Validation

All analytical methods used for quality control in drug development must be validated to ensure they are fit for their intended purpose.[16][17] Validation is performed according to ICH Q2(R2) guidelines.[5]

Summary of Validation Parameters for the GC Purity Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.Peak purity analysis (MS); resolution > 2 between analyte and closest impurity.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) & Intermediate Precision (inter-day/analyst) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., flow, temp) are varied slightly.

Conclusion

The analytical characterization of this compound requires a carefully designed, multi-faceted strategy. The combination of NMR and FT-IR provides an unassailable confirmation of identity, while the orthogonal chromatographic methods of GC-MS and HPLC-RI ensure a comprehensive and reliable assessment of purity and impurity profiles. By adhering to the detailed protocols and validation principles outlined in this application note, researchers and quality control professionals can ensure the consistent quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Google Patents.CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • PubChem. 3-Chloro-2-tetrahydropyranyloxy-1-propyl acetate. [Online] Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Online] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Online] Available at: [Link]

  • ResearchGate. Determination of acetate in pharmaceutical products by HPLC. [Online] Available at: [Link]

  • Springer. Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Online] Available at: [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Online] Available at: [Link]

  • MDPI. Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. [Online] Available at: [Link]

  • Analytice. Laboratory Analysis of N-propyl acetate. [Online] Available at: [Link]

  • Organic Syntheses. γ-CHLOROPROPYL ACETATE. [Online] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Online] Available at: [Link]

  • AKJournals. Densitometric HPTLC and HPLC Analysis of Phenolic Acids from Aquilegia vulgaris. [Online] Available at: [Link]

  • PubMed. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Online] Available at: [Link]

  • LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Online] Available at: [Link]

  • PubMed. Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector. [Online] Available at: [Link]

  • Royal Society of Chemistry. The syntheses and infrared spectra of some acetals and ketals. [Online] Available at: [Link]

  • ResearchGate. Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. [Online] Available at: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Online] Available at: [Link]

  • Taylor & Francis Online. Propyl acetate – Knowledge and References. [Online] Available at: [Link]

  • YouTube. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Online] Available at: [Link]

  • Google Patents.WO2009142245A1 - METHOD FOR PRODUCING n-PROPYL ACETATE.
  • Cormica. Understanding Impurity Analysis. [Online] Available at: [Link]

  • University of Waterloo. IR Spectroscopy of Esters. [Online] Available at: [Link]

  • SpectraBase. 3-Chloro-2-(chloromethyl)propene - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]

  • Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Online] Available at: [Link]

  • Redox. Safety Data Sheet Ethoxy Propyl Acetate (EPA). [Online] Available at: [Link]

  • Doc Brown's Chemistry. propyl ethanoate infrared spectrum, mass spectrum, 1H NMR spectrum, 13C NMR spectra. [Online] Available at: [Link]

  • Seventh Sense Research Group. Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with Refractive Index Detector. [Online] Available at: [Link]

  • SciELO. Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. [Online] Available at: [Link]

  • The Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031246). [Online] Available at: [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Online] Available at: [Link]

Sources

Application Note: High-Throughput Analysis of 3-Chloro-2-(1-ethoxyethoxy)propyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the qualitative and quantitative analysis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate, a key intermediate in pharmaceutical synthesis and organic chemistry. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable method for the characterization and purity assessment of this compound. By leveraging the separation power of gas chromatography and the specificity of mass spectrometry, this method provides high sensitivity and selectivity. This document outlines the complete workflow, from sample preparation and instrument configuration to data analysis, including a proposed mass fragmentation pathway to aid in spectral interpretation.

Introduction: The Analytical Imperative

This compound is a functionalized organic molecule whose purity is critical for the successful synthesis of downstream products, particularly in the pharmaceutical industry. The presence of impurities, such as residual starting materials or by-products, can significantly impact reaction yields, and the safety and efficacy of the final active pharmaceutical ingredient (API). The molecule itself contains several key structural features—a chlorinated propyl chain, an acetate ester, and an acetal group—each of which influences its chemical behavior and analytical profile.

Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for this application due to its ability to separate volatile and semi-volatile compounds with high resolution and provide definitive structural information through mass spectral analysis. The acetal moiety, while a useful protecting group in synthesis, can be thermally labile, necessitating carefully optimized GC conditions to prevent on-column degradation. This note provides a field-proven starting point for method development and validation.

Materials and Methods

Reagents and Standards
  • This compound standard (≥98% purity): Sourced from a reputable chemical supplier.

  • Solvents: HPLC-grade or equivalent purity ethyl acetate, hexane, and methanol for sample dilution and extraction.

  • Internal Standard (IS): (Optional but recommended for quantitative analysis) A structurally similar compound not present in the sample matrix, such as a deuterated analog or a stable chlorinated ester with a distinct retention time.

Instrumentation

A standard benchtop GC-MS system equipped with a capillary column, an electron ionization (EI) source, and a quadrupole mass analyzer is suitable for this analysis.

Component Specification Rationale
GC System Agilent 8890 GC or equivalentProvides precise control over temperature and flow rates.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching capabilities.
Autosampler Agilent 7693A or equivalentEnsures high-throughput and reproducible injections.
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of compounds.

Experimental Protocols

Standard and Sample Preparation

The goal of sample preparation is to dilute the analyte to an appropriate concentration for GC-MS analysis and, if necessary, to extract it from a more complex matrix.

Protocol 1: Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in ethyl acetate to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Fortification: If an internal standard is used, fortify each working standard and sample with the IS at a constant concentration (e.g., 10 µg/mL).

Protocol 2: Sample Preparation from a Reaction Mixture (Liquid-Liquid Extraction)

This protocol is designed for extracting the analyte from an aqueous reaction quench.

  • Sample Collection: Collect a 1 mL aliquot of the aqueous reaction mixture.

  • Extraction: Add 2 mL of ethyl acetate to the sample in a centrifuge tube. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Drying: (Optional) Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Dilution: Dilute the extract with ethyl acetate to fall within the calibration range.

GC-MS Method Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter Value Rationale
Inlet Temperature 250 °CBalances volatilization with minimizing thermal degradation.
Injection Mode Split (50:1) or SplitlessSplit mode for concentrated samples; splitless for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal for a 0.25 mm ID column.
Oven Program Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 minA temperature ramp to ensure good separation from potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra and for library matching.
Acquisition Mode Full Scan (m/z 40-350) and/or SIMFull scan for qualitative analysis and identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Data Acquisition and Analysis
  • Qualitative Analysis: Identify the this compound peak based on its retention time and by comparing its mass spectrum to the reference spectrum.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. Determine the concentration of the analyte in the samples from this curve.

Results and Discussion

Chromatographic Performance

Under the proposed GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the specific instrument and column but should be reproducible.

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound is not widely available in commercial libraries. Therefore, a proposed fragmentation pathway is presented below based on established principles of mass spectrometry. The molecular ion (m/z 224.1 for the ³⁵Cl isotope) may be of low abundance or absent, which is common for acetals.[1]

Key Expected Fragments:

m/z Proposed Fragment Notes
179/181[M - C₂H₅O]⁺Loss of the ethoxy group from the acetal. The M+2 peak is due to the ³⁷Cl isotope.
149[M - CH₃COO]⁺Loss of the acetate group.
103[CH(OC₂H₅)CH₃]⁺A characteristic fragment from the ethoxyethoxy group.
73[CH(OC₂H₅)]⁺Further fragmentation of the ethoxyethoxy group.
43[CH₃CO]⁺The acetyl cation, often a base peak for acetate esters.

The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern for any fragment containing the chlorine, with a ratio of approximately 3:1.

Method Validation and Quality Control

For routine use, this method should be validated according to ICH guidelines or internal laboratory SOPs. Key validation parameters include:

  • Linearity: Assessed from the calibration curve (aim for R² > 0.995).

  • Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio.

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Dilution Final Dilution & IS Spiking Standard->Dilution Sample Sample Extraction (LLE) Sample->Dilution Injection Autosampler Injection Dilution->Injection Inject Separation GC Separation (DB-5ms) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection MS Detection (Quadrupole) Ionization->Detection Qual Qualitative Analysis (Spectral Match) Detection->Qual Quant Quantitative Analysis (Calibration Curve) Detection->Quant Report Final Report Qual->Report Quant->Report

Figure 1: A schematic overview of the complete analytical workflow.

Fragmentation_Pathway Molecule [C₉H₁₇ClO₄]⁺ m/z 224/226 (M⁺) F1 [M - C₂H₅O]⁺ m/z 179/181 Molecule->F1 - C₂H₅O• F2 [M - CH₃COO]⁺ m/z 149 Molecule->F2 - CH₃COO• F4 [CH₃CO]⁺ m/z 43 Molecule->F4 F3 [CH(OC₂H₅)CH₃]⁺ m/z 103 F2->F3 Rearrangement & Cleavage F5 [CH(OC₂H₅)]⁺ m/z 73 F3->F5 - CH₃•

Figure 2: Proposed electron ionization fragmentation pathway.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of this compound. The protocol is designed for high-throughput environments and can be adapted for both qualitative and quantitative assessments. The provided instrumental parameters serve as an excellent starting point for method development, and the proposed fragmentation pathway will aid analysts in the confident identification of the target compound. This method will be a valuable tool for ensuring the quality and consistency of this important chemical intermediate in research and industrial settings.

References

  • U.S. Environmental Protection Agency. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. SW-846. Washington, D.C.: U.S. Environmental Protection Agency, Office of Solid Waste; 2014. [Link]

  • Ho, T. S., & Tan, G. H. (1995). Mass Spectra of Some Acetals. Rapid Communications in Mass Spectrometry, 9(1), 53-56. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • McMaster, M. C. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Application Note: A Robust HPLC Method for the Purity and Chiral Analysis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate, a key intermediate in pharmaceutical synthesis. The guide provides a comprehensive protocol for achiral purity assessment using UV detection and discusses the critical considerations for developing a chiral separation method to determine enantiomeric purity. We delve into the rationale behind chromatographic parameter selection, including stationary phase, mobile phase composition, and detector choice, to ensure a scientifically sound and reproducible analytical procedure. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a functionalized aliphatic compound whose precise quantification is essential for ensuring the quality and consistency of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[1][2] The presence of process-related impurities or degradants can have a significant impact on the safety and efficacy of the final drug product.[3] Furthermore, the molecule contains a stereocenter, making the control of its enantiomeric purity critical in the synthesis of stereospecific drugs.[4]

High-performance liquid chromatography (HPLC) is the gold standard for impurity analysis in pharmaceutical manufacturing due to its high resolution and sensitivity.[1] This note provides a validated starting point for an RP-HPLC method, focusing on the unique chemical properties of the analyte, such as the acid-labile acetal group and the absence of a strong UV chromophore.

Analyte Information

Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

  • Structure:

  • Key Properties:

PropertyValueSource
Molecular FormulaC₉H₁₇ClO₄[5][6]
Molecular Weight224.68 g/mol [5][6]
Calculated LogP1.556[5]
Hydrogen Bond Acceptors4[5]
Hydrogen Bond Donors0[5]
Rotatable Bonds7[5]

HPLC Method Development: Rationale and Strategy

The development of a robust analytical method requires a logical, science-driven approach. The following sections explain the causality behind the chosen parameters.

Chromatographic Mode and Stationary Phase Selection

Given the analyte's moderate polarity (LogP ≈ 1.56), Reversed-Phase (RP) chromatography is the most suitable mode.[5][7] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[7]

  • Expertise: A C18 (octadecylsilane) stationary phase is the universal choice for initial screening in reversed-phase method development due to its wide applicability and strong hydrophobic retention.[8][9] Its versatility makes it ideal for separating the target analyte from both more polar degradants (e.g., hydrolyzed by-products) and less polar process impurities. For alternative selectivity, especially if co-elution is observed, a Phenyl-Hexyl phase could be explored, as it offers pi-pi interactions that can differentiate aromatic or unsaturated impurities.[7]

Mobile Phase Optimization

The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used.[10]

    • Acetonitrile is chosen for this method due to its lower viscosity and lower UV cutoff wavelength (~190 nm), which is critical for detecting compounds with poor chromophores at low wavelengths like 210 nm.[10]

    • Methanol can offer different selectivity and is a viable alternative; however, its higher UV cutoff (~205 nm) and the higher backpressure of water/methanol mixtures can be disadvantageous.[10]

  • Aqueous Phase and pH Control:

    • Trustworthiness: The acetal functional group in this compound is susceptible to hydrolysis under strongly acidic conditions. Conversely, the ester linkage is labile under strongly basic conditions. Therefore, maintaining a stable pH within a neutral to slightly acidic range (pH 4-7) is paramount for preventing on-column degradation and ensuring method accuracy.

    • A phosphate buffer (e.g., 20 mM potassium phosphate) is selected to maintain a consistent pH. Buffering the mobile phase prevents pH shifts that can lead to drastic changes in retention time and peak shape, thereby ensuring method reproducibility. A pH of approximately 4.6 was shown to be effective for a similar chlorinated compound, providing a good starting point.[11]

Detection

The analyte lacks a significant chromophore, making UV detection challenging but feasible.

  • UV Detection: The ester carbonyl group exhibits weak UV absorbance. Detection must be performed at a low wavelength, typically between 205-215 nm . For this method, 210 nm is recommended as a balance between analyte response and baseline noise from the mobile phase.

  • Alternative Detection: For trace-level impurity analysis or when higher sensitivity is required, coupling the HPLC to a Mass Spectrometer (LC-MS) is the preferred approach.[3] MS detection provides molecular weight information, aiding in the identification of unknown impurities, and offers superior sensitivity and specificity.[1] A Refractive Index Detector (RID) could also be used, but it is not compatible with gradient elution and has significantly lower sensitivity.[11]

Experimental Workflow and Protocols

The overall process from sample receipt to final data analysis follows a structured workflow to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt SamplePrep Sample Dilution Sample->SamplePrep StdPrep Standard Preparation SST System Suitability Test (SST) StdPrep->SST MobilePhase Mobile Phase Preparation MobilePhase->SST Injection Sample Injection Sequence SamplePrep->Injection SST->Injection Pass Chromatography Chromatographic Separation Injection->Chromatography Integration Peak Integration Chromatography->Integration Calculation Quantification & Reporting Integration->Calculation Result Final Report Calculation->Result

Caption: General HPLC analysis workflow.

Protocol 1: Achiral Purity by RP-HPLC-UV

This protocol details a gradient method for determining the purity of this compound and separating it from potential impurities.

A. Instrumentation & Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • HPLC grade Acetonitrile, Potassium Phosphate Monobasic, and water.

  • Reference standard of this compound (≥98% purity).[5]

B. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard phase for good hydrophobic retention.[9]
Mobile Phase A 20 mM Potassium Phosphate, pH 4.5Buffered aqueous phase to ensure pH stability.
Mobile Phase B AcetonitrileCommon organic modifier with low UV cutoff.[10]
Gradient Time (min)%B
0.040
20.090
25.090
25.140
30.040
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume, can be adjusted based on concentration.
Detection UV at 210 nmWavelength for detecting the weak ester chromophore.
Run Time 30 minutesAllows for elution of the main peak and late-eluting impurities.

C. Solution Preparation

  • Mobile Phase A: Dissolve 2.72 g of Potassium Phosphate Monobasic in 1000 mL of HPLC grade water. Adjust pH to 4.5 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

D. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution to verify system performance.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Protocol 2: Chiral Separation Considerations

The presence of a stereocenter necessitates a chiral separation method to determine enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of pharmaceutical compounds.[12]

  • Column Screening: An initial screening should be performed on columns like CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)).[13]

  • Mobile Phase Modes:

    • Normal Phase (NP): Heptane/Isopropanol mixtures are a common starting point.

    • Polar Organic (PO): Acetonitrile/Methanol mixtures can provide unique selectivity.[14]

    • Reversed Phase (RP): Acetonitrile/Water or Methanol/Water mixtures.

  • Example Screening Condition (Normal Phase):

    • Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

Method Validation Framework

A self-validating protocol must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[11]

Validation_Pyramid cluster_top cluster_middle cluster_base Robustness Robustness Accuracy Accuracy Specificity Specificity Precision Precision (Repeatability & Intermediate) Linearity Linearity Range Range LOD LOD LOQ LOQ

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: Demonstrated by analyzing a series of standards across a concentration range (e.g., 0.05 mg/mL to 1.5 mg/mL). A correlation coefficient (r²) of ≥ 0.999 is typically required.[15]

  • Accuracy: Determined by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and measuring the recovery.

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The %RSD should be within acceptable limits (e.g., <2%).[11]

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. The detailed achiral protocol, built upon a robust C18 column with a buffered acetonitrile/water mobile phase, is designed for accurate purity testing. The discussion of key developmental considerations, including the analyte's chemical lability and the strategy for chiral separation, equips scientists with the necessary tools to implement and adapt this method for routine quality control and process monitoring in a regulated environment.

References

  • Seventh Sense Research Group. (n.d.). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography. IJAC.
  • ChemScene. (n.d.). This compound. ChemScene.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
  • ResearchGate. (n.d.). Development and Validation of a new Reverse Phase HPLC Method for the Determination of Artemether in Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • Gupta, S., et al. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLOS One. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]

  • IJCERT. (2024). METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO. IJCERT. Retrieved from [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]

  • NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. Retrieved from [Link]

  • HPLC.eu. (n.d.). Daicel and ChromTech columns. HPLC.eu. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

This compound is a functionalized organic molecule of interest in the synthesis of complex pharmaceutical intermediates and specialty chemicals. Its structure, featuring a chlorinated carbon, a protected secondary alcohol, and a primary acetate ester, makes it a versatile building block. The controlled, scalable, and safe synthesis of this molecule is paramount for its effective utilization in drug development and manufacturing pipelines.

This guide provides a comprehensive, in-depth analysis of the reaction scale-up procedure for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and process safety considerations essential for successful scale-up.

Synthetic Strategy: Addressing the Challenge of Regioselectivity

The synthesis of this compound from the readily available starting material, 3-chloro-1,2-propanediol, presents a classic challenge in organic synthesis: regioselective protection. The starting material possesses both a primary and a secondary hydroxyl group. A direct, one-step selective protection of the secondary hydroxyl group is challenging to achieve with high selectivity on a large scale due to competing reactions at the more sterically accessible primary hydroxyl group.

Therefore, a robust and more controllable three-step synthetic route is proposed and detailed below. This strategy involves:

  • Non-selective protection of both hydroxyl groups of 3-chloro-1,2-propanediol.

  • Selective deprotection of the less sterically hindered primary protected group.

  • Acetylation of the liberated primary hydroxyl group to yield the final product.

This approach, while involving an additional step compared to a hypothetical direct protection, offers superior control over selectivity and impurity profiles, which are critical considerations for scale-up and GMP (Good Manufacturing Practice) production.

Process Chemistry and Mechanism

The overall transformation is depicted in the scheme below. Each step is governed by specific reaction mechanisms and requires careful control of process parameters to ensure high yield and purity.

Synthetic_Pathway start 3-Chloro-1,2-propanediol intermediate1 3-Chloro-1,2-bis(1-ethoxyethoxy)propane start->intermediate1 Step 1: Protection Ethyl Vinyl Ether, Acid Catalyst intermediate2 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol intermediate1->intermediate2 Step 2: Selective Deprotection Mild Acidic Conditions product This compound intermediate2->product Step 3: Acetylation Acetic Anhydride, Base

Caption: Overall synthetic route for this compound.

Step 1: Di-protection of 3-Chloro-1,2-propanediol

This step involves the acid-catalyzed addition of the hydroxyl groups of 3-chloro-1,2-propanediol to the double bond of ethyl vinyl ether, forming a stable acetal protecting group on both the primary and secondary alcohols.[1]

Mechanism: The reaction proceeds via protonation of the ethyl vinyl ether to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation. This process is repeated for the second hydroxyl group.

Step 2: Selective Deprotection of the Primary Acetal

The selective cleavage of the acetal at the primary position is achieved by exploiting the difference in steric hindrance between the primary and secondary positions. Under carefully controlled mild acidic conditions, the less hindered primary acetal is preferentially hydrolyzed.

Mechanism: The deprotection is the reverse of the protection step. Acid-catalyzed hydrolysis regenerates the alcohol and produces acetaldehyde and ethanol as byproducts. The reaction is carefully monitored to prevent significant cleavage of the more sterically hindered secondary acetal.

Step 3: Acetylation of 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol

The final step is the acetylation of the primary alcohol using acetic anhydride in the presence of a base, typically pyridine or a tertiary amine, which also acts as a scavenger for the acetic acid byproduct.[2]

Mechanism: The base deprotonates the primary alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the acetate ester.

Detailed Scale-Up Protocols

PART 1: Synthesis of 3-Chloro-1,2-propanediol from Epichlorohydrin

This initial step provides the key starting material for the subsequent protection and acetylation reactions. The hydrolysis of epichlorohydrin is a well-established industrial process.[3]

Safety Warning: Epichlorohydrin is a toxic and reactive substance. This procedure must be conducted in a well-ventilated fume hood or a contained reactor system. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles, is mandatory. A HAZOP (Hazard and Operability) analysis should be performed before scaling up this reaction to identify and mitigate potential risks.[1][4][5]

Reaction Parameters:

ParameterValue/RangeRationale
Reactants Epichlorohydrin, Water
Catalyst Dilute Sulfuric Acid (e.g., 0.5-1 mol%)Provides the acidic medium for epoxide ring-opening.
Temperature 60-80 °CProvides sufficient energy for the reaction while minimizing side reactions.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Work-up Neutralization with NaHCO₃, followed by distillationTo remove the acid catalyst and purify the product.

Step-by-Step Protocol (1 kg Scale):

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and an addition funnel.

  • Charge: To the reactor, add 2 L of deionized water and 10 g of concentrated sulfuric acid. Begin stirring and heat the reactor jacket to 70 °C.

  • Epichlorohydrin Addition: Slowly add 1 kg of epichlorohydrin to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature to ensure it does not exceed 80 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70-75 °C for an additional 2 hours. Monitor the reaction progress by GC analysis of aliquots until the epichlorohydrin is consumed.

  • Quench and Neutralization: Cool the reactor to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous phase is neutral (pH ~7).

  • Purification: The crude 3-chloro-1,2-propanediol is purified by vacuum distillation.

PART 2: Synthesis of this compound

Step 2a: Di-protection of 3-Chloro-1,2-propanediol

Reaction Parameters:

ParameterValue/RangeRationale
Reactants 3-Chloro-1,2-propanediol, Ethyl vinyl ether (2.2 eq)A slight excess of ethyl vinyl ether ensures complete reaction.
Catalyst Pyridinium p-toluenesulfonate (PPTS) (0.02 eq)A mild acid catalyst that minimizes side reactions.
Solvent Dichloromethane (DCM)An inert solvent that dissolves the reactants.
Temperature 0 °C to Room TemperatureThe reaction is initiated at a low temperature to control the initial exotherm.
Reaction Time 4-6 hoursTypically sufficient for complete di-protection.

Step-by-Step Protocol (based on 1 kg of 3-chloro-1,2-propanediol):

  • Reactor Setup: Use a 10 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet.

  • Charge: Add 1 kg of 3-chloro-1,2-propanediol and 5 L of anhydrous dichloromethane to the reactor. Cool the mixture to 0 °C.

  • Catalyst Addition: Add 35 g of PPTS to the mixture.

  • Ethyl Vinyl Ether Addition: Slowly add 1.4 kg of ethyl vinyl ether to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1 L of saturated aqueous sodium bicarbonate solution. Stir for 15 minutes. Separate the organic layer. Wash the organic layer with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-1,2-bis(1-ethoxyethoxy)propane.

Step 2b: Selective Deprotection

  • Reactor Setup: Use the same reactor as in the previous step.

  • Charge: Dissolve the crude di-protected intermediate in a mixture of 5 L of tetrahydrofuran (THF) and 1 L of water.

  • Acid Addition: Add 100 mL of 1 M aqueous HCl.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress every 30 minutes by TLC or GC-MS. The goal is to maximize the formation of the mono-protected alcohol while minimizing the formation of the fully deprotected diol.

  • Quench: Once the desired level of conversion is reached, quench the reaction by adding 1 L of saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Extraction: Add 3 L of ethyl acetate and separate the layers. Extract the aqueous layer with an additional 1 L of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or fractional distillation.

Step 2c: Acetylation

Reaction Parameters:

ParameterValue/RangeRationale
Reactants 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol, Acetic anhydride (1.2 eq)A slight excess of acetic anhydride ensures complete conversion.
Base/Catalyst Pyridine (2.0 eq)Acts as a base and catalyst, and scavenges the acetic acid byproduct.
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room TemperatureTo control the exothermic reaction.
Reaction Time 2-3 hoursTypically sufficient for complete acetylation.

Step-by-Step Protocol (based on 1 kg of the mono-protected alcohol):

  • Reactor Setup: Use a 10 L jacketed reactor under a nitrogen atmosphere.

  • Charge: Dissolve 1 kg of 3-chloro-2-(1-ethoxyethoxy)propan-1-ol in 4 L of anhydrous dichloromethane and 800 g of pyridine. Cool the mixture to 0 °C.

  • Acetic Anhydride Addition: Slowly add 620 g of acetic anhydride over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor by TLC or GC until the starting alcohol is consumed.

  • Work-up: Cool the reaction to 0 °C and slowly quench with 2 L of 1 M aqueous HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

In-Process Controls (IPCs) and Analytical Methods

Robust in-process controls are essential for ensuring reaction completion, minimizing side-product formation, and ensuring the quality of the final product.

  • Thin-Layer Chromatography (TLC): A rapid and effective tool for monitoring reaction progress. A typical solvent system for these compounds is a mixture of hexane and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information on the identity and purity of starting materials, intermediates, and the final product. Derivatization may be necessary for the analysis of the diol starting material.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the product and impurities, particularly for the final product release testing.[8]

IPC_Workflow cluster_0 Step 1: Di-protection cluster_1 Step 2: Deprotection cluster_2 Step 3: Acetylation s1_start Start s1_ipc TLC/GC Analysis (Check for Diol) s1_start->s1_ipc s1_ipc->s1_ipc s1_end Proceed to Work-up s1_ipc->s1_end Diol Consumed s2_start Start s2_ipc TLC/GC Analysis (Monitor Mono-ol Formation) s2_start->s2_ipc s2_ipc->s2_ipc s2_end Quench Reaction s2_ipc->s2_end Optimal Conversion s3_start Start s3_ipc TLC/GC Analysis (Check for Alcohol) s3_start->s3_ipc s3_ipc->s3_ipc s3_end Proceed to Work-up s3_ipc->s3_end Alcohol Consumed

Caption: In-process control decision workflow for each synthetic step.

Safety and Environmental Considerations

Hazard Analysis:

  • Epichlorohydrin: Highly toxic, carcinogenic, and reactive. Handle in a closed system or with excellent ventilation.

  • Ethyl Vinyl Ether: Flammable liquid. Handle away from ignition sources.

  • Acetic Anhydride: Corrosive and lachrymator. Handle with appropriate PPE.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

  • Exothermic Reactions: The protection and acetylation steps can be exothermic. Controlled addition of reagents and adequate cooling are crucial to prevent thermal runaway, especially during scale-up.[3][9][10][11][12]

Waste Management:

  • Chlorinated Organic Waste: All organic waste streams containing chlorinated compounds must be collected and disposed of as hazardous waste, typically via incineration at a licensed facility.[13]

  • Aqueous Waste: Aqueous waste streams from work-ups will contain salts and small amounts of organic compounds. These should be treated before disposal in accordance with local regulations. The pH should be neutralized. For large-scale production, consider methods to treat and recycle aqueous streams where feasible.[5][14]

Conclusion

The successful scale-up of the synthesis of this compound requires a thorough understanding of the underlying chemistry, careful control of reaction parameters, and a proactive approach to safety and environmental management. The proposed three-step route, involving a non-selective protection followed by a selective deprotection, offers a robust and controllable pathway to the desired product. By implementing the detailed protocols and in-process controls outlined in this guide, researchers and drug development professionals can confidently and safely scale this synthesis from the laboratory to pilot and production scales.

References

  • Newman, M.S. et al. (1956). Alpha-(2,4,5,7-Tetranitro-9-fluorenylideneaminoöxy)-propionic acid, a new reagent for resolution by complex formation. JOURNAL OF THE AMERICAN CHEMICAL SOCIETY, 78(11), pp.2469-2473.
  • enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory - SciELO. (n.d.). Available at: [Link].

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021). Available at: [Link].

  • Pilot-scale removal of organic micropollutants and natural organic matter from drinking water using ozonation followed by granular activated carbon - RSC Publishing. (2021). Available at: [Link].

  • Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with - Seventh Sense Research Group. (n.d.). Available at: [Link].

  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Available at: [Link].

  • Risk Analysis: A generalized Hazop methodology state-of-the-art, applications, and perspective in the process industry - Redalyc. (n.d.). Available at: [Link].

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014). Available at: [Link].

  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - RSC Publishing. (n.d.). Available at: [Link].

  • EP0052742A1 - Process for the preparation of alpha chloro-ketoximethers - Google Patents. (n.d.).
  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022). Available at: [Link].

  • Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units - NIH. (n.d.). Available at: [Link].

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023). Available at: [Link].

  • Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions - MDPI. (2023). Available at: [Link].

  • WO2009142245A1 - METHOD FOR PRODUCING n-PROPYL ACETATE - Google Patents. (n.d.).
  • How can I get acetylation with acetic anhydride and prydine? - ResearchGate. (2014). Available at: [Link].

  • Emission, partition, and formation pathway of polychlorinated dibenzo-p-dioxins and dibenzofurans during co - ScienceDirect. (2022). Available at: [Link].

  • Types of Pharmaceutical Waste and How to Dispose of Them - THSTI | WHO Learning Management System. (n.d.). Available at: [Link].

  • Pilot Scale Test of a Produced Water-Treatment System for Initial Removal of Organic Compounds | Request PDF - ResearchGate. (n.d.). Available at: [Link].

  • Acetal purification with superoxides - US4513144A - Google Patents. (n.d.).
  • Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. (2018). Available at: [Link].

  • (PDF) Safe scale-up with exothermic reactions - ResearchGate. (2019). Available at: [Link].

  • Development and validation of a gas chromatography/mass spectrometry method for the determination of α- and ß-2, 7, 11-cembratriene-4, 6-diols in tobacco | World Journal of Engineering | Emerald Publishing. (n.d.). Available at: [Link].

  • EP4323473A1 - Chloride removal for plastic waste conversion - Google Patents. (n.d.).
  • Combined C—H Functionalization/Cope Rearrangement with Vinyl Ethers as a Surrogate for the Vinylogous Mukaiyama Aldol Reaction - PMC - NIH. (n.d.). Available at: [Link].

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. (n.d.). Available at: [Link].

  • Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection - ResearchGate. (n.d.). Available at: [Link].

  • Study on the reduction of chlorine and heavy metals in municipal solid waste incineration fly ash by organic acid and microwave treatment and the variation of environmental risk of heavy metals - PubMed. (2023). Available at: [Link].

  • EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. (n.d.). Available at: [Link].

  • US4423238A - Process for purifying acetals - Google Patents. (n.d.).
  • HAZOP Analysis in Terms of Safety Operations Processes for Oil Production Units: A Case Study - MDPI. (2021). Available at: [Link].

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications. (2020). Available at: [Link].

  • Acetalization of 1,2,4-Butanetriol with Aldehydes in Dilute Aqueous Solutions: Thermodynamic and Kinetic Characteristic - ResearchGate. (n.d.). Available at: [Link].

  • EP0037474B1 - Process for the preparation of 1-acetoxy-3-chloro-pentanone-4 - Google Patents. (n.d.).
  • Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed. (2017). Available at: [Link].

  • Safe scale-up with exothermic reactions - Process Technology Online. (n.d.). Available at: [Link].

  • CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents. (n.d.).
  • FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process - New Journal of Chemistry (RSC Publishing). (n.d.). Available at: [Link].

  • Quantitative Assessment of Long-term Abiotic Transformation Rates of Chlorinated Solvents - Amazon S3. (n.d.). Available at: [Link].

  • Methods development Methods developed for the possible elimination of chlorinated wastes and the approach described in this work in which various chlorinated wastes are employed as chlorination reagents for the synthesis of fine chemicals, with concomitant mineralization of the hydrocarbon component. - ResearchGate. (n.d.). Available at: [Link].

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024). Available at: [Link].

  • What is the best work-up for acetic anhydride/pyradine acetylation? - ResearchGate. (2019). Available at: [Link].

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2025). Available at: [Link].

  • CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents. (n.d.).
  • GC Method Developement | Agilent. (n.d.). Available at: [Link].

Sources

Application Notes & Protocols: The Strategic Role of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS No. 85328-35-4). We will explore its function as a versatile C3 chiral building block, the strategic importance of its dual-protected structure, and its application in the synthesis of complex pharmaceutical intermediates. This guide includes in-depth mechanistic explanations, detailed experimental protocols, and workflow visualizations to facilitate its effective use in drug discovery and process development.

Introduction: A Multifunctional Chiral Synthon

This compound is a specialized organic compound whose structure is deliberately designed for multi-step organic synthesis.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups:

  • Primary Alkyl Chloride: A reactive electrophilic site susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of functionalities.

  • Ethoxyethoxy (EE) Acetal: An acid-labile protecting group for the secondary hydroxyl function. This group is stable under basic and nucleophilic conditions but can be selectively removed with mild acid, revealing a reactive hydroxyl group for subsequent transformations.[3]

  • Acetate Ester: A base-labile protecting group for the primary hydroxyl function. It can be selectively cleaved under basic hydrolysis conditions.

This trifecta of functionalities makes the molecule a powerful and stereochemically defined building block for constructing complex molecular architectures, particularly those found in antiviral and other therapeutic agents.[] The strategic use of such building blocks is crucial in modern drug development to achieve efficient and stereoselective syntheses.[5][6]

Compound Properties
IUPAC Name This compound
CAS Number 85328-35-4
Molecular Formula C₉H₁₇ClO₄
Molecular Weight 224.68 g/mol
Key Features Chiral C3 Synthon, Orthogonal Protecting Groups

Core Concept: The Power of Orthogonal Protection

In multi-step synthesis, the ability to selectively unmask one functional group while others remain protected is paramount.[7][8] this compound is a prime example of this strategy. The ethoxyethoxy (EE) acetal and the acetate ester are "orthogonal" protecting groups.

  • The EE group is cleaved under acidic conditions.

  • The acetate group is cleaved under basic conditions (saponification).

This orthogonality allows the synthetic chemist to decide which hydroxyl group to reveal and when, enabling precise control over the synthetic route. For instance, one could perform a nucleophilic substitution at the chloride, then selectively deprotect the primary alcohol by saponifying the acetate, and perform a reaction there, all while the secondary alcohol remains protected by the EE group.

G cluster_0 Synthetic Strategy A 3-Chloro-2-(1-ethoxyethoxy)propyl acetate + Nucleophile (Nu⁻) B Sɴ2 Substitution Product (Protected Diol) A->B Sɴ2 Reaction C Selective Deprotection (Acid or Base) B->C Hydrolysis D Partially Unmasked Intermediate C->D Reveals -OH E Further Functionalization D->E e.g., Esterification, Etherification F Final Pharmaceutical Intermediate E->F

Caption: General workflow for utilizing the subject compound.

Application Note: Synthesis of a Chiral Amino Alcohol Intermediate

Chiral amino alcohols are privileged scaffolds in many pharmaceutical agents, including the anti-influenza drug Oseltamivir (Tamiflu).[9][10] While the commercial synthesis of Oseltamivir famously starts from shikimic acid, numerous alternative routes have been explored using versatile chiral building blocks.[11][12] this compound is an ideal starting material for synthesizing a key amino alcohol fragment.

The core transformation involves the reaction of the alkyl chloride with an amine nucleophile, followed by deprotection. For this example, we will use benzylamine as the nucleophile.

Mechanism: Sɴ2 Displacement

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sɴ2) mechanism. The nitrogen atom of benzylamine acts as the nucleophile, attacking the primary carbon bearing the chlorine atom. This attack occurs from the backside, leading to the displacement of the chloride ion and inversion of stereochemistry if the carbon were a chiral center (in this case, it is prochiral).

Caption: Sɴ2 reaction of benzylamine with the chloro-synthon.

Experimental Protocols

Protocol 1: Synthesis of Benzylamino-Protected Intermediate

This protocol details the nucleophilic substitution reaction between this compound and benzylamine.

A. Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Amount
This compound224.681.05.00 g
Benzylamine107.152.25.25 mL
Potassium Carbonate (K₂CO₃)138.211.54.62 g
Acetonitrile (MeCN)41.05-50 mL

B. Step-by-Step Methodology

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 22.25 mmol) and anhydrous acetonitrile (50 mL).

  • Addition of Reagents: Add potassium carbonate (4.62 g, 33.4 mmol) to the solution. This base will neutralize the HCl formed during the reaction. Add benzylamine (5.25 mL, 48.95 mmol). Using a slight excess of the amine helps drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. The reaction progress should be monitored.

    • Self-Validation: Monitor the reaction every 2 hours using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot (visualized with a potassium permanganate stain) indicates reaction completion. Typically, the reaction is complete within 6-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and salts through a pad of Celite, washing the filter cake with additional acetonitrile (2x10 mL).

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil. Purify the oil using flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure product.

Protocol 2: Selective Deprotection of the Ethoxyethoxy (EE) Group

This protocol describes the removal of the acid-labile EE group to reveal the secondary alcohol.

A. Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Amount
Protected Benzylamino Intermediate(Calculated)1.0(Product from Protocol 1)
Pyridinium p-toluenesulfonate (PPTS)251.300.1(Catalytic)
Ethanol (EtOH)46.07-50 mL

B. Step-by-Step Methodology

  • Setup: Dissolve the purified product from Protocol 1 in ethanol (50 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of PPTS (e.g., 10 mol%).

    • Causality: PPTS is a mild organic acid catalyst. Its use is critical to prevent unwanted side reactions or degradation of other functional groups, which could occur with stronger mineral acids like HCl.[13]

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate), observing the formation of a more polar spot corresponding to the deprotected alcohol. The reaction is typically complete in 4-6 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). This neutralizes the acidic catalyst.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amino alcohol intermediate, which can be used in the next step without further purification or be purified by chromatography if necessary.

Conclusion and Future Prospects

This compound serves as an exemplary chiral building block for the efficient construction of pharmaceutical intermediates. Its pre-installed, orthogonally protected hydroxyl groups, combined with a reactive electrophilic center, provide chemists with significant synthetic flexibility. The protocols outlined herein demonstrate a reliable pathway to valuable amino alcohol scaffolds, which are central to a wide range of biologically active molecules.[14][15] As drug development moves towards increasingly complex and stereochemically rich targets, the strategic application of such well-designed synthons will continue to be an indispensable tool in the arsenal of the modern synthetic chemist.[16]

References

  • CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents. Google Patents.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. ACS Publications. Available at: [Link]

  • Protecting group - Wikipedia. Wikipedia. Available at: [Link]

  • Protecting Groups. University of Connecticut. Available at: [Link]

  • Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PubMed Central. NCBI. Available at: [Link]

  • Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PMC - PubMed Central. NCBI. Available at: [Link]

  • γ-CHLOROPROPYL ACETATE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. Available at: [Link]

  • Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • WO2022029704A1 - Remdesivir intermediates - Google Patents. Google Patents.
  • enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory - SciELO. SciELO. Available at: [Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - CONICET. CONICET. Available at: [Link]

  • The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC - PubMed Central. NCBI. Available at: [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Publications. Available at: [Link]

  • Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. ResearchGate. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Neliti. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. MDPI. Available at: [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC - NIH. NCBI. Available at: [Link]

  • Oseltamivir total synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents. Google Patents.
  • Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate. ResearchGate. Available at: [Link]

  • WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents. Google Patents.
  • Roche synthesis. Chimia. Available at: [Link]

  • Premium Pharmaceutical Intermediates and APIs - Royalchem. Anhui Royal Chemical Co., Ltd. Available at: [Link]

  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - MDPI. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. MDPI. Available at: [Link]

  • Chemical & Pharma Intermediates by Application - Mallak Specialties Pvt Ltd. Mallak Specialties Pvt Ltd. Available at: [Link]

  • CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents. Google Patents.
  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. NCBI. Available at: [Link]

  • The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? ScienceDirect. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-2-(1-ethoxyethoxy)propyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this two-step synthesis, improve yields, and troubleshoot common experimental challenges. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Synthesis Overview & Core Principles

The synthesis of this compound is typically achieved in a two-step process starting from epichlorohydrin. The overall transformation involves the regioselective opening of the epoxide ring by acetic acid, followed by the protection of the resulting secondary alcohol as an ethoxyethyl (EE) acetal.

Step 1: Ring-Opening of Epichlorohydrin with Acetic Acid

This step involves the acid-catalyzed nucleophilic attack of acetic acid on epichlorohydrin to yield 3-chloro-2-hydroxypropyl acetate. The regioselectivity of this reaction is crucial for a high yield of the desired intermediate.

Step 2: Protection of the Secondary Alcohol

The secondary hydroxyl group of 3-chloro-2-hydroxypropyl acetate is then protected by reacting it with ethyl vinyl ether under acidic conditions to form the final product, this compound. This acetal protecting group is stable under a variety of conditions but can be readily removed when needed.

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow Epichlorohydrin Epichlorohydrin Intermediate 3-Chloro-2-hydroxypropyl acetate Epichlorohydrin->Intermediate AceticAcid Acetic Acid AceticAcid->Intermediate FinalProduct This compound Intermediate->FinalProduct EthylVinylEther Ethyl Vinyl Ether EthylVinylEther->FinalProduct Catalyst1 Acid Catalyst (e.g., Solid Acid) Catalyst1->Intermediate Catalyst2 Mild Acid Catalyst (e.g., PPTS) Catalyst2->FinalProduct

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield in Step 1 (Ring-Opening) 1. Poor Regioselectivity: Formation of the undesired isomer, 2-chloro-1-(acetoxymethyl)ethanol. 2. Polymerization of Epichlorohydrin: Strong acidic conditions can promote polymerization. 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Optimize Catalyst: Employ a regioselective catalyst. Solid acid catalysts like Cs-DTP supported on K-10 clay have shown high selectivity (>98%) for the desired product[1]. This is due to the controlled acidic environment on the catalyst surface. 2. Catalyst Choice: Avoid strong, non-selective acids. If using a homogeneous catalyst, consider milder options. The use of carboxylate catalysts can also be effective and may reduce side reactions[2]. 3. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of starting material. If the reaction stalls, a slight increase in temperature or addition of more catalyst may be necessary.
Low Yield in Step 2 (Alcohol Protection) 1. Decomposition of Ethyl Vinyl Ether: Strong acids can cause polymerization of ethyl vinyl ether. 2. Incomplete Reaction: Insufficient catalyst, low temperature, or steric hindrance at the secondary alcohol. 3. Hydrolysis of the Acetal: Presence of water in the reaction mixture can lead to the hydrolysis of the newly formed acetal.1. Use a Mild Acid Catalyst: Pyridinium p-toluenesulfonate (PPTS) is an excellent choice as it provides a mildly acidic environment, minimizing side reactions of the vinyl ether[3]. 2. Optimize Conditions: Ensure an excess of ethyl vinyl ether is used to drive the equilibrium towards the product. For sterically hindered secondary alcohols, a slightly elevated temperature (e.g., 40 °C) and longer reaction times may be necessary. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.
Presence of Impurities in the Final Product 1. Unreacted Starting Materials: Incomplete conversion in either step. 2. Side Products from Step 1: The undesired regioisomer or oligomers. 3. Byproducts from Ethyl Vinyl Ether: Acetaldehyde or its polymers formed from the decomposition of ethyl vinyl ether. 4. Hydrolysis Product: Presence of 3-chloro-2-hydroxypropyl acetate due to exposure to acid and water during workup.1. Reaction Monitoring: Ensure complete conversion by TLC or GC before proceeding to the workup. 2. Purification: Flash column chromatography is often effective for removing polar impurities like the starting alcohol and side products. 3. Careful Workup: Neutralize the acid catalyst promptly during the workup. A common procedure involves quenching the reaction with a mild base like saturated sodium bicarbonate solution[4]. 4. Aqueous Wash: Wash the organic layer with brine to remove water-soluble impurities. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Difficulty in Product Purification 1. Co-elution of Product and Impurities: Similar polarities of the desired product and certain byproducts. 2. Product Decomposition on Silica Gel: The acidic nature of silica gel can cause the hydrolysis of the acetal.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation[5]. 2. Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 1% v/v in the eluent) to prevent the decomposition of the acid-sensitive acetal during chromatography[4].

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the ring-opening of epichlorohydrin with acetic acid to maximize the yield of 3-chloro-2-hydroxypropyl acetate?

A1: While various acid catalysts can be used, solid acid catalysts such as cesium-modified dodecatungstophosphoric acid (Cs-DTP) supported on K-10 clay have demonstrated excellent regioselectivity (>98%) for the desired product, 3-chloro-2-hydroxypropyl acetate[1]. This high selectivity minimizes the formation of the undesired isomer and subsequent purification challenges. Traditional homogeneous catalysts can also be used, but they may lead to a higher proportion of side products.

Q2: I am observing the polymerization of ethyl vinyl ether during the protection step. How can I prevent this?

A2: The polymerization of ethyl vinyl ether is typically catalyzed by strong acids. To avoid this, it is crucial to use a mild acid catalyst. Pyridinium p-toluenesulfonate (PPTS) is highly recommended as it generates a controlled, low concentration of protons in the reaction medium, which is sufficient to catalyze the acetal formation without promoting significant polymerization of the vinyl ether[3].

Q3: My final product seems to be contaminated with the starting alcohol (3-chloro-2-hydroxypropyl acetate) even after purification. What could be the reason?

A3: This is a common issue and can arise from two main sources: incomplete reaction or hydrolysis of the acetal during workup or purification. To address this, ensure the protection reaction has gone to completion using TLC or GC analysis before starting the workup. During purification by column chromatography, it is advisable to use a neutralized silica gel (by adding ~1% triethylamine to the eluent) to prevent the acidic silica from cleaving the acetal back to the alcohol[4].

Q4: What are the recommended work-up procedures for each step?

A4:

  • Step 1 (Ring-Opening): If using a solid acid catalyst, the catalyst can be simply filtered off. The filtrate can then be concentrated under reduced pressure. If a homogeneous catalyst is used, a mild aqueous basic wash (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous Na₂SO₄, and solvent evaporation is a standard procedure.

  • Step 2 (Protection): The reaction should be quenched by adding a mild aqueous base like saturated NaHCO₃ solution to neutralize the acid catalyst. The product is then extracted into an organic solvent. The organic layer should be washed with water and brine, dried over an anhydrous drying agent, and the solvent removed under reduced pressure.

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • Epichlorohydrin: It is a toxic and carcinogenic compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ethyl Vinyl Ether: It is highly volatile and flammable. Work in a fume hood and away from ignition sources.

  • Acids and Bases: Handle all acids and bases with care, using appropriate PPE. Neutralization reactions can be exothermic.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-hydroxypropyl acetate

This protocol is adapted from methodologies employing solid acid catalysts for enhanced regioselectivity[1].

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin (1.0 eq), acetic acid (1.1 eq), and the solid acid catalyst (e.g., 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10, 5 wt% of reactants).

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the epichlorohydrin is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Filter off the solid catalyst and wash it with a small amount of ethyl acetate.

  • Combine the filtrate and the washings, and remove the solvent and excess acetic acid under reduced pressure to obtain the crude 3-chloro-2-hydroxypropyl acetate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol utilizes a mild acid catalyst to ensure high yield and minimize side reactions[3].

  • Dissolve the crude 3-chloro-2-hydroxypropyl acetate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl vinyl ether (1.5-2.0 eq) to the solution.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting alcohol is no longer visible (typically 2-4 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient to afford the pure this compound.

V. Mechanistic Insights & Data

Reaction Mechanisms

A clear understanding of the reaction mechanisms is vital for troubleshooting and optimization.

Reaction_Mechanisms cluster_0 Step 1: Ring-Opening of Epichlorohydrin cluster_1 Step 2: Ethoxyethyl Protection Epichlorohydrin_Protonated Protonated Epichlorohydrin Intermediate_1 Intermediate Epichlorohydrin_Protonated->Intermediate_1 Attack at C2 Acetic_Acid_Nuc Acetic Acid (Nucleophile) Acetic_Acid_Nuc->Intermediate_1 Product_1 3-Chloro-2-hydroxypropyl acetate Intermediate_1->Product_1 -H+ Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epichlorohydrin_Protonated H+ EVE_Protonated Protonated Ethyl Vinyl Ether (Carbocation) Intermediate_2 Protonated Acetal EVE_Protonated->Intermediate_2 Alcohol_Nuc 3-Chloro-2-hydroxypropyl acetate (Nucleophile) Alcohol_Nuc->Intermediate_2 Product_2 Final Product Intermediate_2->Product_2 -H+ Ethyl Vinyl Ether Ethyl Vinyl Ether Ethyl Vinyl Ether->EVE_Protonated H+

Caption: Simplified mechanisms for the two-step synthesis.

Comparative Data for Catalysts

The choice of catalyst significantly impacts the reaction outcome. The following tables provide a summary of catalyst performance based on literature data.

Table 1: Catalyst Performance in Epichlorohydrin Ring-Opening

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity for 3-chloro-2-hydroxypropyl acetate (%)Reference
Cs-DTP/K-10 clay70595>98[1]
Sulfated Zirconia70588~95[1]
Purolite A 500805~70(Isomer ratio varies)[6]
FeCl₃/DMAP2524~74(Not specified for this substrate)[7]

Note: Conditions and substrates may vary between studies, and this table is for comparative illustration.

Table 2: Acid Catalysts for Ethoxyethyl Protection of Alcohols

CatalystConditionsTypical Yield (%)CommentsReference
PPTSDCM, rt>95Mild, minimizes side reactions.[3][8]
p-TsOHDCM, rt~90-95Stronger acid, risk of side reactions.[8]
TFADCM, 0 °C to rtVariableVery strong acid, can cause decomposition.[8]
Mercuric AcetateNeat(Used for transvinylation)Toxic, generally avoided now.[9]
Palladium ComplexesDichloromethane, rt61-98 (transvinylation)Air-stable, avoids mercury.[1]

VI. References

  • Reddy, B. M., & Sreekanth, P. M. (2005). Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. Journal of Molecular Catalysis A: Chemical, 237(1-2), 93-98.

  • Watanabe, W. H., & Conlon, L. E. (1957). The Palladium-Catalyzed Vinylation of Alcohols. Journal of the American Chemical Society, 79(11), 2828–2833.

  • Longchang Chemical. (2021). Commonly used reagents-ethyl vinyl ether. Retrieved from [Link]

  • Meskens, F. A. J. (1981). Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds. Synthesis, 1981(7), 501-522.

  • Adkins, H., & Nissen, B. H. (1923). Acetal. Organic Syntheses, 3, 1.

  • Cordes, E. H., & Bull, H. G. (1974). Acetal Hydrolysis: Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.

  • Kubicek, P., Sladek, P., & Buricova, L. (2009). The production of epichlorohydrin from glycerol. Student Theses - Faculty of Science and Engineering.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions; 62. A Convenient and General Method for the Cleavage of Ethers and Esters with Iodotrimethylsilane. The Journal of Organic Chemistry, 44(8), 1247–1251.

  • Kreevoy, M. M., & Taft, R. W. (1955). Acid-catalyzed Hydrolysis of Acetal and Chloroacetal. Journal of the American Chemical Society, 77(11), 3146-3148.

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772-3774.

  • Mureşan, L., Măluţan, T., & Csunderlik, C. (2002). Studies concerning the anion exchange resins catalyzed esterification of epichlorohydrin with organic ACIDS. Chemical Bulletin of the Polytechnic University of Timisoara, 47(61), 1-2.

  • Salomaa, P. (1961). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Acta Chemica Scandinavica, 15, 199-206.

  • Yan, J., Luo, J., Fang, Z., Chen, X., & Zhang, J. (2021). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. Organic Process Research & Development, 25(4), 868-877.

  • North, M., & Quek, S. C. (2018). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry, 20(2), 373-378.

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(3), 844-848.

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353.

  • Schlaf, M., & Handerson, T. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry, 68(13), 5087–5092.

Sources

Navigating the Synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl Acetate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate. As Senior Application Scientists with extensive experience in synthetic organic chemistry, we have compiled this comprehensive guide to assist you in navigating the potential challenges of this multi-step synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient production of your target molecule.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound from the starting material, 3-chloro-1,2-propanediol, is typically a two-step process. The first step involves the selective protection of one of the hydroxyl groups as an ethoxyethyl acetal. The second step is the acetylation of the remaining hydroxyl group. While seemingly straightforward, each step presents unique challenges and potential side reactions that can impact yield and purity.

Synthesis_Overview Start 3-Chloro-1,2-propanediol Intermediate 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol Start->Intermediate Step 1: Protection (Ethyl Vinyl Ether, Acid Catalyst) Final_Product This compound Intermediate->Final_Product Step 2: Acetylation (Acetic Anhydride, Pyridine)

Caption: Overall synthetic route to this compound.

Part 1: Troubleshooting Guide - Navigating Potential Pitfalls

This section addresses common issues encountered during the synthesis, providing explanations for their cause and actionable solutions.

Step 1: Protection of 3-Chloro-1,2-propanediol with Ethyl Vinyl Ether

The acid-catalyzed addition of an alcohol to a vinyl ether is a standard method for forming an acetal protecting group. However, several side reactions can occur.

Q1: My reaction is sluggish or does not go to completion, even with a stoichiometric amount of ethyl vinyl ether. What could be the issue?

A1: Incomplete reactions are often traced back to issues with the catalyst or the presence of inhibitors.

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the ethyl vinyl ether, making it susceptible to nucleophilic attack by the diol. Ensure you are using a sufficient catalytic amount of a suitable acid. While strong acids like sulfuric acid can be used, they may promote side reactions. A milder acid, such as pyridinium p-toluenesulfonate (PPTS), is often preferred to minimize side reactions.

  • Catalyst Degradation: If your acid catalyst has been stored improperly or for an extended period, it may have lost its activity. Use a fresh batch of catalyst for optimal results.

  • Presence of Basic Impurities: Any basic impurities in your starting material or solvent can neutralize the acid catalyst, halting the reaction. Ensure your 3-chloro-1,2-propanediol and solvent are of high purity.

Q2: I am observing the formation of a significant amount of acetaldehyde and a pungent odor from my reaction mixture. What is happening and how can I prevent it?

A2: The presence of acetaldehyde indicates the hydrolysis of ethyl vinyl ether.

  • Causality: Ethyl vinyl ether can react with any trace amounts of water present in the reaction mixture under acidic conditions to produce acetaldehyde and ethanol. This side reaction consumes your protecting group reagent and can introduce impurities.

  • Preventative Measures:

    • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the reaction. Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

Q3: My reaction mixture has turned brown and viscous, and I am getting a low yield of the desired product. What is causing this?

A3: The formation of a viscous, colored mixture is a strong indicator of the cationic polymerization of ethyl vinyl ether.

  • Mechanism: Strong acids can initiate the polymerization of the electron-rich double bond of ethyl vinyl ether, leading to the formation of long-chain polymers.

  • Mitigation Strategies:

    • Choice of Catalyst: Opt for a milder acid catalyst like PPTS over strong mineral acids.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of polymerization.

    • Slow Addition of Catalyst: Add the acid catalyst slowly to the reaction mixture to avoid localized high concentrations.

Step 2: Acetylation of 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol

The acetylation of the remaining primary alcohol is typically achieved using acetic anhydride in the presence of a base like pyridine.

Q4: The acetylation reaction is not proceeding to completion, and I am left with a significant amount of the starting alcohol.

A4: Incomplete acetylation can be due to several factors related to the reagents and reaction conditions.

  • Insufficient Acylating Agent: Ensure you are using a slight excess of acetic anhydride to drive the reaction to completion.

  • Base Activity: Pyridine acts as both a solvent and a catalyst by activating the acetic anhydride and scavenging the acetic acid byproduct. If your pyridine is old or contains water, its effectiveness can be diminished. Use freshly distilled, dry pyridine for best results.

  • Steric Hindrance: While the primary alcohol in the intermediate is relatively unhindered, prolonged reaction times or gentle heating may be necessary to achieve full conversion.

Q5: I am observing the formation of an unexpected byproduct that appears to have a higher molecular weight. What could this be?

A5: While less common for this specific substrate, side reactions involving the acetylating agent can occur.

  • Diacylation: If the initial protection step was incomplete, any remaining diol will be diacetylated. This highlights the importance of purifying the intermediate alcohol before proceeding to the acetylation step.

  • N-acetylation of Pyridine: In some cases, pyridine can be N-acetylated by acetic anhydride, especially at higher temperatures. This is generally a minor side reaction but can consume the acetylating agent.

Q6: During workup, I am having trouble removing all of the pyridine from my product.

A6: Pyridine can be notoriously difficult to remove completely due to its high boiling point and water solubility.

  • Aqueous Washes: Multiple washes with an acidic solution (e.g., dilute HCl or copper sulfate solution) will protonate the pyridine, making it more water-soluble and easier to remove in the aqueous layer.

  • Azeotropic Removal: Co-evaporation with a high-boiling solvent like toluene under reduced pressure can help to azeotropically remove residual pyridine.

Part 2: Frequently Asked Questions (FAQs)

Q7: Can I perform the protection and acetylation in a one-pot procedure?

A7: While one-pot syntheses are attractive for their efficiency, it is generally not recommended for this particular sequence. The acidic conditions of the protection step are incompatible with the basic conditions required for the acetylation. It is crucial to isolate and purify the intermediate, 3-chloro-2-(1-ethoxyethoxy)propan-1-ol, before proceeding to the next step to avoid a complex mixture of products.

Q8: I am concerned about the stability of the chloro group during the reaction. Can it participate in side reactions?

A8: The chloro group in 3-chloro-1,2-propanediol is relatively stable under the described reaction conditions. However, under strongly basic conditions, there is a potential for intramolecular cyclization to form a glycidyl ether (an epoxide)[1]. The use of a mild base like pyridine for the acetylation step minimizes this risk. Under the acidic conditions of the protection step, the chloro group is generally unreactive.

Epoxide_Formation Halohydrin 3-Chloro-1,2-propanediol Epoxide Glycidol Halohydrin->Epoxide Strong Base (e.g., NaOH)

Caption: Potential intramolecular cyclization of 3-chloro-1,2-propanediol to glycidol under strong basic conditions.

Q9: What are the best methods for purifying the final product, this compound?

A9: Purification will depend on the scale of your reaction and the nature of the impurities.

  • Flash Column Chromatography: For small to medium-scale reactions, flash chromatography on silica gel is an effective method for separating the desired product from any unreacted starting materials, byproducts, and residual reagents. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is typically employed.

  • Distillation: For larger-scale preparations, distillation under reduced pressure may be a viable option, provided the product is thermally stable and has a significantly different boiling point from the major impurities.

Part 3: Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be necessary based on your specific laboratory conditions and the purity of your reagents.

Protocol 1: Synthesis of 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol
Reagent Molar Eq. Amount Notes
3-Chloro-1,2-propanediol1.0(as calculated)Ensure high purity.
Ethyl vinyl ether1.1(as calculated)Freshly distilled.
Pyridinium p-toluenesulfonate (PPTS)0.02(as calculated)Mild acid catalyst.
Dichloromethane (DCM)-(sufficient volume)Anhydrous.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-chloro-1,2-propanediol and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl vinyl ether to the solution, followed by the catalytic amount of PPTS.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-chloro-2-(1-ethoxyethoxy)propan-1-ol.

Protocol 2: Synthesis of this compound
Reagent Molar Eq. Amount Notes
3-Chloro-2-(1-ethoxyethoxy)propan-1-ol1.0(as calculated)Purified from Step 1.
Acetic anhydride1.2(as calculated)Freshly opened bottle.
Pyridine-(sufficient volume)Anhydrous.
4-Dimethylaminopyridine (DMAP)0.05(as calculated)Optional catalyst.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-chloro-2-(1-ethoxyethoxy)propan-1-ol and anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the solution. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure to yield the final product, this compound.

References

  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing. Available at: [Link]

  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. Available at: [Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Halohydrin. Wikipedia. Available at: [Link]

Sources

Byproduct formation in 3-Chloro-2-(1-ethoxyethoxy)propyl acetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Welcome to the technical support guide for this compound (CAS 85328-35-4). This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique combination of a reactive chlorohydrin backbone, an acetate ester, and an acid-labile ethoxyethoxy (EE) acetal protecting group makes this compound highly useful, but also susceptible to specific side reactions.

This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind byproduct formation and offering robust troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing unexpected spots on my TLC/LC-MS during a reaction with this compound. What are the most common byproducts?

Answer:

Based on the trifunctional nature of the starting material, several byproducts can arise depending on your specific reaction conditions (pH, nucleophiles, temperature). The most frequently encountered impurities are a result of the lability of the acetal and ester groups, or the inherent reactivity of the chlorohydrin moiety.

Here is a summary of the most probable byproducts:

Byproduct NameStructure DescriptionMolecular Weight ( g/mol )Formation ConditionsKey Analytical Signature
Acetal Hydrolysis Product 3-Chloro-2-hydroxypropyl acetateA diol is formed by cleavage of the EE group.Acidic (pH < 6), often from adventitious or added acid.More polar on TLC/HPLC; loss of 73.1 amu (C₄H₉O) from parent mass.
Ester Hydrolysis Product 3-Chloro-2-(1-ethoxyethoxy)propan-1-olThe acetate group is cleaved to a primary alcohol.Basic (e.g., NaOH, KOH) or strongly acidic conditions.Loss of 43.0 amu (C₂H₃O) from parent mass; may be more polar.
Intramolecular Cyclization Product (2-(1-Ethoxyethoxy)methyl)oxiraneEpoxide formed via base-mediated cyclization after ester hydrolysis.Basic conditions, especially with alkoxide bases.Isomeric with a different fragmentation pattern; loss of HCl.
Fully Hydrolyzed Product 3-Chloro-1,2-propanediolBoth the acetal and ester groups are cleaved.Strong acidic or basic conditions with water present.Very polar; MW 110.54.
Question 2: What are the chemical mechanisms that lead to these byproducts, and how can I leverage this knowledge to prevent them?

Answer:

Understanding the "why" is critical. Byproduct formation is not random; it is governed by predictable chemical principles.

A. Acetal Hydrolysis (The Primary Culprit)

The 1-ethoxyethoxy (EE) group is an acetal, which is fundamentally unstable in the presence of acid and water.[1][2][3]

  • Mechanism: The reaction is initiated by protonation of one of the acetal oxygens by an acid catalyst (H⁺), which can be an added reagent or even trace amounts of moisture on glassware or in solvents.[4] This creates a good leaving group (ethanol). The subsequent departure of ethanol generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is rapidly trapped by water (or another nucleophile) to form a hemiacetal, which quickly decomposes to the deprotected alcohol and acetaldehyde ethyl hemiacetal.

  • Causality & Prevention:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use freshly distilled, anhydrous solvents. Store the reagent under an inert atmosphere (Nitrogen or Argon).

    • pH Control: The rate of hydrolysis is directly proportional to the hydronium ion concentration.[5] Avoid any acidic reagents if possible. If your reaction generates an acidic byproduct (e.g., HCl from a substitution), add a non-nucleophilic acid scavenger like proton sponge or diisopropylethylamine (DIPEA) to maintain neutrality.

    • Reagent Purity: Ensure your starting material and other reagents are not contaminated with acids.

B. Base-Mediated Side Reactions

While acetals are stable to base, the ester and chlorohydrin functionalities are not.[6]

  • Mechanism 1: Saponification (Ester Hydrolysis): Under basic conditions (e.g., NaOH, LiOH), the hydroxide ion can act as a nucleophile, attacking the ester carbonyl. This tetrahedral intermediate collapses to form a carboxylate (acetate) and the alkoxide of 3-chloro-2-(1-ethoxyethoxy)propan-1-ol.

  • Mechanism 2: Intramolecular Cyclization (Epoxide Formation): If the ester is first hydrolyzed, the resulting primary alkoxide is perfectly positioned for an intramolecular Sₙ2 reaction (a Williamson ether synthesis). The alkoxide attacks the carbon bearing the chlorine, displacing the chloride ion to form an epoxide ring. This is a classic reaction of chlorohydrins in base.[7][8]

  • Causality & Prevention:

    • Choice of Base: If a base is required for your main reaction, use non-hydroxide bases where possible (e.g., carbonates like K₂CO₃, or hindered amines like DBU if compatible).

    • Stoichiometry and Temperature: Use the minimum required amount of base and keep the temperature low to minimize the rate of these side reactions. Add the base slowly to avoid localized high concentrations.

The diagram below illustrates the main reaction pathways leading to common byproducts.

Byproduct_Pathways cluster_byproducts Potential Byproducts SM 3-Chloro-2-(1-ethoxyethoxy) propyl acetate Desired Desired Product (e.g., Substitution) SM->Desired  Target Reaction  (e.g., Nu:⁻) DeprotectedOH Acetal Hydrolysis (3-Chloro-2-hydroxypropyl acetate) SM->DeprotectedOH  H⁺, H₂O  (Trace Acid) Saponified Ester Hydrolysis (3-Chloro-2-(EE)propan-1-ol) SM->Saponified  Base (OH⁻)  (Saponification) Diol Fully Hydrolyzed (3-Chloro-1,2-propanediol) DeprotectedOH->Diol  Base (OH⁻) Epoxide (2-(EE)methyl)oxirane Saponified->Epoxide Intramolecular Sₙ2

Caption: Reaction pathways for this compound.

Question 3: My desired reaction is sluggish, but heating seems to cause significant decomposition. How can I optimize my reaction conditions?

Answer:

This is a classic dilemma when working with thermally or chemically sensitive substrates. The key is to enhance the rate of the desired reaction while keeping conditions mild enough to suppress side reactions.

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents can accelerate Sₙ2 reactions by solvating the cation of your nucleophilic salt, leaving the anion "naked" and more reactive, without providing protons that could hydrolyze the acetal.

  • Phase-Transfer Catalysis (PTC): If your reaction is biphasic (e.g., an aqueous base and an organic substrate), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or chloride (TBACl) can be extremely effective.[7] The PTC shuttles the nucleophile (e.g., hydroxide or another anion) into the organic phase, dramatically increasing the reaction rate at lower temperatures and often with milder bases.[7][9]

  • Nucleophile Activation: If using a salt of your nucleophile (e.g., NaN₃, NaCN), consider adding a catalytic amount of sodium or potassium iodide. Iodide is an excellent nucleophile that can displace the chloride (Finkelstein reaction) to form a more reactive iodo-intermediate in situ, which then reacts faster with your primary nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Byproduct Formation by TLC

This protocol provides a baseline for tracking your reaction and identifying the formation of more polar hydrolysis byproducts.

  • Prepare TLC Plate: Use standard silica gel 60 F₂₅₄ plates.

  • Spotting: On the baseline, spot:

    • S: A solution of your starting material (SM).

    • C: A co-spot of your SM and the reaction mixture.

    • R: The reaction mixture (aliquot taken at time = t).

  • Elution: Develop the plate in a chamber with a mobile phase such as 3:1 Hexanes:Ethyl Acetate . Adjust polarity as needed.

  • Visualization:

    • View under UV light (254 nm) if your compounds are UV-active.

    • Stain the plate using a potassium permanganate (KMnO₄) dip. The deprotected alcohol byproduct (from acetal hydrolysis) will appear as a distinct yellow spot on the purple background almost immediately, as the diol is easily oxidized. The starting material and desired product will stain more slowly.

  • Interpretation: A new, lower Rf spot (more polar) that stains rapidly with KMnO₄ is indicative of acetal hydrolysis.

Protocol 2: Troubleshooting Workflow for Unexpected Byproducts

This logical workflow can help diagnose the source of byproduct formation during an experiment.

Troubleshooting_Workflow Start Byproduct Detected (e.g., via TLC/LC-MS) CheckPolarity Is the byproduct significantly more polar? Start->CheckPolarity AcidPath Likely Acetal Hydrolysis CheckPolarity->AcidPath Yes BasePath Consider Ester Hydrolysis or Cyclization CheckPolarity->BasePath No / Unsure ActionAcid1 1. Check pH of aqueous layers and reagents. AcidPath->ActionAcid1 ActionBase1 1. Is a strong base (OH⁻) present? BasePath->ActionBase1 ActionAcid2 2. Ensure solvents are anhydrous and glassware is dry. ActionAcid1->ActionAcid2 ActionAcid3 3. Add non-nucleophilic base (e.g., Proton Sponge). ActionAcid2->ActionAcid3 ActionBase2 2. Switch to a weaker base (e.g., K₂CO₃). ActionBase1->ActionBase2 Yes NoStrongBase Review other reagents for incompatibility. ActionBase1->NoStrongBase No ActionBase3 3. Lower reaction temperature and add base slowly. ActionBase2->ActionBase3

Caption: Troubleshooting logic for byproduct formation.

References

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Lee, G. D. Z., Yan, Z., Song, J., Deng, J., & Luo, G. (2025). Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts. Green Chemistry. Sourced from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Lee, G. D. Z., Yan, Z., Song, J., Deng, J., & Luo, G. (2025). Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts. Green Chemistry. DOI:10.1039/D4GC05781C.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from [Link]

  • Leah4Sci. (2018, March 27). Cyclic Acetal Protecting Group Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

  • González-Vera, J. A., et al. (2022).
  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • St. Denis, J. D., et al. (2025). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis.
  • Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
  • Reddit. (2016, April 27). Most labile ester protecting group?. r/chemistry.
  • CN109867587B - Preparation method of 3-chloro-1,2-propanediol. (n.d.).
  • Chegg.com. (2019, January 30). Solved The base catalyzed hydrolysis of the 1,2-chlorohydrin.
  • Mattinen, L., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 635–642.
  • Juliá-Hernández, F., Arcas, A., & Vicente, J. (n.d.). Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups.
  • Slideshare. (n.d.). Protection of OH group of alcohol.
  • Fiedler, D., Bergman, R. G., & Raymond, K. N. (2025). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Liu, S., et al. (n.d.). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. SciELO.
  • ResearchGate. (2025). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions.
  • US20130018203A1 - Method for producing n-propyl acetate and method for producing allyl acetate. (n.d.).
  • Wikipedia. (n.d.). Protecting group.

Sources

Technical Support Center: Catalyst Selection for Reactions with 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-Chloro-2-(1-ethoxyethoxy)propyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization. The unique structure of this compound, featuring a secondary chloride, an acetal, and an ester, presents specific challenges and opportunities in synthetic chemistry. This resource will help you navigate these complexities to achieve your desired reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am planning a nucleophilic substitution reaction on this compound. Which class of catalysts should I consider?

The choice of catalyst for nucleophilic substitution on this substrate is critical due to the presence of a secondary alkyl chloride, which can be sterically hindered and less reactive than a primary chloride.[1] Traditional SN2 reactions may be sluggish. Therefore, transition-metal catalysis is a highly effective approach.

Recommended Catalyst Classes:

  • Nickel-Based Catalysts: Nickel catalysts are particularly effective for the substitution of unactivated secondary alkyl halides with a variety of organometallic nucleophiles (organozinc, -boron, -silicon, and -tin reagents).[2][3] These reactions often proceed through a radical pathway, which is less sensitive to steric hindrance compared to the SN2 mechanism.[3]

  • Palladium-Based Catalysts: While some palladium catalysts are more commonly used for primary alkyl halides, certain ligand combinations can facilitate the coupling of secondary alkyl halides.[3] However, these may be less efficient than their nickel counterparts for this specific substrate.[3]

  • Phase-Transfer Catalysts (PTC): For reactions with anionic nucleophiles (e.g., cyanide, azide, hydroxide), phase-transfer catalysis is an excellent choice. PTCs, such as quaternary ammonium salts, facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the substrate resides, accelerating the reaction.[4][5]

Troubleshooting & Optimization:

  • Low Reactivity: If you observe low conversion, consider switching from a palladium to a nickel catalyst. Increasing the catalyst loading or employing a more electron-rich ligand can also enhance reactivity.

  • Side Reactions: The presence of the ester and acetal functional groups requires careful selection of reaction conditions to avoid unwanted side reactions such as hydrolysis. Ensure your reaction is run under anhydrous conditions if your nucleophile is basic.

Q2: My goal is to synthesize the corresponding epoxide from this compound. What is the best catalytic approach?

The synthesis of an epoxide from a chlorohydrin derivative is a common transformation, typically achieved through an intramolecular Williamson ether synthesis (ring closure). This reaction is base-promoted.[4][6]

Recommended Catalytic Approach:

  • Phase-Transfer Catalysis (PTC) with a Base: The use of a phase-transfer catalyst in conjunction with a strong base (e.g., NaOH) is highly efficient for this transformation.[4][6] The PTC facilitates the deprotonation of the hydroxyl group (which would be formed in situ by hydrolysis of the acetate and acetal under basic conditions) to form an alkoxide, which then acts as an internal nucleophile to displace the chloride and form the epoxide ring.[6]

Experimental Protocol: Epoxidation via Phase-Transfer Catalysis

  • Dissolve this compound in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Add an aqueous solution of a strong base (e.g., 50% NaOH).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography or distillation.

Troubleshooting & Optimization:

  • Incomplete Reaction: Increase the stirring speed to improve mass transfer between the phases. A higher concentration of the base or a different phase-transfer catalyst can also be beneficial.[7]

  • Hydrolysis of the Product: If the desired epoxide is sensitive to hydrolysis, it is crucial to work up the reaction promptly upon completion and to minimize contact with the aqueous basic phase.

Q3: I am observing a low yield in my reaction. What are the common causes and how can I troubleshoot this?

Low yields are a frequent challenge in organic synthesis and can be attributed to several factors.[8] A systematic approach is key to identifying and resolving the issue.[9]

Common Causes for Low Yield:

CauseTroubleshooting Steps
Poor Catalyst Activity Ensure the catalyst is not expired or degraded.[8] For air- or moisture-sensitive catalysts, use proper handling techniques (e.g., glovebox, Schlenk line). Consider a different catalyst or ligand.
Incorrect Reaction Temperature Optimize the temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions.[8]
Presence of Water or Oxygen For sensitive reactions, use anhydrous solvents and degas the reaction mixture. Flame-dry glassware before use.[8][9]
Incomplete Reaction Extend the reaction time. Monitor the reaction by TLC or GC to determine the point of maximum conversion. Consider adding more reagent if the reaction stalls.[9]
Side Reactions The presence of multiple functional groups in this compound can lead to side reactions. Hydrolysis of the ester or acetal is a common issue. Running the reaction under neutral or aprotic conditions can mitigate this.
Difficult Product Isolation Review your workup and purification procedure. Ensure you are not losing the product during extractions or chromatography.[9]
Q4: Can I use enzymatic catalysts for reactions with this substrate?

Yes, enzymatic catalysis offers a green and highly selective alternative for transformations of chlorohydrin-like molecules.[10][11]

Potential Enzymatic Reactions:

  • Hydrolysis: Lipases can be used for the selective hydrolysis of the acetate group to yield the corresponding alcohol. This can be a useful step in a multi-step synthesis.

  • Reduction: If the molecule contained a ketone, ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) could be used for stereoselective reductions.[10]

  • Epoxidation: Halohydrin dehalogenases can catalyze the conversion of chlorohydrins to epoxides with high enantioselectivity.

Considerations for Enzymatic Catalysis:

  • Solvent Choice: Enzymes are sensitive to organic solvents. The reaction may need to be run in an aqueous buffer or a biphasic system with a biocompatible organic solvent.[10]

  • pH and Temperature: The activity of enzymes is highly dependent on pH and temperature. These parameters must be carefully optimized for the specific enzyme being used.

Visualizing Reaction Pathways

Decision Tree for Catalyst Selection:

The following diagram illustrates a decision-making process for selecting a suitable catalyst for reactions with this compound.

Catalyst_Selection cluster_nucleophilic Nucleophilic Substitution Catalysts cluster_epoxidation Epoxidation Catalysts cluster_hydrolysis Hydrolysis Catalysts start Desired Transformation? nucleophilic_substitution Nucleophilic Substitution start->nucleophilic_substitution C-Cl -> C-Nu epoxidation Epoxidation start->epoxidation Intramolecular Ring Closure hydrolysis Selective Hydrolysis start->hydrolysis Acetate -> Alcohol Ni_catalyst Nickel Catalyst (e.g., NiCl2(dppp)) nucleophilic_substitution->Ni_catalyst Organometallic Nu Pd_catalyst Palladium Catalyst (e.g., Pd(OAc)2 + Ligand) nucleophilic_substitution->Pd_catalyst Organometallic Nu (less reactive) PTC_anionic Phase-Transfer Catalyst (e.g., TBAB) nucleophilic_substitution->PTC_anionic Anionic Nu PTC_base PTC + Base (e.g., TBAB/NaOH) epoxidation->PTC_base enzyme_dehalogenase Halohydrin Dehalogenase epoxidation->enzyme_dehalogenase Enantioselective enzyme_lipase Lipase hydrolysis->enzyme_lipase Mild & Selective acid_base Acid/Base (Less Selective) hydrolysis->acid_base

Caption: Catalyst selection decision tree.

Workflow for Troubleshooting Low Reaction Yield:

This workflow provides a systematic approach to diagnosing and resolving low yield issues.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent & Catalyst Quality - Purity - Activity - Proper Handling start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature - Solvent - Anhydrous/Inert? check_reagents->check_conditions Reagents OK monitor_reaction 3. Analyze Reaction Profile - TLC/GC/LCMS Monitoring - Stalled or Decomposing? check_conditions->monitor_reaction Conditions Correct evaluate_workup 4. Assess Workup & Purification - Extraction Efficiency - Column Loading - Product Volatility monitor_reaction->evaluate_workup Profile Understood optimization 5. Systematic Optimization - Catalyst/Ligand Screen - Solvent Screen - Temperature Titration evaluate_workup->optimization Workup Efficient

Caption: Workflow for troubleshooting low yield.

References

  • Organic Letters. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. ACS Publications. Available from: [Link]

  • Li, X. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. Available from: [Link]

  • Chemical Review and Letters. (2025). Advances in transition-metal catalyzed vicinal (hydr)oxy-chlorination of styrene derivatives. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • PTC Organics, Inc. PTC Epoxidation from Chlorohydrin. Available from: [Link]

  • Green Chemistry. (2025). Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts. RSC Publishing. Available from: [Link]

  • ACS Publications. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. Available from: [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Available from: [Link]

  • Reddit. (2024). Progress With Low Yields. r/Chempros. Available from: [Link]

  • ResearchGate. Epoxidation through chlorohydrin intermediate. Available from: [Link]

  • Chemistry LibreTexts. (2022). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Available from: [Link]

  • ResearchGate. (2025). Dehydrochlorination of β-chlorohydrin in continuous microflow system: Reaction kinetics and process intensification. Available from: [Link]

  • Unknown Source. Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • Organic Chemistry Portal. Chlorohydrin synthesis by chlorination or substitution. Available from: [Link]

  • Google Patents. CA2083421A1 - Process for glycidylation of alcohols.
  • NIH. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. PMC. Available from: [Link]

  • RSC Publishing. (2024). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. The Royal Society of Chemistry. Available from: [Link]

  • SciELO. SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Available from: [Link]

  • ACS Publications. Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters. Available from: [Link]

  • PubChem. 3-Chloro-2-tetrahydropyranyloxy-1-propyl acetate. Available from: [Link]

  • PubChem. 1-Propanol, 3-chloro-, acetate. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Navigating the Landscape of Alcohol Protecting Groups: A Comparative Analysis of Ethoxyethyl (EE) Ethers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the ubiquitous alcohol functional group, a diverse arsenal of protective strategies has been developed, each with its own nuanced reactivity profile. This guide provides an in-depth comparative analysis of the ethoxyethyl (EE) protecting group alongside other commonly employed alcohol protecting groups, namely methoxymethyl (MOM), benzyl (Bn), tert-butyldimethylsilyl (TBDMS), and tetrahydropyranyl (THP). Our objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge to make informed decisions in the design and execution of complex synthetic routes.

The Ethoxyethyl (EE) Group: A Versatile Acetal Protecting Group

The ethoxyethyl (EE) group is an acetal-type protecting group that offers a favorable balance of stability and mild cleavage conditions. It is readily introduced by the acid-catalyzed addition of an alcohol to ethyl vinyl ether. This reaction proceeds rapidly under gentle conditions, making it suitable for substrates bearing sensitive functionalities.

The EE group is lauded for its robust stability across a wide spectrum of non-acidic reagents. It is unreactive towards strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), nucleophiles, and many oxidizing and reducing agents. This stability profile allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.

Deprotection of the EE ether is conveniently achieved under mild acidic conditions, typically using acetic acid or a catalytic amount of a stronger acid in a protic solvent. The lability of the EE group in the presence of acid is a key feature that enables its selective removal in the presence of more robust protecting groups.

Experimental Protocols for the Ethoxyethyl (EE) Group

Materials:

  • Benzyl alcohol (1.0 eq)

  • Ethyl vinyl ether (2.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of benzyl alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add pyridinium p-toluenesulfonate (PPTS).

  • To this stirred solution, add ethyl vinyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the ethoxyethyl-protected benzyl alcohol.

Materials:

  • Ethoxyethyl-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the ethoxyethyl-protected alcohol in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.

A Comparative Analysis of Common Alcohol Protecting Groups

The selection of an optimal protecting group hinges on a careful consideration of the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection relative to other protecting groups present in the molecule.

Protecting GroupStructureTypical Installation ConditionsTypical Deprotection ConditionsStability Profile
Ethoxyethyl (EE) R-O-CH(CH₃)OEtEthyl vinyl ether, cat. H⁺ (e.g., PPTS)Mild H⁺ (e.g., AcOH, cat. TsOH)Stable to bases, organometallics, many oxidants and reductants. Labile to acid.
Methoxymethyl (MOM) R-O-CH₂OCH₃MOMCl, base (e.g., DIPEA) or CH₂(OMe)₂, H⁺H⁺ (stronger acid than for EE/THP)Stable to bases, organometallics, many oxidants and reductants. Labile to acid.
Benzyl (Bn) R-O-CH₂PhBnBr or BnCl, base (e.g., NaH)H₂, Pd/C; Na, NH₃ (Birch reduction)Stable to a wide range of acidic and basic conditions, many oxidants and reductants.
tert-Butyldimethylsilyl (TBDMS/TBS) R-O-Si(CH₃)₂(t-Bu)TBDMSCl, imidazole, DMFF⁻ (e.g., TBAF); H⁺Stable to bases, many oxidants and reductants. Labile to acid and fluoride ions.
Tetrahydropyranyl (THP) R-O-THPDihydropyran (DHP), cat. H⁺ (e.g., PPTS)Mild H⁺ (e.g., AcOH, cat. TsOH)Stable to bases, organometallics, hydrides. Labile to acid. Introduces a new stereocenter.
Stability Under Various Reaction Conditions: A Head-to-Head Comparison
ConditionEthoxyethyl (EE)Methoxymethyl (MOM)Benzyl (Bn)TBDMSTetrahydropyranyl (THP)
Strong Base (e.g., NaH, LDA) StableStableStableStableStable
Organometallics (e.g., R-MgBr, R-Li) StableStableStableStableStable
Mild Acid (e.g., AcOH) LabileModerately StableStableLabileLabile
Strong Acid (e.g., HCl) Very LabileLabileStable (to a point)Very LabileVery Labile
Oxidizing Agents (e.g., PCC, Swern) StableStableLabile (can be oxidized)StableStable
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableStableStableStableStable
Catalytic Hydrogenation (H₂, Pd/C) StableStableLabileStableStable
Fluoride Ion (e.g., TBAF) StableStableStableLabileStable

Mechanistic Insights and Workflow Visualizations

The following diagrams, rendered in Graphviz DOT language, illustrate the mechanisms of protection and deprotection for each group, providing a clear visual representation of the chemical transformations involved.

Ethoxyethyl (EE) Group

EE_Protection_Deprotection cluster_protection EE Protection cluster_deprotection EE Deprotection ROH R-OH Intermediate_prot [Resonance-stabilized carbocation] ROH->Intermediate_prot + EVE Ethyl Vinyl Ether EVE->Intermediate_prot + H_plus_prot H⁺ (cat.) H_plus_prot->EVE Protonation EE_OR R-O-EE Intermediate_prot->EE_OR Nucleophilic attack by R-OH EE_OR_deprot R-O-EE Intermediate_deprot [Protonated Ether] EE_OR_deprot->Intermediate_deprot + H⁺ H_plus_deprot H⁺ H2O H₂O ROH_deprot R-OH Intermediate_deprot->ROH_deprot + H₂O Byproducts CH₃CHO + EtOH Intermediate_deprot->Byproducts MOM_Protection_Deprotection cluster_protection MOM Protection cluster_deprotection MOM Deprotection ROH R-OH RO_minus R-O⁻ ROH->RO_minus + Base Base Base (e.g., DIPEA) MOMCl MOM-Cl MOM_OR R-O-MOM RO_minus->MOM_OR + MOM-Cl (Sₙ2) MOM_OR_deprot R-O-MOM Intermediate [Protonated Ether] MOM_OR_deprot->Intermediate + H⁺ H_plus H⁺ H2O H₂O ROH_deprot R-OH Intermediate->ROH_deprot + H₂O Byproducts CH₂O + MeOH Intermediate->Byproducts Bn_Protection_Deprotection cluster_protection Bn Protection cluster_deprotection Bn Deprotection ROH R-OH RO_minus R-O⁻ ROH->RO_minus + Base Base Base (e.g., NaH) BnBr Bn-Br Bn_OR R-O-Bn RO_minus->Bn_OR + Bn-Br (Sₙ2) Bn_OR_deprot R-O-Bn ROH_deprot R-OH Bn_OR_deprot->ROH_deprot + H₂, Pd/C Toluene Toluene Bn_OR_deprot->Toluene H2_PdC H₂, Pd/C

Caption: Mechanism of benzyl (Bn) protection and deprotection.

tert-Butyldimethylsilyl (TBDMS) Group

TBDMS_Protection_Deprotection cluster_protection TBDMS Protection cluster_deprotection TBDMS Deprotection ROH R-OH TBDMS_OR R-O-TBDMS ROH->TBDMS_OR + TBDMS-Cl, Imidazole Imidazole Imidazole TBDMSCl TBDMS-Cl TBDMS_OR_deprot R-O-TBDMS ROH_deprot R-OH TBDMS_OR_deprot->ROH_deprot + F⁻ TBDMSF TBDMS-F TBDMS_OR_deprot->TBDMSF F_minus F⁻ (e.g., TBAF)

Caption: Mechanism of TBDMS protection and deprotection.

Tetrahydropyranyl (THP) Group

THP_Protection_Deprotection cluster_protection THP Protection cluster_deprotection THP Deprotection ROH R-OH Intermediate_prot [Resonance-stabilized carbocation] ROH->Intermediate_prot + DHP Dihydropyran (DHP) DHP->Intermediate_prot + H_plus_prot H⁺ (cat.) H_plus_prot->DHP Protonation THP_OR R-O-THP Intermediate_prot->THP_OR Nucleophilic attack by R-OH THP_OR_deprot R-O-THP Intermediate_deprot [Protonated Ether] THP_OR_deprot->Intermediate_deprot + H⁺ H_plus_deprot H⁺ H2O H₂O ROH_deprot R-OH Intermediate_deprot->ROH_deprot + H₂O Byproduct 5-Hydroxypentanal Intermediate_deprot->Byproduct

Caption: Mechanism of tetrahydropyranyl (THP) protection and deprotection.

Choosing the Right Tool for the Job: A Workflow for Selecting an Alcohol Protecting Group

PG_Selection_Workflow Start Identify need for alcohol protection Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Base_Sensitive Are strongly basic or organometallic reagents used? Acid_Sensitive->Base_Sensitive No Use_Bn Consider Bn (hydrogenolysis cleavage) Acid_Sensitive->Use_Bn Yes Hydrogenation Is catalytic hydrogenation planned? Base_Sensitive->Hydrogenation Yes Use_TBDMS Consider TBDMS (fluoride or acid cleavage) Base_Sensitive->Use_TBDMS No Fluoride Is a fluoride source compatible? Hydrogenation->Fluoride No Avoid_Bn Avoid Bn Hydrogenation->Avoid_Bn Yes Use_EE_THP_MOM Consider EE, THP, MOM (mild acid cleavage) Fluoride->Use_EE_THP_MOM Yes Avoid_TBDMS Avoid TBDMS Fluoride->Avoid_TBDMS No Consider_Orthogonality Evaluate orthogonality with other protecting groups Use_EE_THP_MOM->Consider_Orthogonality Use_Bn->Consider_Orthogonality Use_TBDMS->Consider_Orthogonality Avoid_Bn->Fluoride Avoid_TBDMS->Use_EE_THP_MOM

Caption: Decision workflow for selecting an alcohol protecting group.

Conclusion

The ethoxyethyl (EE) group stands as a highly effective and versatile choice for the protection of alcohols in organic synthesis. Its ease of introduction and removal under mild acidic conditions, coupled with its stability in the presence of a wide array of common reagents, makes it an attractive option for complex synthetic endeavors. However, the ultimate selection of a protecting group is a multifaceted decision that requires a thorough understanding of the planned synthetic route and the reactivity of all functional groups present. By carefully considering the comparative data and mechanistic principles outlined in this guide, researchers can confidently select the most appropriate protecting group strategy to achieve their synthetic goals with efficiency and high yield.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • El-Faham, A.; et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry & Biodiversity. 2017 , 14 (4), e1600371. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • YouTube. EE (Ethoxyethyl) Protecting Group Addition | Organic Chemistry. [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • El-Faham, A.; et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ACS Omega. 2017 , 2 (7), 3469–3477. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Organic Chemistry Portal. MOM Ethers. [Link]

  • National Institutes of Health. Chemoselective Deprotection of Triethylsilyl Ethers. [Link]

  • ACS Publications. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

  • Total Synthesis. Protecting Groups Archives. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

3-Chloro-2-(1-ethoxyethoxy)propyl acetate vs other functionalized propyl acetates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Functionalized propyl acetates, a class of versatile intermediates, offer a diverse array of reactive handles and protecting group strategies. This guide provides an in-depth technical comparison of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate against other key functionalized propyl acetates, namely 3-chloropropyl acetate and glycidyl acetate. The objective is to furnish researchers and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their synthetic endeavors.

Introduction to Functionalized Propyl Acetates

Functionalized propyl acetates are valuable synthons that combine a propyl acetate backbone with additional reactive groups. This arrangement allows for sequential or orthogonal chemical transformations, making them attractive for the synthesis of pharmaceutical intermediates and other fine chemicals. The interplay between the acetate group, the propyl chain, and the additional functional groups dictates the reactivity and specific applications of each derivative.

  • This compound : This molecule features a secondary alcohol protected as an ethoxyethyl (EE) acetal, a primary chloride, and an acetate group. This trifunctional nature allows for a range of selective transformations.

  • 3-Chloropropyl acetate : A simpler bifunctional molecule containing a primary chloride and an acetate group. It serves as a straightforward building block for introducing a 3-acetoxypropyl or a 3-hydroxypropyl moiety.[1]

  • Glycidyl acetate : This compound contains a reactive epoxide ring and an acetate group, offering a distinct reaction profile centered around epoxide ring-opening reactions.

Synthesis of Functionalized Propyl Acetates: A Comparative Overview

The synthetic accessibility of these building blocks is a crucial factor in their practical application. Here, we outline and compare the synthetic routes to each of the three propyl acetate derivatives.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound commences with the readily available starting material, 3-chloro-1,2-propanediol. This precursor can be synthesized via the hydrolysis of epichlorohydrin under acidic conditions or from glycerol.[2][3][4][5] The synthesis then proceeds in two key steps: selective protection of the secondary alcohol followed by acetylation of the primary alcohol.

Step 1: Selective Protection of the Secondary Hydroxyl Group

The selective protection of the secondary hydroxyl group of 3-chloro-1,2-propanediol is crucial. The ethoxyethyl (EE) ether is an excellent choice for this purpose due to its ease of introduction under mild acidic conditions and its stability to a wide range of reagents.[6] The reaction involves the acid-catalyzed addition of the secondary alcohol to ethyl vinyl ether.

Step 2: Acetylation of the Primary Hydroxyl Group

Following the protection of the secondary alcohol, the remaining primary hydroxyl group is acetylated. This can be achieved using standard acetylation conditions, such as treatment with acetic anhydride in the presence of a base like pyridine or triethylamine, or with a catalytic amount of an acid.[7]

Synthesis of this compound start 3-Chloro-1,2-propanediol intermediate 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol start->intermediate Ethyl vinyl ether, H+ product This compound intermediate->product Acetic anhydride, Base

Caption: Proposed synthetic pathway for this compound.

Synthesis of 3-Chloropropyl acetate

The synthesis of 3-chloropropyl acetate is a more direct process, typically involving the esterification of 3-chloro-1-propanol with acetic acid or its derivatives.[8][9][10]

Synthesis of 3-Chloropropyl acetate start 3-Chloro-1-propanol product 3-Chloropropyl acetate start->product Acetic acid, H+ cat.

Caption: Synthetic route to 3-Chloropropyl acetate.

Synthesis of Glycidyl acetate

Glycidyl acetate can be synthesized from epichlorohydrin through a two-step process involving the reaction with a carboxylic acid followed by dehydrochlorination, or more directly via the reaction of the sodium salt of the carboxylic acid with epichlorohydrin.[8]

Synthesis of Glycidyl acetate start Epichlorohydrin product Glycidyl acetate start->product Acetic acid, Base

Caption: Synthetic pathway for Glycidyl acetate.

Comparative Physicochemical and Spectroscopic Data

For the effective application of these building blocks, a thorough understanding of their physical and spectroscopic properties is essential.

PropertyThis compound3-Chloropropyl acetateGlycidyl acetate
CAS Number 85328-35-4[11]628-09-1[9]106-95-6
Molecular Formula C₉H₁₇ClO₄[11]C₅H₉ClO₂[9]C₅H₈O₃
Molecular Weight 224.68 g/mol [11]136.58 g/mol [10]116.12 g/mol
Boiling Point Not available163-165 °C158-160 °C
Density Not available1.111 g/mL[10]1.106 g/mL

Spectroscopic Data:

  • ¹H NMR: Would show characteristic signals for the acetate methyl group (~2.0 ppm), the ethoxy group (a triplet and quartet), the methine proton of the acetal, and the diastereotopic protons of the propyl chain.

  • ¹³C NMR: Would exhibit signals for the carbonyl carbon of the acetate, the carbons of the ethoxyethyl group, and the three carbons of the propyl chain.

  • IR Spectroscopy: A strong carbonyl stretch for the ester group would be expected around 1740 cm⁻¹.

For comparison, the spectroscopic data for n-propyl acetate is well-documented and can serve as a reference.[12]

Experimental Protocols

To facilitate the practical application of these compounds, detailed experimental protocols for their synthesis are provided below.

Experimental Protocol: Synthesis of 3-Chloro-1,2-propanediol from Epichlorohydrin[4]

Causality: This protocol utilizes a simple and effective acid-catalyzed hydrolysis of the epoxide ring of epichlorohydrin to yield the corresponding diol. The use of sonochemistry can enhance the reaction rate and yield in an environmentally friendly manner.

Materials:

  • Epichlorohydrin

  • Deionized water

  • Ultrasound generator

Procedure:

  • In a suitable reaction vessel, a mixture of epichlorohydrin and 2.2 molar equivalents of deionized water is prepared.

  • The mixture is subjected to ultrasonic irradiation (e.g., 20 kHz, 90 W) for 1 hour.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, any unreacted epichlorohydrin and excess water are removed by distillation under reduced pressure to afford 3-chloro-1,2-propanediol as a colorless oil.

Self-Validation: The purity of the product can be confirmed by ¹H and ¹³C NMR spectroscopy and by comparing its boiling point to the literature value.

Experimental Protocol: Synthesis of 3-Chloropropyl acetate[13]

Causality: This is a classic Fischer esterification reaction where an excess of acetic acid is used to drive the equilibrium towards the product. A strong acid catalyst, such as p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of acetic acid, making it more electrophilic.

Materials:

  • 3-Chloro-1-propanol

  • Glacial acetic acid

  • p-Toluenesulfonic acid monohydrate

  • Benzene (or another suitable water-azeotroping solvent)

Procedure:

  • To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloro-1-propanol, an excess of glacial acetic acid (e.g., 1.5 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate, and a suitable solvent like benzene.

  • Heat the mixture to reflux. Water produced during the esterification will be removed as an azeotrope with benzene.

  • Monitor the reaction by observing the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure 3-chloropropyl acetate.

Self-Validation: The identity and purity of the product can be confirmed by Gas Chromatography (GC), NMR spectroscopy, and IR spectroscopy.

Reactivity and Applications in Drug Development

The distinct functional groups on each propyl acetate derivative dictate their reactivity and potential applications in synthetic chemistry, particularly in the construction of pharmaceutical agents.

Reactivity Profile
  • This compound: The primary chloride is susceptible to nucleophilic substitution reactions. The EE protecting group is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions to unmask the secondary alcohol. The acetate group can be hydrolyzed under basic conditions. This orthogonal reactivity allows for a stepwise elaboration of the molecule.

Reactivity of this compound start This compound product1 Nucleophilic substitution at C1 start->product1 Nu:⁻ product2 Deprotection of secondary alcohol start->product2 H₃O⁺ product3 Hydrolysis of acetate start->product3 OH⁻

Caption: Reactivity profile of this compound.

  • 3-Chloropropyl acetate: The primary chloride is the main site of reactivity, readily undergoing nucleophilic substitution. The acetate can be hydrolyzed to the corresponding alcohol.[10]

  • Glycidyl acetate: The strained epoxide ring is highly susceptible to ring-opening by a wide range of nucleophiles under both acidic and basic conditions, leading to the formation of 1,2-disubstituted propanol derivatives.[13]

Applications in the Synthesis of β-Blockers

Derivatives of 3-chloro-1,2-propanediol are key intermediates in the synthesis of many β-blockers, a class of drugs used to manage cardiovascular diseases.[5] For example, the synthesis of pindolol, a non-selective β-blocker, can involve the reaction of a substituted phenol with a protected chlorohydrin derivative. The ability to selectively manipulate the functional groups of molecules like this compound makes them potentially valuable in the synthesis of such complex drug molecules. The protected secondary alcohol allows for nucleophilic substitution at the primary chloride without interference, and subsequent deprotection and further functionalization can lead to the final drug target.

Conclusion

This guide has provided a comparative analysis of this compound with 3-chloropropyl acetate and glycidyl acetate. While direct experimental data for the target molecule is limited in the current literature, a robust synthetic strategy has been proposed based on well-established chemical principles.

The key advantage of This compound lies in its trifunctional nature and the orthogonal reactivity of its functional groups. The protected secondary alcohol allows for selective chemistry at the primary chloride, making it a potentially superior building block for the synthesis of complex molecules where regioselectivity is crucial.

3-Chloropropyl acetate offers a simpler, more direct route for introducing a C3-acetate or C3-alcohol unit, making it suitable for less complex synthetic targets.

Glycidyl acetate provides a unique platform for constructing 1,2-disubstituted propanol derivatives through its versatile epoxide ring-opening chemistry.

The choice between these functionalized propyl acetates will ultimately depend on the specific synthetic challenge at hand. For syntheses requiring intricate, multi-step functionalization with a high degree of control over stereochemistry and regiochemistry, the protected nature of this compound presents a compelling strategic advantage. Further research into the synthesis and reactivity of this promising building block is warranted to fully unlock its potential in drug discovery and development.

References

  • CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google P
  • Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing - Der Pharma Chemica. (URL: [Link])

  • (PDF) Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry - ResearchGate. (URL: [Link])

  • Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol - MDPI. (URL: [Link])

  • Acetylation of secondary alcohols : r/Chempros - Reddit. (URL: [Link])

  • Synthesis and Characterization of Glycidyl Esters of Acrylic and Methacrylic acids for NIPU Coatings - ijarsct. (URL: [Link])

  • Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Synthesis of Poly(glycidyl 2-ylidene-acetate) and Functionalization by Nucleophilic Ring-Opening Reactions | Macromolecules - ACS Publications. (URL: [Link])

  • γ-CHLOROPROPYL ACETATE - Organic Syntheses Procedure. (URL: [Link])

  • US5017484A - Process for preparing 3-chloro-1,2-propanediol - Google P
  • Synthesis and Characterization of Glycidyl Azide Polymers Using Isotactic and Chiral Poly(epichlorohydrin)s | Macromolecules - ACS Publications. (URL: [Link])

  • Reactivity of Halogenoarenes (Cambridge (CIE) A Level Chemistry): Revision Note. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Purity Assessment of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar of efficacy and safety. This guide provides an in-depth comparative analysis of principal analytical techniques for assessing the purity of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate, a key building block in various synthetic pathways. We will delve into the practical application, experimental causality, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is structured to provide actionable insights, self-validating protocols, and a robust framework for selecting the optimal analytical strategy based on specific research and quality control objectives.

Introduction: The Critical Role of Purity

This compound (CAS No. 85328-35-4) is an organic compound featuring chloro, ether, and ester functional groups.[1][2] Its molecular structure makes it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). In the pharmaceutical context, even minute impurities can alter biological activity, increase toxicity, or affect the stability of the final product. Therefore, rigorous purity assessment is a non-negotiable aspect of process development and quality control.

The choice of analytical methodology is dictated by the specific requirements of the analysis: Is the goal to simply quantify the main component, identify unknown impurities, or validate a batch against a certified reference standard? This guide will compare three gold-standard techniques—GC-MS, HPLC, and qNMR—to answer these questions.

Anticipating Impurities: A Synthesis-Based Approach

Effective purity analysis begins with a theoretical understanding of potential impurities. While the specific synthesis route for this compound can vary, a common pathway involves the reaction of precursors like 3-chloro-1,2-propanediol.[3][4][5] Based on general synthetic organic chemistry principles, likely impurities could include:

  • Starting Materials: Unreacted 3-chloro-1,2-propanediol or other precursors.

  • By-products: Isomers, or products from side reactions such as elimination or hydrolysis.

  • Solvent Residues: Residual solvents used during synthesis and purification (e.g., toluene, ethyl acetate).

  • Degradation Products: The compound may be susceptible to hydrolysis, breaking the ester or ether linkage under certain conditions.

A robust analytical method must be able to separate and detect these varied chemical entities from the main compound.

Comparative Analysis of Key Purity Assessment Techniques

We will now explore the operational principles, protocols, and performance of the three chosen analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Given the likely volatility of our target analyte and its potential impurities, GC-MS is an excellent first choice for a comprehensive purity profile. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides structural information for identification.

Trustworthiness: The protocol's validity is ensured by using an internal standard for quantification, performing system suitability checks, and confirming peak identity against a spectral library like NIST.[6]

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of high-purity Ethyl Acetate containing a suitable internal standard (e.g., Dodecane at 0.1 mg/mL).

    • Vortex until fully dissolved. The final concentration will be ~1 mg/mL.

  • Instrumentation & Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: A non-polar column such as HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is chosen for its excellent separation of compounds based on boiling point.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) to prevent column overloading. Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

      • Causality: This program provides good separation for early-eluting volatile solvents and later-eluting, higher-boiling point impurities.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 35-450 amu.

  • Data Analysis:

    • Identify the main peak corresponding to the target compound by its retention time and mass spectrum.

    • Search the NIST library for matches to any impurity peaks.[6]

    • Calculate purity using the area percent method (Area of Main Peak / Total Area of All Peaks) * 100%. For higher accuracy, quantify against the internal standard.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[7][8] It separates compounds based on their polarity and interaction with the stationary and mobile phases.[8] For our analyte, a reversed-phase (RP-HPLC) method is most suitable, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[7] This method is particularly useful for non-volatile impurities or compounds that might degrade at high GC temperatures.

Trustworthiness: The protocol is validated through system suitability tests (e.g., checking tailing factor, theoretical plates), use of a calibrated UV detector, and running a blank to ensure no system contamination. Linearity, accuracy, and precision should be established as per ICH guidelines.[8]

Detailed Experimental Protocol: HPLC-UV
  • Sample and Mobile Phase Preparation:

    • Sample: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase (initial conditions) to a final concentration of ~1 mg/mL.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Causality: Water and ACN are common, low-UV cutoff solvents ideal for RP-HPLC.[7]

  • Instrumentation & Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is selected for its versatility and hydrophobicity.[9]

    • Column Temperature: 30°C to ensure reproducible retention times.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 210 nm.

      • Causality: The ester carbonyl group provides some UV absorbance. 210 nm is a common wavelength for detecting organic molecules that lack a strong chromophore.

    • Gradient Elution:

      • 0-10 min: 50% B to 95% B

      • 10-15 min: Hold at 95% B

      • 15-16 min: 95% B to 50% B

      • 16-20 min: Hold at 50% B (re-equilibration)

  • Data Analysis:

    • Identify the main peak.

    • Calculate purity based on area percent from the resulting chromatogram.

    • Quantify any specified impurities against a reference standard if available.

Quantitative NMR (qNMR)

Expertise & Experience: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10][11] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[12] By comparing the integral of a known, pure internal standard with the integral of the analyte, one can determine the analyte's absolute purity.[13] This makes qNMR exceptionally powerful for certifying reference materials and for purity assignments where specific impurity standards are unavailable.[12][14]

Trustworthiness: The accuracy of qNMR relies on careful experimental setup. Key parameters like the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of any proton being quantified) to ensure complete signal relaxation and thus accurate integration.[12] Using a certified internal standard and ensuring proper sample preparation are crucial for obtaining reliable, traceable results.[11]

Detailed Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid or Dimethyl sulfone) into the same vial. The standard must have peaks that do not overlap with the analyte peaks.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation & Parameters:

    • Spectrometer: Bruker 400 MHz Avance III HD or equivalent.

    • Experiment: Standard ¹H 1D experiment with parameters optimized for quantification.

    • Relaxation Delay (D1): 30-60 seconds. This long delay is critical for accurate quantification.[12]

    • Pulse Angle: 90° flip angle.

    • Number of Scans: 16-64, depending on concentration.

    • Acquisition Time: ~4 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate a well-resolved, non-overlapping peak from the analyte and a peak from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

Visualization of Workflows

A clear workflow ensures reproducibility and understanding of the analytical process.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data & Reporting Start Synthesized Product Prep Weigh & Dissolve in Solvent Start->Prep GC GC-MS Prep->GC Inject/Analyze HPLC HPLC-UV Prep->HPLC Inject/Analyze NMR qNMR Prep->NMR Inject/Analyze Data Acquire Data (Chromatogram/Spectrum) GC->Data HPLC->Data NMR->Data Report Calculate Purity & Identify Impurities Data->Report

Caption: Overall workflow for purity assessment.

GC_MS_Workflow Sample Sample in Ethyl Acetate Injector Inject (250°C) Sample->Injector Column HP-5ms Column (Temp Gradient) Injector->Column MS MS Detection (EI, 70 eV) Column->MS Result Chromatogram & Mass Spectra MS->Result

Caption: Step-by-step GC-MS experimental workflow.

Performance Comparison

To aid in method selection, the following table summarizes the key performance characteristics of each technique for this specific application.

ParameterGC-MSHPLC-UVqNMR
Primary Use Identification & quantification of volatile impuritiesQuantification of main component & non-volatile impuritiesAbsolute quantification, structural confirmation
Selectivity Very High (Chromatography + Mass)High (Chromatography)Moderate (Depends on spectral overlap)
Sensitivity High (ppm to ppb)Moderate (ppm)Low (Requires mg quantities)
Quantitation Relative (Area %) or Absolute (with std)Relative (Area %) or Absolute (with std)Absolute (Primary Method)
Speed Moderate (~20-30 min/sample)[15]Moderate (~20 min/sample)Slow (Requires long relaxation delays)
Impurity ID Excellent (MS library matching)Poor (Requires isolation or MS detector)Excellent (Structural elucidation)
Cost (Instrument) HighModerateVery High
Cost (Consumables) Moderate (Gases, columns)High (Solvents, columns)Low (Solvents, tubes)

Conclusion and Recommendations

The choice of analytical technique for assessing the purity of this compound is not a one-size-fits-all decision. It is a strategic choice based on the analytical objective.

  • For routine quality control and release testing, where known impurities are monitored and high throughput is valued, HPLC-UV is the most pragmatic and cost-effective choice.[7] Its robustness and precision are well-suited for industrial environments.

  • For in-depth impurity profiling, method development, and identifying unknown peaks, GC-MS is unparalleled. Its ability to separate volatile compounds and provide structural information from the mass spectrum makes it the ideal tool for troubleshooting synthesis and identifying unexpected by-products.[16]

  • For certifying the material as a reference standard or when an absolute, high-accuracy purity value is required without a specific standard, qNMR is the definitive technique.[10][14] Although lower in throughput, its status as a primary ratio method provides the highest level of confidence in the quantitative result.[11]

By leveraging the complementary strengths of these three techniques, researchers and drug development professionals can build a comprehensive and robust analytical strategy, ensuring the quality, safety, and reliability of their synthesized materials from the laboratory to final application.

References

  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. Available from: [Link]

  • ResearchGate. GC chromatogram for acetate derivative (propyl-acetate). Available from: [Link]

  • Mello, P. A., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society. Available from: [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Available from: [Link]

  • Nahon, D. F., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. BMC Chemical Biology. Available from: [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Available from: [Link]

  • Cyberlipid. HPLC analysis. Available from: [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available from: [Link]

  • ResearchGate. GC chromatogram for acetate derivative (propyl-acetate). Available from: [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • NIST. n-Propyl acetate. WebBook. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Available from: [Link]

  • ResearchGate. (2015). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Available from: [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link]

  • Google Patents. Preparation method of 3-chloro-1,2-propanediol.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]

  • Pure. (2022). Applicability of single-shot and double-shot Py-GC/MS for the detection of components in vinyl acetate-based emulsion. Available from: [Link]

  • SciELO. Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Available from: [Link]

  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. Available from: [Link]

  • Redox. (2022). Safety Data Sheet Ethoxy Propyl Acetate (EPA). Available from: [Link]

  • INCHEM. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Available from: [Link]

  • NICNAS. (2015). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. Available from: [Link]

Sources

A Strategic Guide to Orthogonal Deprotection Involving the Ethoxyethoxy (EE) Group

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of multi-step organic synthesis, the strategic orchestration of protecting groups is fundamental to success. The concept of orthogonal deprotection —the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions—is a cornerstone of modern synthetic chemistry.[1][2] This guide offers an in-depth, comparative analysis of the ethoxyethoxy (EE) protecting group, providing the experimental and mechanistic insights necessary for its effective implementation in complex synthetic strategies.

The Ethoxyethoxy (EE) Group: An Acid-Labile Acetal

The 1-ethoxyethyl (EE) group is an acetal-type protecting group for hydroxyl functions. It is readily installed via the acid-catalyzed addition of an alcohol to ethyl vinyl ether. Its primary strategic value lies in its high sensitivity to mild acidic conditions, allowing for its facile cleavage while leaving a wide array of other protecting groups intact. This distinct reactivity profile makes it an excellent component of an orthogonal protection scheme.

Comparative Orthogonal Deprotection Strategies

The true utility of the EE group is best understood by comparing its deprotection conditions with those of other common hydroxyl protecting groups. An orthogonal set of protecting groups allows for the sequential and selective unmasking of different hydroxyl groups within the same molecule, a critical capability in the synthesis of polyfunctional molecules like carbohydrates and complex natural products.[3][4]

Orthogonality with Silyl Ethers (TBDMS, TES, TIPS)

Silyl ethers are a class of widely used protecting groups known for their stability under many reaction conditions but specific lability towards fluoride ions. This creates a robust orthogonal relationship with the acid-labile EE group.

Table 1: Comparison of EE vs. Silyl Ether Deprotection

Protecting GroupPrimary Cleavage ReagentTypical ConditionsOrthogonal ToMechanistic Basis
Ethoxyethoxy (EE) Protic or Lewis Acids (e.g., PPTS, AcOH, TMSCl)Mildly acidic, various solvents (CH2Cl2, MeOH)Silyl EthersAcid-catalyzed acetal hydrolysis
Silyl Ethers Fluoride Sources (e.g., TBAF, HF•Pyridine)Aprotic solvent (THF)Ethoxyethoxy (EE)Nucleophilic attack of F⁻ on silicon

Experimental Protocol: Selective Cleavage of a TBDMS Ether

This protocol describes the selective removal of a tert-butyldimethylsilyl (TBDMS) ether in the presence of an EE-protected alcohol.

  • Objective: To deprotect a TBDMS-protected alcohol while leaving an EE ether untouched.

  • Methodology:

    • Dissolve the dual-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the desired alcohol.[5]

G

Orthogonality with Benzyl Ethers (Bn)

Benzyl ethers are exceptionally stable protecting groups, resistant to both acidic and basic conditions. Their removal is most commonly achieved via catalytic hydrogenolysis, a reductive cleavage that is completely orthogonal to the acid-mediated deprotection of EE ethers.[6]

Table 2: Comparison of EE vs. Benzyl Ether Deprotection

Protecting GroupPrimary Cleavage ReagentTypical ConditionsOrthogonal ToMechanistic Basis
Ethoxyethoxy (EE) Protic or Lewis Acids (e.g., PPTS, AcOH)Mildly acidic, various solvents (CH2Cl2, MeOH)Benzyl EthersAcid-catalyzed acetal hydrolysis
Benzyl (Bn) Ether H₂ gas with Pd/C catalystH₂ atmosphere, protic solvent (EtOH, MeOH)Ethoxyethoxy (EE)Catalytic hydrogenolysis

Experimental Protocol: Selective Cleavage of an Ethoxyethoxy (EE) Ether

This protocol details the selective removal of an EE ether in the presence of a benzyl-protected alcohol.

  • Objective: To deprotect an EE-protected alcohol while leaving a benzyl ether intact.

  • Methodology:

    • Dissolve the dual-protected substrate (1.0 equiv) in methanol (MeOH, 0.1 M).

    • Add pyridinium p-toluenesulfonate (PPTS, 0.2 equiv) to the solution.

    • Stir the reaction at room temperature, monitoring progress by TLC. Gentle warming (to 40 °C) may be required for less reactive substrates.

    • Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N) or a saturated aqueous solution of NaHCO₃.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

G

Orthogonality with Ester Protecting Groups (Acetate, Benzoate)

Ester groups like acetate (Ac) and benzoate (Bz) are typically removed under basic conditions (saponification). Since the EE group is stable to base, this establishes another powerful orthogonal relationship.[7]

Table 3: Comparison of EE vs. Ester Deprotection

Protecting GroupPrimary Cleavage ReagentTypical ConditionsOrthogonal ToMechanistic Basis
Ethoxyethoxy (EE) Protic or Lewis Acids (e.g., PPTS, AcOH)Mildly acidic, various solvents (CH2Cl2, MeOH)Esters (Ac, Bz)Acid-catalyzed acetal hydrolysis
Ester (Ac, Bz) Bases (e.g., K₂CO₃, LiOH, NaOMe)Protic solvent (MeOH, H₂O)Ethoxyethoxy (EE)Base-mediated hydrolysis (saponification)

The Mechanistic Foundation of Orthogonality

The success of these strategies is rooted in the fundamentally different reaction mechanisms required to cleave each protecting group. A well-designed synthetic plan exploits these differences to achieve high selectivity.

G

  • EE (Acetal) Cleavage: The mechanism is initiated by protonation of an acetal oxygen. Subsequent elimination of ethanol generates a resonance-stabilized oxocarbenium ion, which is readily trapped by water or an alcohol solvent to release the free hydroxyl group. This pathway is exclusively acid-catalyzed.

  • Silyl Ether Cleavage: Fluoride's high affinity for silicon drives the reaction. The fluoride ion attacks the silicon atom, forming a strong Si-F bond and breaking the Si-O bond to liberate the alcohol. This process is specific to fluoride and is not initiated by acid, base, or hydrogenation.[8]

  • Benzyl Ether Cleavage: This is a reductive cleavage. The palladium catalyst facilitates the oxidative addition into the C-O bond and subsequent reaction with dihydrogen (H₂), leading to the formation of the deprotected alcohol and toluene as a byproduct.[9]

  • Ester Cleavage: This is a base-catalyzed nucleophilic acyl substitution. A hydroxide or alkoxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate and the free alcohol.[10]

Conclusion

The ethoxyethoxy group is a highly effective protecting group for alcohols, distinguished by its sensitivity to mild acid. This property establishes a clear and reliable orthogonal relationship with three other major classes of hydroxyl protecting groups: fluoride-labile silyl ethers, reductively cleaved benzyl ethers, and base-labile esters. By understanding the distinct mechanistic underpinnings of each deprotection, synthetic chemists can design sophisticated and efficient routes to complex molecules, selectively revealing functional groups with precision and control. This strategic approach is indispensable for advancing the frontiers of drug discovery and natural product synthesis.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2014). 5th Edition. John Wiley & Sons. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. (n.d.). [Link]

  • 2-(2-Ethoxyethoxy)ethanol - Wikipedia. (n.d.). [Link]

  • Protecting Groups. University of Rochester, Department of Chemistry. (n.d.). [Link]

  • 2-(2-Ethoxyethoxy)ethanolate | C6H13O3- - PubChem. National Center for Biotechnology Information. (n.d.). [Link]

  • Deprotection of Silyl Ethers. Gelest, Inc. (n.d.). [Link]

  • Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry. (1995). [Link]

  • A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry. (2013). [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. (2005). [Link]

  • Recent developments in chemical deprotection of ester functional group. Tetrahedron. (2000). [Link]

Sources

A Comparative Guide for the Synthesis of Antiviral Nucleoside Analogs: A Cost-Benefit Analysis of 3-Chloro-2-(1-ethoxyethoxy)propyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of antiviral drug development, the efficient and cost-effective synthesis of nucleoside analogs is a cornerstone of success. The choice of starting materials and synthetic routes can significantly impact not only the final yield and purity of the active pharmaceutical ingredient (API) but also the overall economic viability of the manufacturing process. This guide provides an in-depth technical analysis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate as a key intermediate, comparing its performance and economic implications against a widely used alternative in the synthesis of ganciclovir, a critical antiviral medication.

Introduction to Acyclic Nucleoside Analog Synthesis

The synthesis of acyclic nucleoside analogs like ganciclovir, a potent therapeutic agent against cytomegalovirus (CMV) infections, typically involves the alkylation of a purine base (or a derivative thereof) with a suitably protected acyclic side chain. A common challenge in this process is the regioselective alkylation at the N-9 position of the purine ring over the thermodynamically favored N-7 position. The choice of the acyclic side chain and its protecting groups plays a pivotal role in influencing this selectivity, as well as in the ease of purification and the overall process efficiency.

This guide focuses on the critical acyclic side chain synthon, 3-chloro-1,2-propanediol, and the various strategies for its protection. We will specifically evaluate the merits of using this compound against the more conventional 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP).

The Contenders: A Head-to-Head Comparison of Side Chain Synthons

The ideal side chain synthon should be readily available, cost-effective, and lead to high yields of the desired N-9 isomer with straightforward purification. Let's examine our two contenders based on these criteria.

This compound: A Challenger with Potential

This molecule incorporates a 1-ethoxyethoxy (EE) ether as a protecting group for the secondary alcohol and an acetate group protecting the primary alcohol of the 3-chloro-1,2-propanediol backbone. The EE group is an acetal-type protecting group known for its ease of introduction and removal under mild acidic conditions.[1]

Proposed Synthetic Utility:

The primary chlorine atom serves as the leaving group for the N-alkylation of the purine base. Following successful alkylation, the acetate and EE groups would be removed to yield the final diol structure of the ganciclovir side chain.

Key Considerations:

  • Stability: Acetal protecting groups are generally stable to a wide range of non-acidic reaction conditions.

  • Deprotection: The EE group can be cleaved under mild acidic conditions, which should be compatible with the final nucleoside analog structure.[1]

  • Cost: The cost of this reagent is a significant factor in its viability for large-scale synthesis.

2-Acetoxymethoxy-1,3-diacetoxy Propane (AMDP): The Established Alternative

AMDP is a widely used side chain synthon in the commercial synthesis of ganciclovir.[2][3][4] In this molecule, all three hydroxyl groups of the glycerol backbone are protected as acetates, with one being part of an acetoxymethyl ether.

Established Synthetic Performance:

The synthesis of ganciclovir using AMDP and a protected guanine derivative (such as diacetyl guanine) is well-documented.[2][3][4] This route, however, is known to produce a mixture of N-9 and N-7 isomers, necessitating a challenging purification step, often involving crystallization to isolate the desired N-9 product.[2]

Comparative Analysis: Performance and Economics

To provide a clear comparison, we will analyze a conventional multi-step synthesis of ganciclovir using AMDP and a proposed route using this compound.

ParameterProposed Route with this compoundConventional Route with AMDP[2][3]
Side Chain Synthon This compound2-Acetoxymethoxy-1,3-diacetoxy propane (AMDP)
Purine Source Diacetyl Guanine or 2-Amino-6-chloropurineDiacetyl Guanine
Alkylation Catalyst Acid catalyst (e.g., p-toluenesulfonic acid)p-toluenesulfonic acid monohydrate
Alkylation Solvent High-boiling polar aprotic solvent (e.g., DMF)N,N-dimethylformamide (DMF)
Alkylation Reaction Time Likely prolonged (estimated >24 hours)>40 hours
Key Challenge N-9 vs. N-7 isomer separationN-9 vs. N-7 isomer separation
Deprotection Steps 1. Hydrolysis of acetate (basic conditions) 2. Hydrolysis of EE ether (mild acidic conditions)Hydrolysis of all three acetate groups (one-step, basic or acidic conditions)
Overall Yield Not reported, but expected to be impacted by isomer separation46-54% (literature values for similar methods)[2][4]
Purification Likely requires chromatographic separation or complex crystallizationRequires chromatographic separation or multi-step crystallization to remove the N-7 isomer.[2]

Cost-Benefit Discussion:

  • Raw Material Cost: The commercial price of this compound is a critical factor. While a single supplier price is available, a comprehensive cost analysis would require quotes from multiple vendors for both synthons at a commercial scale. The synthesis of AMDP itself involves multiple steps starting from 1,3-dichloro-2-propanol, adding to its overall cost. A more direct route from a protected chloropropanol could potentially be more economical.

  • Process Efficiency: The AMDP route is plagued by long reaction times and the difficult separation of N-9 and N-7 isomers, which significantly reduces the overall yield and increases processing time and cost.[2][3] While the proposed route with this compound would likely face the same regioselectivity issue, the different protecting groups might offer an advantage in the purification stage. The two-step deprotection for the EE and acetate groups, while adding a step, could potentially be cleaner and higher yielding than the single-step deprotection of the three acetate groups in the AMDP intermediate.

  • Waste and Environmental Impact: The AMDP route often utilizes hazardous solvents like DMF and requires significant amounts of solvent for purification.[2][4] A more efficient process with higher selectivity and easier purification would reduce solvent waste and be more environmentally friendly. Recent advancements have shown a one-pot synthesis of ganciclovir with a 95% yield using a recyclable catalyst, highlighting the potential for significant process improvements.[2][4]

Experimental Protocols

To provide a practical context, here are detailed protocols for the synthesis of the AMDP side chain and its use in a conventional ganciclovir synthesis. A proposed protocol for the use of this compound is also provided for comparison.

Synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane (AMDP)[5]

Materials:

  • Glycerol formal

  • Dichloromethane (anhydrous)

  • Pyridine

  • Acetic anhydride

  • Saturated aqueous NaHCO₃ solution

  • 1M HCl

  • Brine

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve glycerol formal (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add pyridine (3.5 equivalents).

  • Add acetic anhydride (3.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield AMDP.

Conventional Multi-Step Synthesis of Ganciclovir using AMDP[2]

Materials:

  • Diacetyl guanine

  • 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP)

  • p-toluenesulfonic acid monohydrate (p-TSA)

  • N,N-dimethylformamide (DMF)

  • Methanol (MeOH)

  • Toluene

  • 40% aqueous methylamine

Procedure:

  • Alkylation: In a reaction vessel, combine diacetyl guanine, AMDP, and p-TSA in DMF.

  • Heat the mixture to 90-100°C for over 40 hours.

  • After the reaction, remove the DMF under vacuum.

  • Isomer Separation: Dissolve the residue in hot methanol and cool to crystallize the undesired N-7 isomer. Filter to remove the N-7 isomer.

  • Concentrate the filtrate and redissolve in a methanol/toluene mixture to crystallize the desired N-2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine (triacetylganciclovir).

  • Hydrolysis: Treat the triacetylganciclovir with 40% aqueous methylamine and reflux for 1.5 hours.

  • Evaporate the solvent and crystallize the crude ganciclovir from water.

Proposed Synthesis of Ganciclovir using this compound

Materials:

  • Diacetyl guanine

  • This compound

  • A non-nucleophilic base (e.g., DBU or a hindered amine)

  • Polar aprotic solvent (e.g., DMF or DMSO)

  • Base for deacetylation (e.g., K₂CO₃ in methanol)

  • Mild acid for deprotection of EE group (e.g., dilute HCl or pyridinium p-toluenesulfonate in aqueous THF)

Procedure:

  • Alkylation: Combine diacetyl guanine and a non-nucleophilic base in a polar aprotic solvent.

  • Add this compound and heat the mixture.

  • Monitor the reaction for the formation of the alkylated product.

  • Workup and Purification: After the reaction, perform an appropriate workup to remove the solvent and excess reagents. The purification of N-9 and N-7 isomers would likely require chromatography or fractional crystallization.

  • Deacetylation: Treat the isolated N-9 isomer with a base such as potassium carbonate in methanol to remove the acetyl group.

  • Deprotection of EE group: Subject the product from the previous step to mild acidic conditions to hydrolyze the ethoxyethyl ether and yield ganciclovir.

Visualizing the Synthetic Pathways

To better understand the complexities of each route, the following diagrams illustrate the key steps.

Ganciclovir_Synthesis_Comparison cluster_AMDP Conventional Route with AMDP cluster_Target Proposed Route with this compound AMDP_start Diacetyl Guanine + 2-Acetoxymethoxy-1,3-diacetoxy propane (AMDP) AMDP_alkylation Alkylation (p-TSA, DMF, >40h) AMDP_start->AMDP_alkylation AMDP_isomers Mixture of N-9 and N-7 Isomers AMDP_alkylation->AMDP_isomers AMDP_separation Crystallization (Separation of Isomers) AMDP_isomers->AMDP_separation AMDP_intermediate Triacetylganciclovir (N-9 Isomer) AMDP_separation->AMDP_intermediate AMDP_hydrolysis Hydrolysis (aq. MeNH2) AMDP_intermediate->AMDP_hydrolysis AMDP_end Ganciclovir AMDP_hydrolysis->AMDP_end Target_start Diacetyl Guanine + This compound Target_alkylation Alkylation (Base, DMF) Target_start->Target_alkylation Target_isomers Mixture of N-9 and N-7 Isomers Target_alkylation->Target_isomers Target_separation Purification (Chromatography/Crystallization) Target_isomers->Target_separation Target_intermediate Protected Ganciclovir (N-9 Isomer) Target_separation->Target_intermediate Target_deacetylation Deacetylation (Base) Target_intermediate->Target_deacetylation Target_deprotection EE Deprotection (Mild Acid) Target_deacetylation->Target_deprotection Target_end Ganciclovir Target_deprotection->Target_end

Caption: Comparative workflow of ganciclovir synthesis.

Conclusion and Future Outlook

The established synthetic route to ganciclovir using AMDP, while functional, presents significant challenges in terms of reaction time, yield, and purification, all of which contribute to higher manufacturing costs. The exploration of alternative side chain synthons like this compound is a worthwhile endeavor for process optimization.

For researchers and drug development professionals, the key takeaway is the critical importance of evaluating not just the immediate cost of a starting material, but the entire synthetic pathway it enables. Factors such as reaction efficiency, ease of purification, and waste generation must be holistically considered to develop a truly cost-effective and sustainable manufacturing process for vital antiviral medications. Further research into novel protecting group strategies and catalytic systems for regioselective alkylation will undoubtedly pave the way for more efficient syntheses of ganciclovir and other essential nucleoside analogs.

References

  • CN108467396B - Ganciclovir preparation method - Google Patents.
  • Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Indian Academy of Sciences. Available from: [Link]

  • Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. PMC - NIH. Available from: [Link]

  • Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity. PMC - NIH. Available from: [Link]

  • Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. ResearchGate. Available from: [Link]

  • DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. PubMed. Available from: [Link]

  • WO2004048380A1 - Process for the synthesis of ganciclovir - Google Patents.
  • US6187921B1 - 2-amino-6-chloropurine and method for preparing the same - Google Patents.
  • CN103467469A - Separation method of triacetyl ganciclovir isomer - Google Patents.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega. ACS Publications. Available from: [Link]

  • CN101463034A - Preparation of triacetylganciclovir - Google Patents.
  • MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals | ACS Omega. ACS Publications. Available from: [Link]

Sources

A Comparative Guide to Synthetic Strategies: Navigating Alternatives to 3-Chloro-2-(1-ethoxyethoxy)propyl acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of a synthetic route is a critical decision, balancing efficiency, cost, scalability, and regulatory compliance. This guide provides an in-depth comparison of synthetic pathways to key pharmaceutical intermediates, with a focus on alternatives to strategies employing building blocks like 3-Chloro-2-(1-ethoxyethoxy)propyl acetate. We will delve into the synthesis of the antidepressant drug Duloxetine as a case study to objectively evaluate the merits and drawbacks of different approaches, supported by experimental data and detailed protocols.

Introduction: The Role of Chlorinated Building Blocks in Synthesis

Chlorinated propanol derivatives are versatile C3 synthons in organic synthesis, prized for their dual functionality which allows for the sequential introduction of various moieties. This compound represents a protected form of 3-chloro-1,2-propanediol, where the hydroxyl groups are masked to allow for selective reactions at other sites. While effective, reliance on such specific, multi-functionalized building blocks can sometimes present challenges in terms of availability, cost, and the introduction of additional protection/deprotection steps. This guide explores established and alternative routes to a key pharmaceutical, demonstrating the strategic thinking required when designing a synthesis.

Case Study: The Synthesis of (S)-Duloxetine

(S)-Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), is a widely prescribed antidepressant.[1] Its synthesis offers an excellent platform for comparing different strategic approaches to the construction of its core chiral amino alcohol fragment.

A plausible, though not explicitly documented, synthetic approach to a key intermediate for Duloxetine could involve a protected chlorohydrin like this compound. This proposed route will be compared against two well-established methods: the traditional Mannich reaction pathway and an alternative asymmetric synthesis.

Proposed Synthetic Route Utilizing a Protected Chlorohydrin

The core of this proposed strategy involves the use of a protected 3-chloropropanediol derivative to introduce the C3 backbone of Duloxetine.

Plausible Synthesis of the Building Block: this compound

While not widely detailed, a logical synthesis of this building block would start from the readily available 3-chloro-1,2-propanediol.

G cluster_0 Synthesis of Protected Building Block 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol Protection Protection 3-Chloro-1,2-propanediol->Protection Ethyl vinyl ether, p-TsOH 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol Protection->3-Chloro-2-(1-ethoxyethoxy)propan-1-ol Acetylation Acetylation 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol->Acetylation Acetic anhydride, Pyridine This compound This compound Acetylation->this compound

This multi-step preparation of the starting material adds to the overall step count of a synthesis utilizing it.

Proposed Duloxetine Intermediate Synthesis

A plausible route to a key precursor of Duloxetine, (S)-3-amino-1-(thiophen-2-yl)propan-1-ol, using the protected chlorohydrin is outlined below. This pathway would likely involve a Grignard reaction, followed by deprotection and amination.

Route 1: The Traditional Mannich-Based Synthesis

This is a widely cited and industrially practiced route for the synthesis of Duloxetine.[1][2]

G cluster_1 Route 1: Mannich-Based Synthesis 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction Mannich_Reaction 2-Acetylthiophene->Mannich_Reaction Dimethylamine HCl, Paraformaldehyde 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Mannich_Reaction->3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Yield: 80-85%[3] Reduction Reduction 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one->Reduction NaBH4 (+/-)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol (+/-)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol Reduction->(+/-)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol Resolution Resolution (+/-)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol->Resolution (S)-(+)-Mandelic Acid (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol Resolution->(S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

This route is robust and utilizes readily available starting materials. However, it necessitates a classical resolution step to separate the enantiomers, which can be inefficient as it discards half of the material.

Route 2: Asymmetric Synthesis via Chiral Reduction

This alternative approach introduces chirality early in the synthesis through an asymmetric reduction of a prochiral ketone.[3]

G cluster_2 Route 2: Asymmetric Synthesis Thiophene Thiophene Friedel_Crafts Friedel_Crafts Thiophene->Friedel_Crafts 3-Chloropropionyl chloride, AlCl3 3-Chloro-1-(thiophen-2-yl)propan-1-one 3-Chloro-1-(thiophen-2-yl)propan-1-one Friedel_Crafts->3-Chloro-1-(thiophen-2-yl)propan-1-one Asymmetric_Reduction Asymmetric_Reduction 3-Chloro-1-(thiophen-2-yl)propan-1-one->Asymmetric_Reduction Immobilized Candida pseudotropicalis 104 (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol Asymmetric_Reduction->(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol Conversion: 100%, ee: >99%[4]

This method is highly efficient in terms of stereoselectivity, avoiding a classical resolution step. The use of a biocatalyst offers mild reaction conditions and high enantiomeric excess.

Comparative Analysis of Synthetic Routes

FeatureProposed Route (via Protected Chlorohydrin)Route 1 (Mannich-Based)Route 2 (Asymmetric Synthesis)
Starting Materials 3-Chloro-1,2-propanediol, Thiophene2-Acetylthiophene, Dimethylamine, FormaldehydeThiophene, 3-Chloropropionyl chloride
Key Steps Grignard reaction, Protection/Deprotection, AminationMannich reaction, Reduction, Chiral ResolutionFriedel-Crafts acylation, Asymmetric Reduction
Stereocontrol Relies on chiral resolution or asymmetric transformation later in the synthesis.Classical resolution of a racemic mixture.Asymmetric reduction of a prochiral ketone.
Efficiency Likely longer due to protection/deprotection steps.Can be lower yielding due to the resolution step.Potentially higher overall yield and atom economy.
Scalability May be less ideal for large-scale production due to multiple steps.Proven to be scalable for industrial production.Biocatalytic steps can sometimes pose scalability challenges.
Green Chemistry Use of protecting groups can lower atom economy.Use of formaldehyde and generation of racemic waste are drawbacks.Biocatalysis is generally considered a greener approach.

Experimental Protocols

Route 1: Mannich-Based Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride[2]
  • Reaction Setup: To a suitable reactor, add 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent (e.g., isopropanol).

  • Reaction: Heat the mixture to reflux and maintain for a specified period (e.g., 2 hours).

  • Work-up: Cool the reaction mixture to room temperature and stir for several hours to allow for precipitation.

  • Isolation: Filter the solid product, wash with a suitable solvent (e.g., isopropanol), and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a solvent mixture such as acetone and water to yield the pure hydrochloride salt.[2]

A detailed experimental procedure from a patent describes adding 1500 liters of isopropyl alcohol and 45 liters of water to 151 Kgs of 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochloride, followed by refluxing, cooling, and filtration to yield 144 Kgs of the purified product.[2]

Route 2: Asymmetric Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one[4]
  • Catalyst Preparation: Immobilize Candida pseudotropicalis 104 cells in a liquid-core capsule.

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 6.6-7.2) containing the immobilized cells.

  • Reduction: Add the substrate, 3-chloro-1-(thiophen-2-yl)propan-1-one, to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature with agitation. The reaction can be run in batch or continuous mode.

  • Monitoring: Monitor the conversion and enantiomeric excess by chiral HPLC.

  • Work-up and Isolation: Once the reaction is complete, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol.

In a continuous reduction study, a conversion of 100% and an enantiomeric excess of >99% were achieved over 10 days with a substrate concentration of 12 g/L.[3]

Conclusion and Future Perspectives

This comparative guide illustrates that while a synthetic route utilizing a pre-functionalized building block like this compound is conceivable, established routes for complex targets like Duloxetine often rely on more convergent and stereoselective strategies.

The traditional Mannich-based synthesis (Route 1) is a workhorse of industrial production, benefiting from low-cost starting materials and well-understood reaction conditions. Its primary drawback is the need for a classical resolution, which is inherently inefficient.

The asymmetric synthesis (Route 2) represents a more modern and elegant approach. By introducing chirality early through a highly enantioselective reduction, it avoids the generation of a racemic intermediate, leading to higher potential yields and better atom economy. The use of biocatalysis aligns with the principles of green chemistry, offering a sustainable alternative.

For researchers and drug development professionals, the choice of synthetic route will depend on a multitude of factors including the scale of production, cost of goods, and the desired level of stereochemical purity. While the use of specialized building blocks can be advantageous in certain contexts, a thorough evaluation of alternative pathways that build complexity from simpler starting materials is often crucial for developing an optimal and sustainable manufacturing process. The continued development of highly selective catalytic methods, both chemical and biological, will undoubtedly continue to reshape the landscape of pharmaceutical synthesis.

References

  • US8362279B2 - Process for pure duloxetine hydrochloride - Google P
  • US8269023B2 - Process for preparation of duloxetine hydrochloride - Google P
  • IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - P
  • Duloxetine Synthesis - ResearchG
  • (PDF)
  • Concise Enantioselective Synthesis of Duloxetine via Direct Catalytic Asymmetric Aldol Reaction of Thioamide | The Journal of Organic Chemistry - ACS Publications. [Link]

  • CN103819448A - Preparation method of duloxetine key intermediate - Google P
  • Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC - NIH. [Link]

  • Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl)
  • US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl)
  • enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory - SciELO. [Link]

  • 3-(N-Methylamino)-1-(2-thienyl)
  • Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104 - PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step framework for the safe disposal of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate, moving beyond simple instructions to explain the causality behind each procedural choice.

Our objective is to empower your laboratory with a self-validating system for waste management, ensuring that every step is deliberate, understood, and executed with the highest degree of safety and compliance.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the first step in managing its lifecycle. This compound is a multifunctional molecule, and its hazards are dictated by its constituent chemical groups: a chlorinated alkane, an acetal, and an acetate ester.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards based on its structure and available data for analogous compounds. The key hazardous characteristic identified is H302: Harmful if swallowed [1]. Furthermore, similar short-chain acetate esters are often flammable liquids.[2][3] The presence of the chloro- group also necessitates careful handling to prevent the formation of hazardous byproducts during thermal decomposition.

The acetal linkage is of particular importance from a disposal standpoint. Acetals are susceptible to hydrolysis under acidic conditions, breaking down into an aldehyde and two alcohols.[4][5][6] Similarly, the ester group can be hydrolyzed. This reactivity provides a potential pathway for chemical deactivation prior to disposal, which we will explore in detail.

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValue / InformationSource / Rationale
CAS Number 85328-35-4[1]
Molecular Formula C₉H₁₇ClO₄[1]
Molecular Weight 224.68 g/mol [1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statement H302: Harmful if swallowed[1]
Inferred Hazard Flammable LiquidBased on analogous structures like 1-Ethoxy-2-propyl acetate.[2][3]
Primary Reactivity Susceptible to acid-catalyzed hydrolysisGeneral reactivity of acetals and esters.[4][7]
Storage Sealed in dry, 2-8°C[1]

Part 2: The Disposal Workflow: A Decision-Based Approach

The following diagram outlines the logical workflow for managing waste streams of this compound. This decision-tree ensures that all critical safety and regulatory checkpoints are met.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated characterize Characterize Waste: - Pure or Contaminated? - Liquid or Solid? start->characterize pretreatment_decision Is On-Site Pre-treatment (Hydrolysis) Feasible & Safe? characterize->pretreatment_decision hydrolysis Execute Acid-Catalyzed Hydrolysis Protocol (See Part 3) pretreatment_decision->hydrolysis Yes contain_direct Contain Raw Waste in Designated, Compatible Container pretreatment_decision->contain_direct No neutralize Neutralize to pH 5-9 hydrolysis->neutralize contain_treated Contain Treated Waste in Designated, Compatible Container neutralize->contain_treated label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms - Accumulation Start Date contain_direct->label contain_treated->label store Store in Satellite Accumulation Area: - Secondary Containment - Away from Incompatibles - Well-ventilated label->store disposal Arrange Pickup by Licensed Hazardous Waste Facility store->disposal

Caption: Decision workflow for safe disposal.

Part 3: On-Site Chemical Pre-treatment Protocol (Acid-Catalyzed Hydrolysis)

For laboratories equipped to handle such procedures, chemically converting the waste into a less hazardous form is a responsible first step.[8] This protocol leverages the inherent reactivity of the acetal and ester functional groups.

Causality: The goal of acid-catalyzed hydrolysis is to break the C-O bonds of the acetal and ester. This process converts the parent molecule into 3-chloropropane-1,2-diol, ethanol, acetaldehyde, and acetic acid. While these products still constitute a hazardous waste stream, they may be more amenable to biological treatment at a waste facility and are generally less complex. The reaction is driven by protonation of the oxygen atoms, which creates a good leaving group.[5][6]

Required Materials:

  • Waste this compound

  • Stir plate and stir bar

  • Fume hood

  • Appropriate glass reaction vessel (e.g., Erlenmeyer flask)

  • 3M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • 5M Sodium Hydroxide (NaOH) or Sodium Bicarbonate solution

  • pH indicator strips or pH meter

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.

Step-by-Step Methodology:

  • Preparation: Conduct all steps within a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution (Optional but Recommended): If the waste is concentrated, dilute it with an equal volume of water to better control the reaction temperature.

  • Acidification: Place the waste solution in the reaction vessel with a stir bar and begin moderate stirring. Slowly and carefully add 3M sulfuric acid or hydrochloric acid dropwise. Monitor the temperature; if the reaction becomes excessively exothermic, slow the addition and/or use an ice bath.

  • Reaction: Continue adding acid until the pH of the solution is between 1 and 2. Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis.

  • Neutralization: After the reaction period, slowly add 5M sodium hydroxide or a saturated sodium bicarbonate solution while stirring. Be cautious, as neutralization is an exothermic reaction and adding bicarbonate will cause gas (CO₂) evolution.

  • Final pH Adjustment: Continue adding base until the pH of the solution is stable between 5 and 9.[9] This pH range is critical for reducing the corrosivity and reactivity of the waste before storage and disposal.[9]

  • Containment: Transfer the neutralized solution to a designated hazardous waste container as described in Part 4.

Part 4: Waste Containment, Labeling, and Storage

Proper containment is non-negotiable and is strictly regulated under the Resource Conservation and Recovery Act (RCRA).[10][11][12]

1. Container Selection:

  • Compatibility: Use containers made of materials compatible with the waste. The original chemical container is often the best choice.[13] If unavailable, use a high-density polyethylene (HDPE) or glass container. Never use metal containers for potentially acidic or corrosive waste streams.[14]

  • Integrity: The container must be in good condition, free of leaks, and have a securely sealing lid.[13][15]

2. Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name(s) of the contents (e.g., "Waste this compound" or "Hydrolyzed Waste of this compound").

  • A clear indication of the hazards (e.g., "Flammable," "Toxic").

  • The date on which waste accumulation began.

3. Storage:

  • Location: Store sealed waste containers in a designated "Satellite Accumulation Area" at or near the point of generation.[16]

  • Segregation: Keep this waste stream segregated from incompatible materials, particularly strong oxidizing agents.[17]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.[16]

  • Closure: The container must remain closed at all times except when actively adding waste.[13]

Part 5: Final Disposal

The ultimate disposal of this compound, whether pre-treated or not, must be handled by a licensed hazardous waste disposal facility. This is the "grave" in the "cradle-to-grave" management framework mandated by the EPA.[11]

The two most common disposal methods for this type of organic waste are:

  • Incineration: Controlled incineration in a specialized facility is a common method for destroying organic chemical waste.[18]

  • Fuel Blending: Some organic solvent wastes can be blended into fuels for industrial furnaces, recovering their energy value.

Your institution's Environmental Health & Safety (EHS) office will have established procedures and contracts with vendors for the pickup and disposal of laboratory chemical waste. Always follow your institution's specific guidelines for scheduling a waste pickup.

Part 6: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: As the material is potentially flammable, eliminate all nearby ignition sources (open flames, hot plates, spark-producing equipment).[2][3]

  • Ventilate: Increase ventilation in the area by opening fume hood sashes.

  • Contain and Absorb: For small spills, use a chemical spill kit containing a non-combustible absorbent material like sand or vermiculite.[2] Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it in a designated, sealable container for hazardous waste.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, responsibility, and scientific excellence.

References

  • 3M. (2022). Safety Data Sheet: 3M 991 Thinner/Retarder.
  • Redox. (2022). Safety Data Sheet Ethoxy Propyl Acetate (EPA).
  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-Ethoxy-2-propylacetate.
  • University of Auckland. Biological Risk Management and Containment - Chemical Decontamination of Liquid Biohazardous Wastes.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals.
  • University of Nevada, Reno. Chapter 7, Biosafety Manual: Decontamination.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Chemistry Steps. Acetal Hydrolysis Mechanism.
  • U.S. Environmental Protection Agency. Chemical/Biological and Decontamination Agent Information.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-ETHOXY-2-PROPYL ACETATE.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews.
  • BioSafe Tech by QUALIA. Decontamination Protocols for Biosafety Isolators.
  • Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • GFL Environmental. (2024). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Federal Select Agent Program. Principles of decontamination, sterilization, and disinfection.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis.
  • Axonator. (2024). EPA Hazardous Waste Management.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-(1-Methoxy)propyl acetate.
  • ChemScene. This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(1-ethoxyethoxy)propyl acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.